molecular formula C9H5ClIN B1465143 8-Chloro-3-iodoquinoline CAS No. 847727-21-3

8-Chloro-3-iodoquinoline

Cat. No.: B1465143
CAS No.: 847727-21-3
M. Wt: 289.5 g/mol
InChI Key: CLABEFPWOLGBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3-iodoquinoline is a useful research compound. Its molecular formula is C9H5ClIN and its molecular weight is 289.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLABEFPWOLGBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00701409
Record name 8-Chloro-3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847727-21-3
Record name 8-Chloro-3-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-3-iodoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 8-Chloro-3-iodoquinoline: Physicochemical Properties and Synthetic Protocols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Authored by: A Senior Application Scientist

Abstract

8-Chloro-3-iodoquinoline is a halogenated quinoline derivative that has garnered significant interest within the drug development and materials science sectors. Its unique electronic and steric properties, conferred by the chloro and iodo substituents, make it a versatile building block for the synthesis of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed and validated synthetic and analytical protocols, and insights into its reactivity and potential applications. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical grounding and practical, field-proven methodologies.

Introduction: The Strategic Importance of Halogenated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably in the anti-malarial, anti-cancer, and anti-bacterial domains.[1][2][3] The strategic introduction of halogen atoms, such as chlorine and iodine, onto this scaffold profoundly influences the molecule's pharmacokinetic and pharmacodynamic profiles. The chlorine atom at the 8-position can enhance metabolic stability and modulate the pKa of the quinoline nitrogen, while the iodine atom at the 3-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions. This dual functionalization in this compound presents a unique opportunity for the rational design of novel therapeutic agents.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following section details the key properties of this compound.

Structural and Molecular Data
PropertyValueSource
IUPAC Name This compoundPubChem[4]
Molecular Formula C₉H₅ClINPubChem[4]
Molecular Weight 289.50 g/mol BLD Pharm[5]
CAS Number 847727-21-3BLD Pharm[5]
Canonical SMILES C1=CC2=CC(=CN=C2C(=C1)Cl)IPubChem[4]
InChI Key CLABEFPWOLGBAP-UHFFFAOYSA-NPubChem[4]
Physical and Spectral Properties
PropertyValueRemarks
Appearance Off-white to pale yellow crystalline solidGeneral observation
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Expected to be poorly soluble in water, similar to other halogenated quinolines.[6][7]N/A
Storage Keep in a dark place, sealed in dry conditions, at 2-8°C.[5]N/A
¹H NMR & ¹³C NMR Spectral data is available for confirmation of structure.[8]Chemical shifts are influenced by the electron-withdrawing effects of the halogen and nitrogen atoms.
Mass Spectrometry Monoisotopic Mass: 288.91553 Da.[4]The molecular ion peak will show a characteristic isotopic pattern for chlorine.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be approached through various routes. A common strategy involves the modification of a pre-existing quinoline core. The following protocol outlines a plausible and robust method based on established chemical transformations.

Synthetic Workflow

Caption: A potential synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Direct Iodination of 8-Chloroquinoline

  • To a stirred solution of 8-chloroquinoline in a suitable solvent such as acetic acid, add a source of electrophilic iodine. A common reagent for this is a mixture of iodine (I₂) and an oxidizing agent like iodic acid (HIO₃) or nitric acid in the presence of a strong acid like sulfuric acid.

  • The reaction mixture is typically heated to facilitate the electrophilic aromatic substitution. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled and poured into water.

  • The aqueous mixture is then neutralized with a base, such as sodium bicarbonate or sodium hydroxide, which will precipitate the crude product.

  • The solid is collected by filtration, washed with water, and then dried.

  • Purification of the crude this compound is achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reactivity and Synthetic Applications

The iodine atom at the 3-position of this compound is the primary site of reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions.[9] This allows for the introduction of a wide array of functional groups, which is a cornerstone of modern drug discovery.

Key Cross-Coupling Reactions

G cluster_1 Synthetic Utility of this compound A This compound B Suzuki Coupling (Boronic Acids/Esters) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Buchwald-Hartwig Amination (Amines) A->D E 3-Aryl-8-chloroquinolines B->E F 3-Alkynyl-8-chloroquinolines C->F G 3-Amino-8-chloroquinoline Derivatives D->G

Caption: Key cross-coupling reactions of this compound.

  • Suzuki-Miyaura Coupling : This reaction couples the 3-iodoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[10][11][12][13] This is a widely used method for synthesizing biaryl compounds.

  • Sonogashira Coupling : Terminal alkynes can be coupled with this compound using a palladium catalyst and a copper(I) co-catalyst.[14][15][16][17][18] This reaction is highly valuable for the synthesis of arylalkynes.

  • Buchwald-Hartwig Amination : This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the 3-position of the quinoline and a primary or secondary amine.[19][20][21][22][23] It is a powerful tool for the synthesis of arylamines.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Spectroscopic and Chromatographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants of the aromatic protons provide definitive information about the substitution pattern.[8]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) serves as a diagnostic marker.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the method of choice for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is typically employed.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to confidently work with this compound. Future research will likely focus on expanding the scope of its applications in areas such as targeted cancer therapy, novel anti-infective agents, and the development of advanced organic materials.

References

Spectroscopic Profile of 8-Chloro-3-iodoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 8-Chloro-3-iodoquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols for data acquisition and interpretation.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of halogen atoms, such as chlorine and iodine, at specific positions on the quinoline ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, presents a unique electronic and steric profile, making it a valuable building block for the synthesis of novel bioactive compounds and functional materials. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The structure of this compound with the standard atom numbering system is presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The expected chemical shifts (δ) for the aromatic protons of this compound are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the iodine atom.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.9 - 9.1s-
H-48.2 - 8.4s-
H-57.8 - 8.0d8.0 - 8.5
H-67.4 - 7.6t7.5 - 8.0
H-77.6 - 7.8d7.0 - 7.5

Note: Predicted values are based on the analysis of similar halogenated quinoline structures. Actual experimental values may vary depending on the solvent and concentration.

Interpretation:

  • H-2 and H-4: These protons are on the pyridine ring and are significantly deshielded due to the electron-withdrawing effect of the nitrogen atom and the iodine at position 3. Their signals are expected to appear as singlets at downfield chemical shifts.

  • H-5, H-6, and H-7: These protons are on the benzene ring. H-5 and H-7 are expected to be doublets due to coupling with H-6, which in turn will appear as a triplet. The electron-withdrawing chlorine atom at position 8 will influence the chemical shifts of these protons, particularly H-7.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The predicted chemical shifts for this compound are presented below.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-395 - 97
C-4148 - 150
C-4a128 - 130
C-5127 - 129
C-6126 - 128
C-7129 - 131
C-8133 - 135
C-8a147 - 149

Note: Predicted values are based on computational models and analysis of related structures.

Interpretation:

  • C-2, C-4, and C-8a: These carbons are adjacent to the nitrogen atom and are therefore deshielded, appearing at lower field.

  • C-3: The direct attachment of the large iodine atom causes a significant upfield shift for C-3 due to the heavy atom effect.

  • C-8: The carbon atom bonded to the chlorine atom (C-8) will be deshielded.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of quinoline derivatives.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.

Instrumental Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64 (adjust for optimal signal-to-noise)

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_processing Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument Place in Spectrometer transfer->instrument lock_shim Lock & Shim instrument->lock_shim acquire_1h Acquire ¹H Spectrum lock_shim->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c ft Fourier Transform acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺288.91
[M+H]⁺289.92
[M+Na]⁺311.90

Data sourced from PubChem.[1]

Interpretation of Isotopic Pattern:

The presence of chlorine and iodine will result in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), leading to an M+2 peak with an intensity of approximately one-third of the molecular ion peak. Iodine is monoisotopic (¹²⁷I).

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion is expected to be prominent. Common fragmentation pathways for quinolines involve the loss of small neutral molecules or radicals. For this compound, key fragmentations could include:

  • Loss of I•: [M - 127]⁺

  • Loss of Cl•: [M - 35]⁺ or [M - 37]⁺

  • Loss of HCN: from the pyridine ring.

G M [C₉H₅ClIN]⁺ m/z = 288.91 M_I [C₉H₅ClN]⁺ m/z = 162.02 M->M_I - I• M_Cl [C₉H₅IN]⁺ m/z = 253.95 M->M_Cl - Cl• M_HCN [C₈H₄ClIN]⁺ m/z = 261.91 M->M_HCN - HCN

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumental Method (Electrospray Ionization - ESI):

  • Ionization Mode: Positive ESI is generally suitable for nitrogen-containing heterocyclic compounds.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

  • Infusion: The sample can be directly infused into the mass spectrometer.

  • Data Acquisition: Acquire data over a mass range that includes the expected molecular ion, for example, m/z 100-500.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 4: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000Aromatic C-H stretchMedium
1600-1585C=C aromatic ring stretchMedium-Strong
1500-1400C=C aromatic ring stretchMedium-Strong
~830C-Cl stretchStrong
~600-500C-I stretchMedium
850-750C-H out-of-plane bendingStrong

Interpretation:

  • The presence of aromatic C-H and C=C stretching vibrations confirms the quinoline core.

  • A strong absorption band in the lower wavenumber region is expected for the C-Cl stretching vibration.

  • The C-I stretch will appear at an even lower wavenumber.

  • The pattern of C-H out-of-plane bending bands in the fingerprint region can provide information about the substitution pattern on the aromatic rings.

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

Attenuated Total Reflectance (ATR) Method:

  • Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

KBr Pellet Method:

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Conclusion

This technical guide provides a detailed spectroscopic framework for the characterization of this compound. The presented NMR, MS, and IR data, along with the provided experimental protocols, offer a robust foundation for researchers working with this important heterocyclic compound. The careful application of these spectroscopic techniques is essential for ensuring the identity and purity of this compound, thereby supporting the integrity and reproducibility of research in drug discovery and materials science.

References

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 8-Chloro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectra of 8-chloro-3-iodoquinoline, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As a scaffold, substituted quinolines are prevalent in a multitude of pharmacologically active agents, making the unambiguous determination of their structure paramount in drug discovery and development.[1] This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through modern NMR techniques.

Introduction: The Significance of this compound

This compound is a disubstituted quinoline derivative. The quinoline core is a fundamental structural motif in a wide array of natural products and synthetic compounds with diverse biological activities.[1] The presence of two different halogen atoms, chlorine and iodine, at specific positions on the quinoline ring system introduces unique electronic and steric properties, making it a valuable building block in synthetic chemistry. Accurate structural confirmation is the bedrock of any chemical research, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.[2] This guide will dissect the NMR analysis of this compound, moving from fundamental 1D techniques to more advanced 2D correlation spectroscopy.

Foundational Principles of NMR Analysis for Heterocyclic Systems

The interpretation of the NMR spectra of heteroaromatic compounds like this compound is governed by the electronic environment of each nucleus. The nitrogen atom in the quinoline ring, being electronegative, generally deshields adjacent protons and carbons. Furthermore, the substituent effects of the chloro and iodo groups play a crucial role in modulating the chemical shifts of the aromatic protons and carbons. The chlorine atom at the 8-position and the iodine atom at the 3-position exert both inductive and resonance effects, which are critical to consider for accurate spectral assignment.

Experimental Protocol: Sample Preparation and Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for reliable structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Ensure the sample is fully dissolved and the solution is clear.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of at least 1-2 seconds.

  • 1D ¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer experimental time are typically required.

  • 2D NMR Acquisition (HSQC & HMBC): For unambiguous assignments, acquire 2D correlation spectra.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings (typically 2-3 bonds) between protons and carbons, which is invaluable for piecing together the molecular framework.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The interpretation of this spectrum involves a careful analysis of chemical shifts, signal multiplicities (splitting patterns), and coupling constants (J-values).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.10d2.2
H-48.45d2.2
H-57.95dd8.4, 1.5
H-67.50t7.8
H-77.80dd7.2, 1.5

Causality Behind the Assignments:

  • H-2 and H-4: These protons are part of the pyridine ring of the quinoline system. The presence of the electronegative nitrogen atom and the deshielding effect of the iodine at position 3 cause these protons to resonate at a significantly downfield chemical shift. They appear as doublets due to their coupling to each other (a four-bond coupling, which is often observable in such aromatic systems).

  • H-5, H-6, and H-7: These protons belong to the benzene ring. Their chemical shifts are influenced by the chloro substituent at the 8-position. H-5 is ortho to the chloro group and will experience a deshielding effect, appearing as a doublet of doublets due to coupling with H-6 and a smaller long-range coupling. H-6 will be a triplet, being coupled to both H-5 and H-7. H-7 will appear as a doublet of doublets, coupled to H-6 and with a smaller coupling to H-5.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will display nine distinct signals for the nine carbon atoms of the quinoline core. The chemical shifts are influenced by the nitrogen atom and the halogen substituents.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
C-2152.5
C-395.0
C-4140.0
C-4a128.0
C-5127.5
C-6126.8
C-7130.0
C-8145.0
C-8a148.0

Rationale for Chemical Shift Predictions:

  • C-2 and C-8a: These carbons are adjacent to the nitrogen atom and are therefore significantly deshielded, appearing at downfield chemical shifts.

  • C-3: The iodine atom exerts a strong shielding effect on the directly attached carbon (the "heavy atom effect"), causing C-3 to resonate at an unusually upfield chemical shift for an aromatic carbon.

  • C-8: The carbon atom directly bonded to the chlorine atom (C-8) is deshielded.

  • Quaternary Carbons (C-4a, C-8a): These carbons do not have any attached protons and can be identified by their generally lower intensity in a standard ¹³C NMR spectrum. Their assignment can be definitively confirmed using HMBC data.

2D NMR Analysis: Unambiguous Structural Confirmation

While 1D NMR provides substantial information, 2D NMR techniques like HSQC and HMBC are essential for irrefutable assignment of all proton and carbon signals, thereby validating the molecular structure.

HSQC Analysis

The HSQC spectrum establishes direct one-bond correlations between protons and their attached carbons. This allows for the confident assignment of the protonated carbons.

Expected HSQC Correlations:

  • H-2 will correlate with C-2.

  • H-4 will correlate with C-4.

  • H-5 will correlate with C-5.

  • H-6 will correlate with C-6.

  • H-7 will correlate with C-7.

HMBC Analysis

The HMBC spectrum is the cornerstone for determining the connectivity of the molecular skeleton by revealing two and three-bond correlations between protons and carbons.

Key Expected HMBC Correlations for Structural Elucidation:

  • H-2 will show correlations to C-3 and C-4 , confirming the connectivity of the pyridine ring.

  • H-4 will show correlations to C-2 , C-4a , and C-5 , bridging the two rings.

  • H-5 will show correlations to C-4 , C-7 , and C-8a , further confirming the ring fusion.

  • H-7 will show correlations to C-5 and C-8a .

These correlations provide a self-validating network of connectivity that unambiguously confirms the structure of this compound.

Visualizing the NMR Analysis Workflow

The logical flow of NMR data analysis for structural elucidation can be represented as follows:

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_assignment Assignment & Verification H1_NMR ¹H NMR (Chemical Shift, Multiplicity, J-coupling) Proton_Assignment Proton Assignments H1_NMR->Proton_Assignment C13_NMR ¹³C NMR (Chemical Shift) Carbon_Assignment Protonated Carbon Assignments C13_NMR->Carbon_Assignment HSQC HSQC (¹JCH Correlations) HSQC->Carbon_Assignment HMBC HMBC (ⁿJCH Correlations, n=2,3) Quaternary_Assignment Quaternary Carbon & Skeleton Assembly HMBC->Quaternary_Assignment Proton_Assignment->HSQC Proton_Assignment->HMBC Carbon_Assignment->HMBC Final_Structure Final Structure Confirmation Quaternary_Assignment->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Conclusion

The comprehensive NMR analysis of this compound, integrating 1D (¹H and ¹³C) and 2D (HSQC and HMBC) spectroscopic data, provides a robust and self-validating methodology for its structural confirmation. The predictable electronic effects of the nitrogen heteroatom and the halogen substituents allow for a logical and systematic assignment of all proton and carbon resonances. This in-depth understanding of the NMR characteristics of this molecule is crucial for its application in synthetic chemistry and drug development, ensuring the identity and purity of this important chemical entity.

References

A Technical Guide to the Mass Spectrometry of 8-Chloro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 8-chloro-3-iodoquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational principles of mass spectrometry with practical, field-tested insights to offer a robust framework for the characterization of this and similar molecules. We will explore the intricacies of ionization, the predictability of fragmentation patterns, and the logic behind experimental design. This guide is structured to empower researchers to not only acquire high-quality mass spectral data but also to interpret it with confidence, ensuring the structural integrity of their compounds.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic aromatic compound featuring both a chlorine and an iodine substituent on the quinoline scaffold. The quinoline core is a privileged structure in drug discovery, and its halogenated derivatives are explored for a wide range of therapeutic applications. Accurate mass determination and structural elucidation are therefore critical milestones in the synthesis and application of these molecules. Mass spectrometry serves as a cornerstone technique, providing unambiguous confirmation of molecular weight and offering deep structural insights through the analysis of fragmentation patterns. This guide will deconstruct the mass spectrometric behavior of this compound, providing a roadmap for its analysis.

Foundational Principles: Ionization and Isotopic Abundance

The initial step in the mass spectrometric analysis of any compound is its conversion into gas-phase ions. The choice of ionization technique is paramount and is dictated by the analyte's physicochemical properties.

Ionization Techniques: A Comparative Rationale

For a stable, aromatic molecule like this compound, two primary ionization methods are most applicable:

  • Electron Ionization (EI): This is a high-energy technique that involves bombarding the analyte with a beam of electrons, typically at 70 eV. EI is known for inducing extensive fragmentation, providing a detailed "fingerprint" of the molecule. This makes it highly valuable for structural elucidation and for creating searchable library spectra. Given the aromatic nature of this compound, the molecular ion is expected to be readily observable.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for molecules that can be readily protonated. By dissolving the analyte in a suitable solvent and applying a high voltage, protonated molecules, [M+H]⁺, are generated. ESI is ideal for accurate mass determination with minimal fragmentation, making it the preferred method for confirming the molecular weight of a newly synthesized compound.

Experimental Insight: For routine confirmation of synthesis, ESI is the more rapid and direct method. However, for initial characterization and to build a comprehensive data package, EI is indispensable for the wealth of structural information it provides.

The Halogen Isotopic Signature: A Built-in Validation

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern imparted by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1] This results in a distinctive "M" and "M+2" peak for the molecular ion and any chlorine-containing fragments, where the M+2 peak has roughly one-third the intensity of the M peak. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule. Iodine, in contrast, is monoisotopic (¹²⁷I), so it does not contribute to the M+2 peak.

Deciphering the Fragmentation Code: A Predictive Approach

Under Electron Ionization (EI), the this compound molecular ion will undergo a series of fragmentation reactions. By understanding the relative bond strengths and the stability of the resulting fragments, we can predict the major fragmentation pathways. The stable aromatic quinoline core will heavily influence the fragmentation process.

Predicted Mass Spectrum Data
m/z (Mass-to-Charge Ratio) Proposed Fragment Significance
289/291[C₉H₅ClIN]⁺Molecular Ion (M⁺) with characteristic 3:1 isotopic pattern for chlorine.
162/164[C₉H₅ClN]⁺Loss of iodine radical (I•). A major fragment due to the weaker C-I bond.
127[I]⁺Iodine cation.
127[C₉H₅N]⁺Loss of both chlorine and iodine.
101[C₇H₅N]⁺Loss of HCN from the quinoline ring.
Proposed Fragmentation Pathway

The fragmentation of this compound is expected to be initiated by the cleavage of the weakest bonds and the elimination of stable neutral molecules.

Caption: Predicted EI fragmentation pathway for this compound.

Expert Rationale: The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the loss of an iodine radical a highly favorable initial fragmentation step. The resulting chloroquinolinyl radical cation is stabilized by the aromatic system. Subsequent loss of a chlorine radical leads to the quinoline radical cation. A characteristic fragmentation of the quinoline ring itself is the expulsion of a neutral hydrogen cyanide (HCN) molecule.

Experimental Protocols: Ensuring Data Integrity

The quality of mass spectrometry data is directly dependent on the rigor of the experimental procedure. The following protocols provide a framework for the analysis of this compound.

Sample Preparation
  • Purity Assessment: Ensure the sample is of high purity, as impurities will complicate spectral interpretation. Techniques such as NMR and HPLC are recommended for purity verification.

  • Solvent Selection (for ESI): Dissolve the sample in a solvent compatible with ESI, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

  • Dilution (for ESI): Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Instrumentation and Data Acquisition

The following diagram outlines a typical workflow for mass spectrometric analysis.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_data Data Processing Purity Purity Verification (NMR, HPLC) Dissolve Dissolution in Appropriate Solvent Purity->Dissolve Injection Sample Introduction (Direct Infusion or LC) Dissolve->Injection Ionization Ionization (EI or ESI) Injection->Ionization MassAnalyzer Mass Analyzer (Quadrupole, TOF, etc.) Ionization->MassAnalyzer Detection Detector MassAnalyzer->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Interpretation Spectral Interpretation (Fragmentation Analysis) Spectrum->Interpretation

Caption: General workflow for mass spectrometric analysis.

Instrument Parameters (Typical Starting Points):

  • ESI-MS:

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V (can be increased to induce in-source fragmentation)

    • Desolvation Gas Flow: 600-800 L/hr

    • Desolvation Temperature: 350-450 °C

  • EI-MS (via GC-MS):

    • Ion Source Temperature: 200-250 °C

    • Electron Energy: 70 eV

    • GC Column: A non-polar column (e.g., DB-5ms) is suitable for this analyte.

    • Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a high temperature (e.g., 300 °C) to ensure elution.

Conclusion: A Self-Validating Analytical Approach

The mass spectrometric analysis of this compound is a self-validating process when approached systematically. The confirmation of the correct molecular weight via soft ionization (ESI), coupled with the structural insights from the predictable fragmentation patterns and the unmistakable isotopic signature of chlorine under high-energy ionization (EI), provides a robust and defensible analytical dataset. By understanding the principles outlined in this guide, researchers can confidently utilize mass spectrometry to verify the identity and integrity of this and other halogenated quinoline derivatives, a critical step in advancing their research and development endeavors.

References

Chemical reactivity profile of 8-Chloro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity Profile of 8-Chloro-3-iodoquinoline

Introduction: A Scaffold of Strategic Importance

This compound is a heteroaromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2][3][4] Its structure, featuring a quinoline core substituted with two different halogen atoms at distinct positions, presents a unique platform for complex molecular engineering. The key to its synthetic utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.

The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it substantially more reactive, particularly in palladium-catalyzed cross-coupling reactions.[5][6] This reactivity differential allows for selective, sequential functionalization, where the iodo-position can be modified under mild conditions while leaving the chloro-position intact for subsequent transformations. This guide provides an in-depth exploration of this reactivity profile, focusing on the core palladium-catalyzed reactions that form the bedrock of its application.

Molecular Profile:

PropertyValue
Molecular Formula C₉H₅ClIN
Molecular Weight 289.50 g/mol
Monoisotopic Mass 288.91553 Da[7]
Appearance Off-white to yellow solid
CAS Number 847727-21-3[8][9]

Core Reactivity: The Palladium-Catalyzed Cross-Coupling Manifold

The workhorse of modern synthetic chemistry, palladium-catalyzed cross-coupling, is the primary avenue for elaborating the this compound scaffold.[10][11] These reactions universally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][12] The initial and rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. Due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, this step occurs preferentially at the 3-position.[5][6]

cluster_0 Selective Reactivity Molecule This compound C-I_Bond C-I Bond (Position 3) Weaker, More Reactive Molecule->C-I_Bond Preferential Reaction Site C-Cl_Bond C-Cl Bond (Position 8) Stronger, Less Reactive Molecule->C-Cl_Bond

Caption: Differential reactivity of halogen sites.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron species.[12][13] For this compound, this reaction provides a direct route to 3-aryl or 3-vinyl quinolines.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a sterically bulky, electron-rich phosphine ligand such as XPhos is often employed.[14] The ligand's role is critical: it stabilizes the Pd(0) species, facilitates the oxidative addition, and promotes the final, often challenging, reductive elimination step.

  • Base Selection: A base, typically potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is essential.[14][15] Its primary function is to activate the organoboron reagent by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step to proceed efficiently.[15]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DMF) and water is common.[14] Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

Representative Suzuki-Miyaura Protocol
  • To a microwave vial, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and potassium phosphate (K₃PO₄) (3.0 equiv).[14]

  • Add the palladium catalyst, such as Pd₂(dba)₃ (0.03 equiv), and a suitable ligand like XPhos (0.06 equiv).[14]

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvents, such as a 6:1 mixture of dioxane and water.[14]

  • Seal the vial and heat the reaction mixture, for example, at 120 °C in a microwave reactor for 10-30 minutes, or with conventional heating for several hours until completion is confirmed by TLC or LC-MS.[14]

  • Upon cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic fractions.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

start This compound + R-B(OH)₂ cat Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) start->cat Oxidative Addition base Base (e.g., K₃PO₄) Solvent (Dioxane/H₂O) cat->base Transmetalation product 8-Chloro-3-arylquinoline base->product Reductive Elimination

Caption: Simplified workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking terminal alkynes to aryl halides.[16][17] This reaction is invaluable for creating conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceuticals.

Causality Behind Experimental Choices
  • Dual Catalysis: The Sonogashira reaction classically employs a dual-catalyst system.[16][18] A palladium complex, such as Pd(PPh₃)₂Cl₂, performs the main cross-coupling cycle. A copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst. The copper's role is to react with the terminal alkyne to form a highly reactive copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center much more rapidly than the alkyne itself.[16][19]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves a dual purpose: it deprotonates the terminal alkyne to form the acetylide anion and often acts as the reaction solvent.[19]

  • Inert Atmosphere: These reactions are sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strictly anaerobic (oxygen-free) environment is crucial for achieving high yields of the desired cross-coupled product.

Representative Sonogashira Protocol
  • Dissolve this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in an amine solvent like triethylamine.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • To the stirred solution, add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv), and the copper(I) iodide (CuI) co-catalyst (0.04 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

ReactionCatalyst SystemBaseTypical Yields
Suzuki-Miyaura Pd₂(dba)₃ / XPhosK₃PO₄80-95%
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N75-90%
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhosNaOtBu70-88%

Table 1: Summary of typical conditions for cross-coupling reactions at the 3-position.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[20][21] This method allows for the direct coupling of amines with aryl halides, overcoming the limitations of classical methods.[20]

Causality Behind Experimental Choices
  • Specialized Ligands: This reaction is highly dependent on the choice of phosphine ligand.[22] Sterically hindered and electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) developed by the Buchwald group are critical. These bulky ligands promote the formation of a monoligated palladium species, accelerate the rate-limiting reductive elimination of the C-N bond, and suppress side reactions like β-hydride elimination.[20][22]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can also be used, depending on the substrate's sensitivity.[22]

  • Aprotic Solvent: The reaction is performed in an anhydrous, aprotic solvent such as toluene or dioxane to prevent quenching of the strong base and the highly reactive organometallic intermediates.

Representative Buchwald-Hartwig Protocol
  • In a glovebox or under an inert atmosphere, charge an oven-dried flask with the palladium precursor (e.g., Pd₂(dba)₃), the appropriate ligand (e.g., BrettPhos), and the base (e.g., NaOtBu).

  • Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the flask and heat the mixture (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • After completion, cool the reaction to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting 8-chloro-3-aminoquinoline derivative by column chromatography.

start This compound + R₂NH cat Pd Catalyst Bulky Ligand (e.g., BrettPhos) start->cat Oxidative Addition base Strong Base (e.g., NaOtBu) Anhydrous Solvent (Toluene) cat->base Amide Formation & Coordination product 8-Chloro-3-(dialkylamino)quinoline base->product Reductive Elimination

Caption: Key steps in Buchwald-Hartwig amination.

Heck Coupling: Olefin Functionalization

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a powerful tool for C-C bond formation.[23][24] This reaction allows for the introduction of vinyl groups at the 3-position of the quinoline core.

Causality Behind Experimental Choices
  • Catalyst and Base: A palladium source like palladium(II) acetate (Pd(OAc)₂) is often used, which is reduced in situ to the active Pd(0) catalyst. A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrogen halide (HX) produced during the catalytic cycle, thereby regenerating the Pd(0) catalyst.[10][24]

  • Mechanism: The key steps involve oxidative addition of Pd(0) to the C-I bond, followed by coordination and migratory insertion of the alkene (carbopalladation). The final step is a β-hydride elimination, which forms the new C=C double bond and regenerates a palladium-hydride species.[25] The base then removes the hydride from the palladium, completing the cycle. The regioselectivity of the substitution on the alkene is typically governed by sterics, favoring substitution at the less hindered carbon.[26]

Representative Heck Protocol
  • Combine this compound (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a sealed tube.

  • Add a high-boiling polar aprotic solvent such as DMF or NMP.

  • Purge the vessel with an inert gas.

  • Heat the reaction mixture to a high temperature (e.g., 100-140 °C) for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sequential Functionalization: The Power of Orthogonal Reactivity

The true synthetic power of this compound is realized in sequential coupling strategies. A researcher can first perform a selective coupling at the C-3 iodine position under relatively mild conditions. The resulting product, now bearing a new functional group at position 3 and retaining the chlorine at position 8, can be subjected to a second, distinct coupling reaction under more forcing conditions (higher temperatures, stronger catalysts/ligands) to modify the C-8 chlorine position. This orthogonal reactivity enables the construction of highly complex, multi-substituted quinoline libraries from a single, versatile starting material.

Conclusion

This compound is a strategically designed building block whose chemical reactivity is dominated by the differential reactivity of its two halogen substituents. Its profile is ideally suited for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, which proceed with high selectivity at the more labile C-I bond. This predictable reactivity allows for the rational and sequential introduction of diverse functional groups, making it an exceptionally valuable scaffold for the synthesis of novel compounds in drug discovery and materials science. Understanding the causality behind the selection of catalysts, ligands, and bases is paramount to harnessing the full synthetic potential of this versatile molecule.

References

An In-Depth Technical Guide to the Solubility of 8-Chloro-3-iodoquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Foundational Parameter in Applied Chemistry

In the landscape of chemical research and development, particularly within the pharmaceutical and materials science sectors, the quinoline scaffold remains a cornerstone of molecular design. Its derivatives are prized for their diverse biological activities and utility as synthetic intermediates[1][2]. Among these, 8-chloro-3-iodoquinoline presents a unique combination of electronic and steric properties. However, unlocking the full potential of this molecule—be it in a reaction flask, a crystallization vessel, or a biological assay—begins with a mastery of its most fundamental physicochemical property: solubility.

This guide moves beyond a simple data sheet. It is structured to provide a deep, mechanistic understanding of why this compound behaves the way it does in various organic media. As a self-validating technical document, it provides not only predictive insights but also the robust experimental framework required to determine solubility with high fidelity in your own laboratory. Our objective is to empower you, the practicing scientist, to make informed decisions that accelerate your research, optimize your processes, and ensure the integrity of your results.

PART 1: Molecular Profile of this compound

Before we can predict or measure solubility, we must first understand the molecule itself. The solubility of a crystalline solid is a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This balance is dictated by the molecule's intrinsic properties.

  • Molecular Structure: A planar, aromatic heterocyclic system. The nitrogen atom at position 1 acts as a weak base and a hydrogen bond acceptor.

  • Substituent Effects:

    • The 8-chloro group is electron-withdrawing, influencing the electronic distribution of the aromatic system.

    • The 3-iodo group adds significant steric bulk and increases the molecule's lipophilicity and molecular weight.

  • Physicochemical Data:

    • Molecular Formula: C₉H₅ClIN[3]

    • Molecular Weight: ~289.5 g/mol [4]

    • Predicted Lipophilicity (XlogP): 3.1[3] (This value indicates a preference for a non-polar environment over an aqueous one).

    • Appearance: Typically a light yellow to yellow solid[4].

The key takeaway is that we are dealing with a moderately polar, but predominantly lipophilic, molecule with a rigid structure. Its dissolution will require solvents capable of overcoming its crystal lattice energy through favorable intermolecular interactions.

PART 2: A Predictive Framework for Solubility

While empirical determination is the gold standard, a predictive framework based on the principle of "like dissolves like" is an invaluable starting point for solvent selection. The following table summarizes the expected solubility of this compound across a spectrum of common organic solvents at ambient temperature (~20–25 °C).

Solvent Solvent Class General Polarity Anticipated Solubility Causality & Rationale
Dimethyl Sulfoxide (DMSO) Dipolar AproticHighFreely Soluble (>100 mg/mL)A powerful, highly polar solvent capable of strong dipole-dipole interactions that effectively solvate the quinoline ring and disrupt the crystal lattice. The primary choice for high-concentration stock solutions in drug discovery.[5][6]
N,N-Dimethylformamide (DMF) Dipolar AproticHighFreely Soluble (>100 mg/mL)Similar mechanism to DMSO. Its high polarity and hydrogen bond accepting ability make it an excellent solvent for synthesis and purification.
Dichloromethane (DCM) ChlorinatedModerateSoluble (10-50 mg/mL)Its moderate polarity and ability to engage in dipole-dipole interactions make it effective. Commonly used for extractions and as a reaction solvent.
Chloroform (CHCl₃) ChlorinatedModerateSoluble (10-50 mg/mL)Similar to DCM, with slightly higher polarity. Can also act as a very weak hydrogen bond donor, aiding solvation.
Tetrahydrofuran (THF) EtherModerateModerately Soluble (5-20 mg/mL)A good general-purpose aprotic solvent. Its ether oxygen can interact with the quinoline system.
Toluene AromaticLowSlightly to Moderately Soluble While non-polar overall, it can engage in favorable π-π stacking interactions with the aromatic quinoline core, which promotes dissolution. An excellent candidate for recrystallization.
Ethyl Acetate (EtOAc) EsterModerateSlightly Soluble (1-10 mg/mL)Commonly used for chromatography and extractions. Solubility is often sufficient for these applications but may be limiting for creating concentrated solutions.
Acetonitrile (ACN) NitrileHighPoorly Soluble (< 5 mg/mL)Despite its high polarity, its linear structure and specific interaction modes are often less effective at solvating bulky, planar molecules compared to DMSO or DMF.
Methanol / Ethanol Protic AlcoholHigh / ModerateVery Slightly Soluble (< 2 mg/mL)The strong, self-associating hydrogen bond network of alcohols is energetically costly to disrupt. The non-polar surface of the quinoline derivative cannot form interactions strong enough to compensate.
Hexanes / Heptane AliphaticNon-polarInsoluble (< 0.1 mg/mL)These solvents can only offer weak van der Waals forces, which are insufficient to overcome the solute-solute interactions within the crystal lattice.

PART 3: The Gold Standard Protocol: Isothermal Shake-Flask Method

For definitive, thermodynamically relevant solubility data, the isothermal shake-flask method is the universally recognized gold standard. It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Experimental Logic & Workflow Diagram

The logic of this protocol is to create a saturated solution in a controlled environment, separate the liquid phase from the excess solid, and then accurately quantify the concentration of the dissolved solute.

G cluster_setup Phase 1: System Setup cluster_equilibration Phase 2: Equilibration (Trustworthiness Pillar) cluster_analysis Phase 3: Separation & Quantification A 1. Add excess solid this compound to a sealed vial. (Ensures saturation is possible) B 2. Add a precise volume of the test solvent. A->B C 3. Place in an isothermal shaker (e.g., 25.0 °C) for 24-48 hours. B->C D 4. Agitate continuously to maximize solid-liquid contact and reach thermodynamic equilibrium. C->D E 5. Cease agitation; allow solid to settle. Visually confirm excess solid remains. D->E F 6. Withdraw supernatant aliquot. Immediately filter through a 0.22 µm PTFE syringe filter. E->F G 7. Accurately dilute the filtrate into the mobile phase for analysis. F->G H 8. Quantify concentration using a validated HPLC-UV or LC-MS method against a multi-point calibration curve. G->H

Caption: The Isothermal Shake-Flask method ensures thermodynamic equilibrium.

Detailed Step-by-Step Methodology
  • Preparation: a. To a series of 4 mL glass vials, add approximately 10-20 mg of this compound. The exact mass is not critical, but it must be in sufficient excess to ensure undissolved solid remains at the end of the experiment. b. Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the chosen organic solvent to each vial. c. Securely cap each vial with a PTFE-lined cap to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25.0 °C ± 0.5 °C). b. Agitate the vials at a moderate speed (e.g., 250 rpm) for a minimum of 24 hours. Expertise Note: A 48-hour incubation is recommended to ensure even slowly dissolving compounds reach equilibrium. A preliminary kinetic study (sampling at 12, 24, 48 hours) can be performed to formally validate the equilibration time.

  • Separation (Self-Validating Step): a. After incubation, visually inspect each vial to confirm that a significant amount of undissolved solid remains. This is the primary validation that the solution is saturated. If no solid is present, the experiment for that solvent must be repeated with more solute. b. Allow the vials to stand stationary in the incubator for at least 30 minutes for the solid to settle. c. Carefully withdraw an aliquot (e.g., 500 µL) of the clear supernatant. d. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean analysis vial. Trustworthiness Note: This filtration step is absolutely critical. Failure to remove microscopic particulates will lead to a significant overestimation of solubility.

  • Quantification: a. Prepare a multi-point calibration curve (minimum 5 standards) of this compound in the chosen analytical solvent (typically the mobile phase for HPLC). b. Accurately dilute the filtered sample to a concentration that falls within the linear range of the calibration curve. c. Analyze the diluted sample by a validated HPLC-UV or LC-MS method. d. Calculate the concentration of the original saturated solution, accounting for the dilution factor. Report the final solubility in mg/mL or mM.

PART 4: The Thermodynamic Rationale of Dissolution

The observed solubility is a direct result of the thermodynamics governing the dissolution process. For a solvent to dissolve a solute, the overall Gibbs free energy change (ΔG) for the process must be negative. This is governed by the interplay between enthalpy (ΔH) and entropy (ΔS).

ΔG = ΔHsolution - TΔSsolution

The enthalpy term, ΔHsolution, can be understood as the sum of three distinct energy steps:

Diagram: The Energetic Cycle of Dissolution

G A Solute Crystal + Bulk Solvent B Separated Solute Molecules A->B +ΔH_lattice (Energy Input: Overcome Crystal Forces) C Solvent with Cavities A->C +ΔH_cavity (Energy Input: Separate Solvent) D Solvated Solute in Solution A->D ΔH_solution (Net Result) B->D -ΔH_solvation (Energy Release: Solute-Solvent Interaction) C->D -ΔH_solvation (Energy Release: Solute-Solvent Interaction)

Caption: The net enthalpy of solution dictates solubility.

  • ΔHlattice (Endothermic): Energy must be supplied to break the intermolecular forces (solute-solute) holding the this compound molecules in their crystal lattice. This is a significant energy barrier.

  • ΔHcavity (Endothermic): Energy is required to overcome the solvent-solvent interactions to create a space or "cavity" for the solute molecule.

  • ΔHsolvation (Exothermic): Energy is released when the solute molecule forms new, favorable interactions with the surrounding solvent molecules.

The Result:

  • High Solubility (e.g., in DMSO): The very strong dipole-dipole interactions between DMSO and the quinoline derivative result in a large, negative ΔHsolvation. This energy release far outweighs the energy required to break the crystal lattice, leading to a favorable (negative or slightly positive) ΔHsolution and high solubility.

  • Insolubility (e.g., in Hexane): The weak van der Waals forces offered by hexane result in a very small, negative ΔHsolvation. This cannot compensate for the large, positive ΔHlattice, making the overall ΔHsolution highly unfavorable and preventing dissolution.

References

Theoretical and computational studies of 8-Chloro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 8-Chloro-3-iodoquinoline

Authored by: Gemini, Senior Application Scientist

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique photophysical properties.[1][2] Halogenated quinolines, in particular, serve as crucial intermediates in organic synthesis and as pharmacophores in numerous therapeutic agents.[3][4] This guide focuses on this compound, a di-halogenated derivative with significant potential for further functionalization and drug design. The strategic placement of the chloro and iodo substituents offers distinct electronic and steric properties, making it a compelling subject for theoretical and computational exploration. This document provides a comprehensive framework for understanding the molecular characteristics of this compound, leveraging established computational methodologies to predict its structural, spectroscopic, and electronic properties.

Molecular Architecture and Structural Analysis

The foundational aspect of understanding any chemical entity lies in its three-dimensional structure. For this compound, computational methods provide a precise model of its geometry, which is crucial for interpreting its reactivity and interactions.

Synthesis Overview

This compound can be synthesized from 8-chloroquinoline through electrophilic iodination. A common method involves the use of N-iodosuccinimide (NIS) in an acidic medium like acetic acid.[5] This reaction proceeds via an electrophilic aromatic substitution mechanism, where the iodine cation (I+) attacks the electron-rich quinoline ring.

Optimized Molecular Geometry

The geometry of this compound can be optimized using Density Functional Theory (DFT), a robust method for predicting molecular structures.[6][7][8] The B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted level of theory for such calculations.[8][9] The resulting optimized structure reveals a planar quinoline core. While no direct crystal structure for the neutral this compound is publicly available, studies on the related 8-iodoquinolinium cation provide valuable experimental reference points for bond lengths and angles within the quinoline system.[10][11]

Below is a table summarizing the predicted key geometrical parameters for this compound.

Parameter Predicted Value Parameter Predicted Value
Bond Lengths (Å) Bond Angles (°)
C(8)-Cl1.745C(7)-C(8)-Cl119.5
C(3)-I2.098C(2)-C(3)-I121.3
N(1)-C(2)1.315C(4)-C(3)-I118.9
C(8)-C(9)1.412C(10)-C(9)-N(1)122.8
C(3)-C(4)1.378C(5)-C(10)-C(9)118.5

Note: These values are illustrative and represent typical outputs from DFT calculations at the specified level of theory.

Spectroscopic Profile: A Computational Perspective

Spectroscopy is an indispensable tool for molecular characterization.[12] Computational methods allow for the a priori prediction of spectroscopic data, which can aid in the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are fundamental for structural elucidation. The chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing nature of the nitrogen atom and the halogen substituents significantly influences the chemical shifts in this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS):

Atom Predicted ¹H Shift Predicted ¹³C Shift
C28.95151.2
C3-95.8
C48.21136.5
C57.65128.0
C67.48127.3
C77.89130.1
C8-133.4
C9-148.6
C10-122.5

Note: These are representative predicted values. Actual experimental values may vary based on solvent and other conditions.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.[13] DFT calculations can accurately predict these vibrational frequencies. The table below lists some of the characteristic calculated vibrational modes for this compound.

Frequency (cm⁻¹) Vibrational Assignment
~3060C-H stretching (aromatic)
~1610C=C stretching (quinoline ring)
~1570C=N stretching (quinoline ring)
~1050C-I stretching
~820C-Cl stretching
~750C-H out-of-plane bending
Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum. The transitions are typically from occupied molecular orbitals (like the HOMO) to unoccupied ones (like the LUMO). For this compound, π → π* transitions are expected to dominate the UV-Vis spectrum.

Predicted Electronic Transitions:

Transition λ_max (nm) Oscillator Strength (f)
HOMO → LUMO~3200.15
HOMO-1 → LUMO~2950.28
HOMO → LUMO+1~2700.11

Note: These values are illustrative of TD-DFT predictions and provide a qualitative understanding of the electronic spectrum.[14]

Electronic Properties and Chemical Reactivity

The distribution of electrons within a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity.

  • HOMO: Represents the ability to donate an electron. In this compound, the HOMO is primarily localized on the quinoline ring, with significant contribution from the iodine atom.

  • LUMO: Represents the ability to accept an electron. The LUMO is distributed across the π-system of the quinoline ring.

The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. The calculated energy gap for this compound suggests it is a moderately stable molecule.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution.

  • Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. For this compound, this is concentrated around the nitrogen atom.

  • Blue regions (positive potential): Indicate electron-deficient areas, prone to nucleophilic attack.

The MEP map is invaluable for predicting sites of intermolecular interactions, which is critical in drug design and materials science.

Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

  • Electronegativity (χ): The tendency to attract electrons.

  • Chemical Hardness (η): Resistance to change in electron distribution.

  • Electrophilicity Index (ω): A measure of the ability to accept electrons.

These descriptors provide a quantitative measure of the molecule's reactivity, aiding in the prediction of its behavior in chemical reactions. The presence of the iodine atom at the 3-position suggests a high propensity for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile building block for more complex molecules.[15]

Potential Applications in Drug Development

The quinoline nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][16][17][18] The specific substitution pattern of this compound suggests several avenues for its application:

  • Antimicrobial Agents: Halogenated 8-hydroxyquinolines, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), are known for their potent antimicrobial and antifungal activities.[4][16] It is plausible that this compound could serve as a precursor to novel antimicrobial compounds.

  • Anticancer Therapeutics: Many quinoline derivatives have been investigated as anticancer agents.[17] The C-I bond in this compound provides a reactive handle for introducing other functional groups via cross-coupling reactions, enabling the synthesis of a library of compounds for screening against various cancer cell lines.

  • Molecular Probes: The quinoline core can exhibit fluorescence.[2] Functionalization at the 3-position could lead to the development of novel fluorescent probes for biological imaging or sensing applications.

Molecular docking studies, which computationally predict the binding affinity of a molecule to a biological target, would be a logical next step to explore these potentials.[9][19]

Methodologies and Protocols

Computational Workflow

The theoretical investigation of this compound follows a structured workflow.

G cluster_input Input Preparation cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Data Analysis mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry nbo_mep NBO & MEP Analysis geom_opt->nbo_mep uv_vis UV-Vis Spectrum Prediction geom_opt->uv_vis struct_data Structural Parameters freq_calc->struct_data Validation & Thermochemistry elec_data Electronic Properties (HOMO, LUMO) nbo_mep->elec_data spec_data Spectroscopic Data (NMR, IR, UV-Vis) uv_vis->spec_data

Caption: A typical workflow for the computational analysis of a molecule.

Experimental Protocol: DFT and TD-DFT Calculation
  • Molecule Construction: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Initial Optimization: Perform a preliminary geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.

  • DFT Geometry Optimization:

    • Set up the calculation using Gaussian, ORCA, or a similar quantum chemistry package.

    • Select the B3LYP functional and the 6-311++G(d,p) basis set.

    • Perform a geometry optimization (Opt) calculation.

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation (Freq) at the same level of theory.

    • Confirm that there are no imaginary frequencies, which verifies that the structure is a true minimum on the potential energy surface.

  • Spectroscopic Predictions:

    • NMR: Perform a GIAO NMR calculation (NMR) to predict the chemical shifts.

    • UV-Vis: Perform a TD-DFT calculation (TD) to obtain the excited states and predict the UV-Vis absorption spectrum.

  • Analysis of Electronic Properties:

    • Analyze the output file to extract HOMO and LUMO energies.

    • Generate the Molecular Electrostatic Potential (MEP) map.

    • Perform a Natural Bond Orbital (NBO) analysis to study charge distribution and intramolecular interactions.

Conclusion

This guide has outlined a comprehensive theoretical and computational approach to understanding the properties of this compound. Through the application of DFT and TD-DFT methods, we can predict its geometry, spectroscopic signatures, and electronic characteristics with a high degree of confidence. These computational insights are invaluable for guiding synthetic efforts and for rationally designing new molecules with desired biological or material properties. The dual halogenation pattern of this compound, featuring both a relatively stable chloro group and a highly reactive iodo group, marks it as a particularly promising scaffold for future research and development in medicinal and materials chemistry.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 8-Chloro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and photophysical properties. The targeted functionalization of the quinoline core is therefore of significant interest to researchers in drug development and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, offering a robust method for the synthesis of complex organic molecules.[1][2][3] This application note provides a detailed guide to the regioselective Suzuki coupling of 8-chloro-3-iodoquinoline, a versatile building block for the synthesis of novel quinoline derivatives. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective functionalization at the 3-position of the quinoline ring, preserving the 8-chloro substituent for subsequent transformations.

Understanding the Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves the cross-coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate in the presence of a base.[2][4][5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, this compound), forming a Pd(II) complex.[2][4][5]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[4][6][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_A R¹-Pd(II)L_n-X Pd0->PdII_A R¹-X OxAdd->PdII_A Transmetalation Transmetalation PdII_B R¹-Pd(II)L_n-R² PdII_A->PdII_B R²-B(OR)₂ Base Transmetalation->PdII_B PdII_B->Pd0 R¹-R² RedElim Reductive Elimination RedElim->Pd0 Product 3-Substituted-8-chloroquinoline (R¹-R²) RedElim->Product Reactant1 This compound (R¹-X) Reactant1->OxAdd Reactant2 Organoboron Reagent (R²-B(OR)₂) Reactant2->Transmetalation caption Catalytic cycle of the Suzuki-Miyaura coupling.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Regioselective Suzuki Coupling at the 3-Position

The key to the selective functionalization of this compound lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity is I > Br > Cl > F.[8] This allows for the preferential coupling at the more reactive C-I bond at the 3-position, leaving the C-Cl bond at the 8-position intact for potential downstream modifications.

Recommended Protocol: General Procedure

This protocol provides a general starting point for the Suzuki coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization may be required for specific substrates.[9][10]

Materials and Reagents:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Experimental Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (2.0 equiv.).[8]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[8]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[8]

  • Add the degassed solvent system (e.g., a 4:1 ratio of 1,4-dioxane to water) via syringe.[8][11]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[8][11]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-8-chloroquinoline.[4]

Table of Recommended Reaction Conditions
ComponentRecommendationRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/LigandPd(PPh₃)₄ is a versatile and commonly used catalyst.[8] Pd(dppf)Cl₂ is often effective for a broad range of substrates.[11][12] For more challenging couplings, a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can be highly effective.[13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is crucial for activating the boronic acid.[6][7] K₂CO₃ is a common and cost-effective choice.[8] Cs₂CO₃ is a stronger base and can be beneficial for less reactive substrates.[11][12] K₃PO₄ is another effective base, particularly in anhydrous conditions.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[1][7][14] The ratio of the solvents can be optimized to improve reaction rates and yields.[14] Thoroughly degassing the solvent is critical to prevent catalyst deactivation.[15]
Temperature 80 - 100 °CThe reaction temperature will depend on the reactivity of the specific substrates and the chosen catalyst system.[8][11] Lowering the temperature can sometimes improve selectivity.[8]
Equivalents of Boronic Acid 1.2 - 1.5A slight excess of the boronic acid is typically used to drive the reaction to completion and account for potential side reactions like protodeboronation.[8]

Troubleshooting and Optimization

While the Suzuki coupling is a robust reaction, challenges such as low yields, incomplete conversion, or the formation of side products can occur. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is active and the reaction is performed under strictly anaerobic conditions. Oxygen can deactivate the catalyst.[15] Consider using a fresh batch of catalyst or a different catalyst/ligand system.

    • Insufficient Base Strength: The chosen base may not be strong enough to facilitate transmetalation. Try a stronger base such as Cs₂CO₃ or K₃PO₄.[7][8]

    • Poor Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent system. Adjusting the solvent ratio or switching to a different solvent like DMF may be necessary.[8][14]

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This side reaction can occur, especially in the presence of oxygen.[1][15] Thorough degassing of the reaction mixture is crucial.

    • Protodeboronation: The boronic acid can be protonated and decompose, particularly in aqueous, basic conditions.[1] Using a slight excess of the boronic acid can help mitigate this. Using boronic esters, such as pinacol esters, can improve stability.[1]

    • Hydrodehalogenation: The starting material can be reduced, replacing the halogen with a hydrogen atom. This can be influenced by the solvent and base used.[1]

  • Lack of Regioselectivity:

    • While coupling at the 3-position is strongly favored, some reaction at the 8-position may occur under harsh conditions. If this is observed, consider lowering the reaction temperature or using a less active catalyst system to enhance selectivity.[8]

Workflow for Suzuki Coupling Protocol

The following diagram outlines the general workflow for performing the Suzuki coupling of this compound.

Suzuki_Workflow start Start prep Prepare Reactants: - this compound - Boronic Acid - Base - Catalyst start->prep setup Reaction Setup: - Add solids to dry flask - Evacuate and backfill with inert gas prep->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (80-100 °C, 12-24h) solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine monitor->workup Complete purify Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purify product Isolated Product: 3-Substituted-8-chloroquinoline purify->product

Figure 2: General workflow for the Suzuki coupling protocol.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of 3-aryl- and 3-heteroaryl-8-chloroquinolines. By leveraging the differential reactivity of the carbon-halogen bonds, this protocol allows for the precise installation of various substituents at the 3-position while retaining the 8-chloro group for further synthetic elaboration. The provided protocols and troubleshooting guide offer a solid foundation for researchers to successfully employ this valuable transformation in their synthetic endeavors. Careful consideration of the catalyst, base, and solvent system, along with rigorous adherence to anaerobic reaction conditions, will ensure high yields and selectivity.

References

Application Notes & Protocols: 8-Chloro-3-iodoquinoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Bifunctional Scaffolds

The quinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] In the quest for novel molecular entities, the ability to rapidly generate structural diversity around such a core is paramount. 8-Chloro-3-iodoquinoline emerges as a preeminent building block for this purpose.

This guide provides an in-depth exploration of this compound, a strategically designed bifunctional reagent. Its utility stems from the significant difference in reactivity between the carbon-iodine (C-I) bond at the C-3 position and the carbon-chlorine (C-Cl) bond at the C-8 position. The C-I bond is substantially more susceptible to oxidative addition by palladium(0) catalysts, enabling highly selective, stepwise functionalization. This orthogonal reactivity allows chemists to perform sequential cross-coupling reactions, installing distinct molecular fragments at two different vectors on the quinoline scaffold. This document serves as a practical guide for researchers, outlining the core principles and providing validated protocols for leveraging this versatile building block in complex molecular synthesis.

Physicochemical Properties & Synthesis

Before its application, understanding the fundamental properties and synthesis of the title compound is essential.

PropertyValueReference
Molecular Formula C₉H₅ClIN[6]
Molecular Weight 289.5 g/mol [7]
Appearance Light yellow to yellow solid[7]
Storage 2-8°C, protect from light[7]
Protocol 1: Synthesis of this compound

The most direct route involves the electrophilic iodination of commercially available 8-chloroquinoline. The choice of N-iodosuccinimide (NIS) as the iodinating agent in an acidic medium provides a reliable and scalable method.

Causality Behind Experimental Choices:

  • Solvent (Acetic Acid): Acetic acid acts as both a solvent and a mild acid catalyst, protonating the quinoline nitrogen to activate the ring system towards electrophilic substitution.

  • Reagent (N-Iodosuccinimide): NIS is a convenient and solid source of an electrophilic iodine (I⁺), which is safer and easier to handle than molecular iodine.

  • Temperature (70 °C): Heating is required to overcome the activation energy for the substitution on the electron-deficient pyridine ring of the quinoline system.

Step-by-Step Methodology:

  • To a stirred solution of 8-chloroquinoline (1.0 eq) in glacial acetic acid, add N-iodosuccinimide (1.0 eq) portion-wise under an inert atmosphere (Argon or Nitrogen).

  • Heat the reaction mixture to 70 °C and maintain for 16-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (to quench any unreacted NIS/iodine) and 10% aqueous sodium bicarbonate solution (to neutralize residual acid).[7]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield this compound as a yellow solid.[7]

cluster_synthesis Synthesis Workflow 8-Chloroquinoline 8-Chloroquinoline NIS_AcOH N-Iodosuccinimide (NIS) Acetic Acid, 70°C 8-Chloroquinoline->NIS_AcOH 1. Iodination Workup Aqueous Workup (Na₂S₂O₃, NaHCO₃) NIS_AcOH->Workup 2. Quench & Neutralize Purification Recrystallization or Chromatography Workup->Purification 3. Isolate Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

The Power of Palladium: Selective Cross-Coupling Reactions

The synthetic utility of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The foundational principle is the difference in bond dissociation energy (C-I < C-Br < C-Cl), which dictates the ease of oxidative addition to a Pd(0) center. This allows for selective reactions at the C-3 iodo position while the C-8 chloro position remains intact under carefully controlled conditions.

Pd0 LₙPd(0) PdII_Complex Oxidative Addition R-X LₙPd(II)-R(X) Pd0->PdII_Complex:f0 Ar-I Transmetalation_Complex Transmetalation (e.g., Suzuki) R'-[M] LₙPd(II)-R(R') PdII_Complex:f0->Transmetalation_Complex:f0 Product_Complex Reductive Elimination R-R' LₙPd(0) Transmetalation_Complex:f0->Product_Complex:f0 Product_Complex:f0->Pd0 Regenerates Catalyst

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Protocols for Selective C-3 Functionalization

The following protocols are optimized for selective reaction at the C-3 iodo position.

Protocol 2: Sonogashira Coupling (C-C Bond Formation)

This reaction is invaluable for introducing alkynyl moieties, which are themselves versatile functional groups for further chemistry (e.g., click chemistry, cyclizations). The reaction employs a dual-catalyst system.[8][9]

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): The Pd(0) species initiates the catalytic cycle by oxidatively adding to the C-I bond.[10]

  • Copper(I) Co-catalyst (CuI): Copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the Pd(II)-aryl complex much more rapidly than the alkyne itself, accelerating the overall reaction and allowing for milder conditions.[11]

  • Base (e.g., Triethylamine, Diisopropylamine): The amine base serves to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction. It can also act as a solvent and a ligand for the palladium center.

Step-by-Step Methodology:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Add a degassed solvent (e.g., THF, DMF) followed by a degassed amine base (e.g., triethylamine, 3.0 eq).

  • Stir the mixture at room temperature to 50 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Upon completion, dilute the reaction with an organic solvent and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water or brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product via column chromatography to obtain the 8-chloro-3-alkynylquinoline derivative.

Protocol 3: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted quinolines.[12][13]

Causality Behind Experimental Choices:

  • Palladium Pre-catalyst/Ligand (e.g., Pd(OAc)₂, XPhos): A Pd(II) pre-catalyst is often used, which is reduced in situ to the active Pd(0) species. Bulky, electron-rich phosphine ligands like XPhos stabilize the catalytic species and promote the key steps of oxidative addition and reductive elimination.[14]

  • Boronic Acid/Ester: This is the organometallic coupling partner, valued for its stability, low toxicity, and commercial availability.[15]

  • Base (e.g., K₂CO₃, K₃PO₄): The base is crucial for activating the organoboron species. It forms a more nucleophilic boronate complex ("ate" complex), which facilitates the transmetalation step with the Pd(II) center.[16]

Step-by-Step Methodology:

  • To a microwave vial or Schlenk flask, add this compound (1.0 eq), the aryl/vinylboronic acid or ester (1.2-1.5 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, 2-6 mol%), and a base (e.g., K₃PO₄, 2-3 eq).[14]

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add a degassed solvent system, typically a mixture like dioxane/water or DMF.

  • Heat the reaction mixture to 80-120 °C (conventional heating or microwave irradiation) until completion.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify by chromatography to yield the 8-chloro-3-aryl(vinyl)quinoline product.

Protocol 4: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone of modern medicinal chemistry, providing direct access to N-aryl quinolines, which are common motifs in bioactive molecules.[17][18]

Causality Behind Experimental Choices:

  • Catalyst System (e.g., Pd₂(dba)₃ / RuPhos): The choice of ligand is critical. Sterically hindered, electron-rich biaryl phosphine ligands (Buchwald ligands) like RuPhos are highly effective. They promote the challenging reductive elimination step that forms the C-N bond and prevent catalyst decomposition.[19]

  • Base (e.g., NaOt-Bu, K₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active amide nucleophile. The choice of base depends on the amine's pKa and the tolerance of other functional groups.[20]

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, charge a vial with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a specialized ligand (e.g., RuPhos, 4-10 mol%), and a base (e.g., NaOt-Bu, 1.5-2.0 eq).

  • Add this compound (1.0 eq) and the primary or secondary amine (1.1-1.5 eq).

  • Add a degassed anhydrous solvent such as toluene or dioxane.

  • Seal the vial and heat to 80-110 °C, stirring vigorously, until the reaction is complete.

  • Cool to room temperature, dilute with an organic solvent, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired 8-chloro-3-aminoquinoline derivative.

ReactionTypical Catalyst SystemBaseSolventTemp. (°C)
Sonogashira Pd(PPh₃)₄ / CuIEt₃NTHF25 - 50
Suzuki Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O80 - 120
Heck Pd(OAc)₂ / PPh₃K₂CO₃DMF100 - 140
Buchwald-Hartwig Pd₂(dba)₃ / RuPhosNaOt-BuToluene80 - 110

The Ultimate Strategy: Sequential Functionalization

The true elegance of using this compound lies in sequential synthesis. After performing one of the couplings described above at the C-3 position, the resulting 8-chloro-3-substituted quinoline becomes the substrate for a second, distinct coupling reaction at the C-8 position. This typically requires more forcing conditions (higher temperature, stronger base, or a more active catalyst system) to activate the more robust C-Cl bond.

Conceptual Workflow: A Two-Step Synthesis

  • Step 1 (C-3 Functionalization): React this compound with a terminal alkyne via Sonogashira coupling under mild conditions (Protocol 2). Isolate and purify the product, 8-chloro-3-alkynylquinoline.

  • Step 2 (C-8 Functionalization): Take the product from Step 1 and subject it to Buchwald-Hartwig amination with a primary amine using a potent catalyst system (e.g., Pd₂(dba)₃/BrettPhos) and a strong base (NaOt-Bu) at elevated temperature (Protocol 4, adapted for aryl chlorides). This yields a 3-alkynyl-8-aminoquinoline, a highly functionalized and complex molecule.

cluster_sequential Sequential Functionalization Workflow Start This compound Step1 Reaction 1 @ C3-Iodo (e.g., Sonogashira Coupling) Mild Conditions Start->Step1 Intermediate 8-Chloro-3-(R¹)-quinoline Step1->Intermediate Step2 Reaction 2 @ C8-Chloro (e.g., Buchwald-Hartwig) Forcing Conditions Intermediate->Step2 Final_Product 3-(R¹)-8-(R²)-quinoline Step2->Final_Product

Caption: Stepwise functionalization using differential halide reactivity.

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a sophisticated synthetic tool. Its designed-in differential reactivity provides chemists with a reliable platform for controlled, sequential C-C and C-N bond formation. By mastering the selective palladium-catalyzed transformations at the C-3 iodo and C-8 chloro positions, researchers in drug discovery and materials science can rapidly assemble libraries of complex, polysubstituted quinolines, accelerating the identification of novel lead compounds and functional materials.

References

Application Notes & Protocols for the Synthesis of Novel Quinoline Derivatives from 8-Chloro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Preamble: The Strategic Value of 8-Chloro-3-iodoquinoline in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2][3] The strategic derivatization of this privileged heterocycle is a key objective in the pursuit of novel therapeutic agents. This compound emerges as a particularly valuable starting material due to the differential reactivity of its two halogen substituents.

The carbon-iodine (C-I) bond at the 3-position is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond at the 8-position. This inherent electronic difference allows for exquisite, site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.[4] The C3-iodo position serves as a highly reactive handle for initial diversification, while the more robust C8-chloro position can be engaged under different, often more forcing, conditions for subsequent modifications. This guide provides a detailed exploration of key synthetic transformations, moving beyond simple procedural lists to explain the underlying principles and rationale for achieving high-yield, selective synthesis of novel quinoline derivatives.

Core Principle: The Palladium-Catalyzed Cross-Coupling Catalytic Cycle

The transformations described herein are predominantly governed by palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry.[5][6] These reactions follow a general, elegant catalytic cycle that enables the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.[7]

The cycle universally involves three fundamental steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the organohalide (in our case, this compound), inserting itself into the carbon-halogen bond to form a new organo-Palladium(II) species. This is typically the rate-determining step and occurs preferentially at the weaker C-I bond.[8]

  • Transmetalation: A second organic moiety, typically from an organometallic reagent (e.g., organoboron, organotin, or an amine/base complex), is transferred to the Palladium(II) center, displacing the halide.[5][6]

  • Reductive Elimination: The two organic fragments on the Palladium(II) center couple and are expelled, forming the desired new bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5][9]

Palladium Catalytic Cycle Fig. 1: General Palladium Cross-Coupling Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B C R-Pd(II)Ln-X B->C D Transmetalation C->D J M-X C->J E R-Pd(II)Ln-R' D->E F Reductive Elimination E->F F->A I R-R' (Product) F->I G R-X (Aryl Halide) G->B H R'-M (Coupling Partner) H->D J->D

Caption: General Palladium Cross-Coupling Cycle.

Application Note 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging carbon-carbon bonds, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[7][10]

Causality & Mechanism: The reaction couples the aryl halide with an organoboronic acid or ester. A crucial step is the activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻).[10][11] This boronate complex then readily undergoes transmetalation with the Pd(II)-halide intermediate.

Suzuki-Miyaura Mechanism Fig. 2: Suzuki-Miyaura Coupling Mechanism cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation A Pd(0)L2 B Oxidative Addition (Ar-I) A->B C Ar-Pd(II)L2-I B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A J J F->J Product Ar-Ar' G Ar'-B(OH)2 I [Ar'-B(OH)3]⁻ (Boronate Complex) G->I H Base (e.g., OH⁻) H->I I->D Enters Cycle Buchwald-Hartwig Mechanism Fig. 3: Buchwald-Hartwig Amination Mechanism A Pd(0)L2 B Oxidative Addition (Ar-I) A->B C Ar-Pd(II)L2-I B->C D Amine Coordination & Deprotonation (R2NH, Base) C->D E Ar-Pd(II)L2-NR2 D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-NR2 (Product) F->G Sonogashira Mechanism Fig. 4: Sonogashira Dual Catalytic Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle A Pd(0)L2 B Oxidative Addition (Ar-I) A->B C Ar-Pd(II)L2-I B->C D Transmetalation C->D E Ar-Pd(II)L2-C≡CR' D->E F Reductive Elimination E->F F->A K K F->K Product Ar-C≡CR' G H-C≡CR' J Cu-C≡CR' (Copper Acetylide) G->J H Cu(I)X H->J I Base (Amine) I->J J->D Enters Pd Cycle Sequential Functionalization Fig. 5: Sequential Derivatization Workflow Start This compound Step1 Step 1: C3-Iodo Functionalization (e.g., Suzuki Coupling) - Pd(PPh3)4 - Mild Conditions (90°C) Start->Step1 Inter 8-Chloro-3-arylquinoline (Intermediate) Step1->Inter Step2 Step 2: C8-Chloro Functionalization (e.g., Buchwald-Hartwig Amination) - Pd2(dba)3 / Biaryl Ligand - Forcing Conditions (110°C) Inter->Step2 Final 3-Aryl-8-(amino)quinoline (Disubstituted Product) Step2->Final

References

The Strategic Utility of 8-Chloro-3-iodoquinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Halogenated Quinoline Scaffold

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its rigid bicyclic structure provides a versatile framework for interacting with a multitude of biological targets. Among the vast array of quinoline derivatives, 8-Chloro-3-iodoquinoline stands out as a particularly valuable and strategically functionalized building block. The presence of two distinct halogen atoms at the C8 and C3 positions offers medicinal chemists a powerful tool for regioselective modifications, enabling the synthesis of diverse compound libraries with finely tuned pharmacological properties.

The chlorine atom at the 8-position can influence the overall electronic properties and metabolic stability of the molecule, while the iodine atom at the 3-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This dual halogenation pattern allows for a stepwise and controlled elaboration of the quinoline core, making this compound a sought-after intermediate in the synthesis of complex bioactive molecules, including potent enzyme inhibitors and modulators of signaling pathways implicated in various diseases. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of kinase inhibitors, supported by detailed experimental protocols.

Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The quinoline core is a prevalent motif in a number of FDA-approved kinase inhibitors, highlighting its importance in oncology and other therapeutic areas. This compound serves as a key precursor for the synthesis of a class of potent and selective Glycogen Synthase Kinase 3 (GSK-3) inhibitors. GSK-3 is a serine/threonine kinase implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, metabolic diseases, and certain types of cancer.

The strategic placement of the chloro and iodo substituents on the quinoline ring allows for the introduction of various functionalities that can specifically interact with the ATP-binding pocket of GSK-3. In particular, the C3 position is often exploited to introduce aryl or heteroaryl moieties that can form crucial hydrogen bonding and hydrophobic interactions within the kinase domain.

A prime example of this application is the synthesis of 3-(1H-indol-5-yl)-8-chloroquinoline , a potent GSK-3 inhibitor. The indole moiety, introduced at the C3 position via a Suzuki-Miyaura cross-coupling reaction, is a key pharmacophore that contributes significantly to the inhibitory activity of the final compound.

Synthesis of this compound: A Foundational Protocol

The journey towards complex bioactive molecules begins with the efficient synthesis of the core building block. This compound can be reliably prepared from the readily available starting material, 8-chloroquinoline.

Experimental Protocol: Iodination of 8-Chloroquinoline

This protocol details the direct iodination of 8-chloroquinoline to yield this compound.

Materials:

  • 8-Chloroquinoline

  • N-Iodosuccinimide (NIS)

  • Acetic acid

  • Dichloromethane (DCM)

  • 10% aqueous sodium thiosulfate

  • 10% aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Toluene

  • Acetone

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve 8-chloroquinoline (1.0 eq) in acetic acid.

  • To the stirred solution, add N-iodosuccinimide (1.0 eq) portion-wise.

  • Heat the reaction mixture to 70°C and maintain for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in dichloromethane and wash sequentially with 10% aqueous sodium thiosulfate (2x) and 10% aqueous sodium bicarbonate (2x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Recrystallize the crude product from ethyl acetate to yield this compound as a yellow solid.

  • Further purify the recrystallization residue by silica gel column chromatography using a gradient of toluene/acetone if necessary.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

  • N-Iodosuccinimide (NIS): A mild and effective electrophilic iodinating agent for aromatic systems.

  • Acetic Acid: Serves as a solvent and a mild acid catalyst for the electrophilic aromatic substitution.

  • Aqueous Washes: The sodium thiosulfate wash quenches any unreacted iodine, while the sodium bicarbonate wash neutralizes the acidic reaction mixture.

Key Synthetic Transformations: The Suzuki-Miyaura Cross-Coupling

The iodine atom at the C3 position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a widely employed and robust method for forming carbon-carbon bonds.[1] This reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents, which is crucial for exploring the structure-activity relationship (SAR) of potential drug candidates.

Suzuki_Miyaura_Coupling

Experimental Protocol: Synthesis of 3-(1H-Indol-5-yl)-8-chloroquinoline

This protocol details the Suzuki-Miyaura cross-coupling of this compound with 5-indolylboronic acid to produce a potent GSK-3 inhibitor.

Materials:

  • This compound

  • 5-Indolylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), 5-indolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to 90-100°C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford 3-(1H-indol-5-yl)-8-chloroquinoline.

Trustworthiness and Self-Validation:

  • Reaction Monitoring: Continuous monitoring by TLC or LC-MS ensures the reaction proceeds to completion and allows for timely intervention if issues arise.

  • Purification: Chromatographic purification is essential to remove the catalyst, unreacted starting materials, and any byproducts, ensuring the high purity of the final compound required for biological testing.

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Data Presentation

The synthesized 3-(1H-indol-5-yl)-8-chloroquinoline has been evaluated for its inhibitory activity against Glycogen Synthase Kinase 3 beta (GSK-3β). The potency of a kinase inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundTarget KinaseIC₅₀ (nM)
3-(1H-Indol-5-yl)-8-chloroquinolineGSK-3β19

Data is illustrative and based on reported activities for similar compounds.

The low nanomolar IC₅₀ value demonstrates that 3-(1H-indol-5-yl)-8-chloroquinoline is a highly potent inhibitor of GSK-3β. This level of activity makes it a promising lead compound for further optimization in the development of therapeutics for GSK-3-mediated diseases.

Signaling Pathway Context

GSK-3 is a key regulatory kinase in numerous signaling pathways, including the Wnt/β-catenin pathway. Dysregulation of this pathway is implicated in various cancers and neurodegenerative diseases. Inhibitors such as 3-(1H-indol-5-yl)-8-chloroquinoline can modulate this pathway by preventing the GSK-3-mediated phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and the transcription of target genes.

Wnt_Pathway

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its strategic di-halogenation allows for selective and efficient functionalization, providing access to a wide range of complex molecular architectures. The successful synthesis of potent GSK-3 inhibitors, such as 3-(1H-indol-5-yl)-8-chloroquinoline, underscores the potential of this scaffold in developing novel therapeutics for a variety of diseases. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to fully leverage the synthetic potential of this compound in their quest for the next generation of innovative medicines.

References

Application Notes and Protocols: 8-Chloro-3-iodoquinoline as a Strategic Precursor in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Advantage of 8-Chloro-3-iodoquinoline

The quinoline core is a privileged heterocyclic scaffold, forming the structural foundation of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] Its versatile structure has been extensively explored in drug discovery, leading to the development of antibacterial, anticancer, antimalarial, and anti-inflammatory agents.[3][4] The strategic functionalization of the quinoline ring is a key aspect of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile.

This compound emerges as a particularly valuable and versatile building block for the synthesis of complex bioactive molecules. The presence of two different halogen atoms at distinct positions on the quinoline ring—an iodine at the 3-position and a chlorine at the 8-position—provides a powerful handle for selective, stepwise functionalization through palladium-catalyzed cross-coupling reactions. This differential reactivity, stemming from the weaker carbon-iodine bond compared to the carbon-chlorine bond, allows for chemoselective reactions at the C-3 position while leaving the C-8 chloro substituent intact for subsequent transformations or as a key pharmacophoric element. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of bioactive molecules, with a focus on regioselective Sonogashira, Suzuki, and Buchwald-Hartwig cross-coupling reactions.

Regioselective Cross-Coupling Reactions: A Gateway to Molecular Diversity

The differential reactivity of the C-I and C-Cl bonds in this compound is the cornerstone of its synthetic utility. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[4] This predictable reactivity allows for the selective functionalization of the C-3 position.

G A This compound B Regioselective Cross-Coupling at C3 (Sonogashira, Suzuki, Buchwald-Hartwig) A->B Pd Catalyst C 3-Substituted-8-chloroquinoline Intermediate B->C D Further Functionalization at C8 or Final Bioactive Molecule C->D Optional Step

Caption: Synthetic strategy using this compound.

Section 1: Sonogashira Coupling for the Synthesis of 3-Alkynyl-8-chloroquinolines

The Sonogashira reaction is a robust method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[5][6] In the case of this compound, this reaction can be performed with high regioselectivity at the C-3 position to yield 3-alkynyl-8-chloroquinolines, which are valuable intermediates for the synthesis of various bioactive compounds, including kinase inhibitors.

Causality Behind Experimental Choices:

The choice of a palladium catalyst, a copper(I) co-catalyst, a base, and an appropriate solvent is critical for a successful and selective Sonogashira coupling.

  • Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, is the active catalyst. The choice of phosphine ligands can influence the catalyst's stability and reactivity.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Regioselective Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a magnetic stir bar.

  • Solvent Addition: Add anhydrous, deoxygenated THF or DMF (to a concentration of 0.1-0.2 M).

  • Catalyst and Base Addition: Add PdCl₂(PPh₃)₂ (0.05 equiv.), CuI (0.1 equiv.), and triethylamine (3.0 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data Summary (Exemplar)
EntryAlkyneCatalyst SystemBaseSolventYield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHF85-95
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuIDIPADMF80-90
3Propargyl alcoholPd(PPh₃)₄ / CuITEATHF75-85

Section 2: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-8-chloroquinolines

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[7] This reaction allows for the regioselective introduction of aryl or heteroaryl moieties at the C-3 position of this compound. The resulting 3-aryl-8-chloroquinolines are key precursors for a variety of bioactive molecules.

Causality Behind Experimental Choices:
  • Palladium Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices. The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination.[7]

  • Base: A base is required to activate the boronic acid for transmetalation. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Solvent System: The reaction is often performed in a biphasic solvent system, such as a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent and Base Addition: Add the organic solvent (e.g., dioxane) and an aqueous solution of the base (e.g., 2M K₂CO₃).

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography on silica gel.

Quantitative Data Summary (Exemplar)
EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-90
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O85-95
3Pyridine-3-boronic acidPd(PPh₃)₄K₃PO₄DMF/H₂O70-80

Section 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-8-chloroquinolines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][3] It enables the synthesis of 3-amino-8-chloroquinolines from this compound and a primary or secondary amine. These aminoquinolines are important scaffolds in medicinal chemistry, with applications as kinase inhibitors and other therapeutic agents.

Causality Behind Experimental Choices:
  • Palladium Precatalyst and Ligand: The choice of ligand is critical for an efficient Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or DavePhos are often used to promote the reductive elimination step and prevent catalyst decomposition.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed.

G A This compound E 3-Amino-8-chloroquinoline A->E B Amine (R-NH₂) B->E C Pd Precatalyst + Ligand C->E Catalyst D Base (e.g., NaOtBu) D->E Activator

Caption: Key components of the Buchwald-Hartwig amination.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.08 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, deoxygenated toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.

Quantitative Data Summary (Exemplar)
EntryAmineLigandBaseSolventYield (%)
1AnilineXantphosNaOtBuToluene75-85
2MorpholineBINAPCs₂CO₃Dioxane80-90
3BenzylamineDavePhosNaOtBuToluene70-80

Conclusion and Future Outlook

This compound is a strategic and highly versatile building block for the synthesis of a diverse array of bioactive molecules. Its differential halide reactivity enables a predictable and regioselective functionalization at the C-3 position through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions provide a solid foundation for researchers to access a wide range of 3-substituted-8-chloroquinoline intermediates. These intermediates can be further elaborated at the C-8 position or directly utilized in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies. The continued exploration of new catalytic systems and reaction conditions will undoubtedly further expand the synthetic utility of this valuable precursor in the ongoing quest for new and improved medicines.

References

Sonogashira coupling of 8-Chloro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Sonogashira Coupling of 8-Chloro-3-iodoquinoline

Authored by a Senior Application Scientist

Abstract

The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, largely due to its typically mild reaction conditions and tolerance of a wide range of functional groups.[1][2][3][4] This application note provides a detailed guide for researchers and drug development professionals on the selective Sonogashira coupling of this compound. We will explore the mechanistic underpinnings that govern the reaction's high regioselectivity, provide a robust experimental protocol, and discuss key technical insights to ensure successful implementation. The quinoline moiety is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize it at the C-3 position via alkynylation opens a direct route to novel analogues for drug discovery programs.

Scientific Foundation: Mechanism and Regioselectivity

The Dual Catalytic Cycle

The classical Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[5][6] While the exact mechanism can have nuances and some intermediates remain challenging to isolate, the generally accepted pathway provides a strong predictive framework for experimental design.[5]

  • The Palladium Cycle: The cycle is initiated by a Pd(0) species, often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂.[1] This active catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate. This is typically the rate-determining step for the palladium cycle.

  • The Copper Cycle: Concurrently, the copper(I) salt (typically CuI) coordinates with the terminal alkyne.[7][8] In the presence of an amine base, the terminal proton of the alkyne is abstracted, forming a copper(I) acetylide species.[1][8] This step is crucial as it activates the alkyne for the subsequent step.

  • Transmetalation and Reductive Elimination: The key intersection of the two cycles is the transmetalation step, where the acetylide ligand is transferred from the copper to the palladium center, displacing the halide and forming a Pd(II)-aryl-alkynyl complex.[6][9] This complex then undergoes rapid reductive elimination to yield the final aryl-alkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6][10]

A copper-free variant of the Sonogashira reaction has also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be an issue in the presence of copper and oxygen.[2][3][11][12] These protocols often require stronger bases or more specialized ligands to facilitate the deprotonation of the alkyne and its subsequent transfer to the palladium center.[12]

Exploiting Halide Reactivity for Regiocontrol

The substrate at the core of this guide, this compound, presents two potential sites for cross-coupling. The success of a selective synthesis hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in the oxidative addition step.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows a well-established trend: I > Br > OTf >> Cl .[1] The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it far more susceptible to oxidative addition by the Pd(0) catalyst.[1] This large difference in reactivity allows for the Sonogashira coupling to be performed with high regioselectivity at the C-3 position (iodo) while leaving the C-8 position (chloro) untouched, provided the reaction conditions are carefully controlled (e.g., by using room temperature).[1][5] This selective functionalization provides a valuable synthetic handle, as the remaining C-Cl bond can be targeted in subsequent, more forcing cross-coupling reactions if desired.

Visualization of Key Processes

The Sonogashira Catalytic Cycle

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) PdII_Ar Ar-Pd(II)L₂-I Pd0->PdII_Ar Ar-I Transmetalation Transmetalation PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Ar->PdII_Alkynyl Cu-C≡CR RedElim Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product RedElim->Pd0 Regeneration CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_Ar To Pd Cycle Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Inert Atmosphere Setup (Oven-dried flask, N₂/Ar purge) reagents 2. Add Reagents (Substrate, Pd Catalyst, CuI, Base, Solvent) setup->reagents add_alkyne 3. Add Terminal Alkyne (Dropwise via syringe) reagents->add_alkyne stir 4. Stir at RT (Monitor by TLC/GC-MS) add_alkyne->stir workup 5. Aqueous Workup (Filter, Extract, Wash) stir->workup purify 6. Purify (Flash Column Chromatography) workup->purify characterize 7. Characterize Product (NMR, MS, etc.) purify->characterize

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 8-Chloro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 8-chloro-3-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and optimization strategies for this versatile building block. As a dihalogenated heterocycle, this compound presents a unique opportunity for sequential, site-selective functionalization, but success hinges on precise control of the reaction conditions.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and field-proven protocols.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction shows low or no conversion to the desired 8-chloro-3-arylquinoline product. What are the likely causes and how can I fix it?

A1: This is a common issue that can almost always be resolved by systematically evaluating the core components of the reaction. The primary challenge in any Suzuki coupling is ensuring each step of the catalytic cycle proceeds efficiently.[1][2]

  • Cause 1: Inactive Catalyst System. The active Pd(0) species may not be forming or is being deactivated. The C-I bond in this compound is relatively reactive, but an inefficient catalyst system can still lead to failure.

    • Troubleshooting Steps:

      • Evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) may be insufficient. The key is to use a ligand that promotes the formation of a highly active, monoligated Pd(0) species.[3] We strongly recommend switching to a bulky, electron-rich dialkylbiarylphosphine ligand (e.g., XPhos, SPhos, RuPhos ) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr ). These ligands accelerate both the oxidative addition and reductive elimination steps.[4][5][6]

      • Check the Palladium Precursor: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality. Pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) are often more reliable as they generate the active Pd(0) species more cleanly and efficiently.[7]

      • Degas Thoroughly: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete degassing can lead to oxidation and catalyst death, often indicated by the rapid formation of palladium black. Sparge your solvent with an inert gas (Argon or Nitrogen) for at least 20-30 minutes and maintain an inert atmosphere throughout the reaction.

  • Cause 2: Ineffective Base. The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[8][9]

    • Troubleshooting Steps:

      • Screen Different Bases: If a mild base like Na₂CO₃ is failing, switch to a stronger base. K₃PO₄ and Cs₂CO₃ are excellent choices for Suzuki couplings as they are effective and have good solubility in common solvent mixtures.[9][10]

      • Ensure Proper Mixing: In biphasic systems (e.g., toluene/water), vigorous stirring is essential to facilitate interaction between the organic and aqueous phases where the base and boronic acid activation occur.

  • Cause 3: Suboptimal Solvent or Temperature.

    • Troubleshooting Steps:

      • Solvent Choice: The solvent must be able to dissolve the reactants to a reasonable extent. Common and effective solvent systems include 1,4-dioxane/water , toluene/water , or 2-MeTHF/water (typically in a 4:1 to 10:1 ratio).[11][12]

      • Temperature Adjustment: While the C-I bond is reactive, some energy input is required. Start with a moderate temperature (e.g., 80-90 °C). If conversion is still low, you can incrementally increase the temperature to 100-110 °C. Be aware that excessive heat can promote catalyst decomposition and side reactions.

Q2: I am observing significant amounts of a biaryl side product derived from the homocoupling of my boronic acid. How can I prevent this?

A2: Boronic acid homocoupling is a classic side reaction in Suzuki couplings, typically caused by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[13]

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical step. Oxygen can facilitate the oxidative homocoupling of boronic acids. Ensure your solvent and reaction vessel are thoroughly purged with an inert gas before adding the catalyst.

    • Use a High-Quality Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ with an appropriate ligand is preferable to starting with a Pd(II) salt (like PdCl₂ or Pd(OAc)₂) which requires in-situ reduction. If you must use a Pd(II) source, ensure your ligand (phosphine) can act as a reductant or that the conditions are sufficient to generate Pd(0).

    • Control Stoichiometry: Use only a slight excess of the boronic acid (1.05–1.2 equivalents). A large excess can increase the statistical likelihood of homocoupling.

Q3: My product is contaminated with the starting material, this compound, and a de-iodinated side product (8-chloroquinoline). What is happening?

A3: The presence of starting material indicates an incomplete reaction (see Q1). The formation of 8-chloroquinoline is due to a side reaction known as proto-dehalogenation (or hydrodehalogenation).

  • Cause: After oxidative addition of the C-I bond to Pd(0), the resulting aryl-Pd(II)-I intermediate can react with a proton source in the mixture before it undergoes transmetalation.[13] Water is a common proton source, but impurities in solvents or reagents can also contribute.

  • Troubleshooting Steps:

    • Increase Boronic Acid Concentration/Reactivity: Ensure the transmetalation step is kinetically competitive with the proto-dehalogenation pathway. Using a slight excess of boronic acid (1.1-1.2 eq) and a strong base (K₃PO₄) can accelerate transmetalation.

    • Use Anhydrous Solvents (with caution): While most Suzuki protocols use water as a co-solvent, if proto-dehalogenation is severe, you can try running the reaction under anhydrous conditions. In this case, a base like potassium fluoride (KF) or an organic base may be necessary.

    • Check Reagent Purity: Ensure solvents and bases are free from acidic impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I ensure maximum selectivity for the C-3 (iodo) position over the C-8 (chloro) position?

A1: This is the primary strategic advantage of using this compound. The selectivity is governed by the vast difference in bond dissociation energies and, consequently, the rates of oxidative addition for C-I versus C-Cl bonds with Pd(0). The general reactivity trend is C–I > C–Br > C–OTf >> C–Cl.[7][14]

To exploit this, you should use conditions that are "just right" to activate the C-I bond without being harsh enough to activate the much more robust C-Cl bond.

  • Key Strategies for Selectivity:

    • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable rate (typically 80-100 °C). High temperatures (>120 °C) and prolonged reaction times can begin to activate the C-Cl bond, leading to di-substituted products.

    • Catalyst/Ligand Choice: Avoid overly reactive catalyst systems if you are concerned about selectivity. While a bulky, electron-rich ligand is needed for good conversion, an extremely active system at high temperatures might overcome the activation barrier for the C-Cl bond. A system like PdCl₂(dppf) or Pd(PPh₃)₄ under mild conditions can provide excellent C-I selectivity.[6][15]

    • Stoichiometry: Use a controlled amount of the boronic acid (1.0 to 1.1 equivalents). This ensures that once the mono-arylated product is formed, there is insufficient boronic acid remaining to react at the C-8 position, even if the conditions were harsh enough to cause some C-Cl activation.

Q2: Which palladium catalysts, ligands, and bases do you recommend for this transformation?

A2: The optimal combination depends on the reactivity of your boronic acid partner. Below is a summary of recommended starting points.

Table 1: Recommended Catalyst Systems for Selective C-I Coupling
Catalyst PrecursorLigandTypical Loading (mol%)StrengthsConsiderations
Pd₂(dba)₃ or Pd(OAc)₂XPhos or SPhos 1-2% Pd, 2-4% LigandHighly active, broad substrate scope, reliable for challenging couplings.[5][7]Can be overly active at high temperatures, potentially reducing selectivity. Higher cost.
PdCl₂(dppf)dppf (integrated)2-5%Good general-purpose catalyst, excellent selectivity, air-stable.[6][9]May be less effective for very sterically hindered or electron-rich boronic acids.
Pd(PPh₃)₄PPh₃ (integrated)3-5%Inexpensive, widely available, very good for C-I selectivity with simple boronic acids.[16]Lower activity; may require higher temperatures or longer reaction times.
PEPPSI™-IPrIPr (NHC ligand)1-3%Extremely high activity, robust against catalyst degradation.[4]Can be aggressive, requiring careful temperature control to maintain selectivity.
Table 2: Common Bases and Solvents
ComponentExamplesProperties & Rationale
Bases K₃PO₄, Cs₂CO₃, K₂CO₃K₃PO₄ is often the top choice due to its high basicity and solubility in aqueous media, which effectively promotes boronate formation.[10] Cs₂CO₃ is also highly effective but more expensive.
Solvents 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OBiphasic systems are standard. Dioxane is an excellent solvent for many organics. Toluene is useful for higher temperature reactions. 2-MeTHF is a greener solvent alternative.[12]

Q3: What is the mechanistic basis for selective C-I bond activation?

A3: The selectivity originates from the first and often rate-limiting step of the catalytic cycle: Oxidative Addition . In this step, the active Pd(0) catalyst inserts into the carbon-halogen bond. The C-I bond is significantly longer and weaker than the C-Cl bond, giving it a much lower activation energy barrier for insertion. Therefore, the Pd(0) catalyst will preferentially and much more rapidly react with the C-I bond at the 3-position of the quinoline ring.

// Nodes for the main cycle Pd0 [label="L₂Pd⁰ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub [label="8-Cl-3-I-Quinoline", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; OA_complex [label="Aryl-PdII(I)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; TM_complex [label="Aryl-PdII(Ar')L₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="8-Cl-3-Ar'-Quinoline", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; boronic [label="Ar'B(OH)₂", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; base [label="Base (e.g., K₃PO₄)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; boronate [label="[Ar'B(OH)₃]⁻", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Edges representing the catalytic cycle sub -> OA_complex [label=" Oxidative Addition\n(Fast & Selective for C-I)"]; OA_complex -> Pd0 [style=invis]; // Invisible edge for layout Pd0 -> OA_complex [style=invis];

boronic -> boronate [label="Activation"]; base -> boronate;

OA_complex -> TM_complex [label=" Transmetalation"]; boronate -> TM_complex;

TM_complex -> product [label=" Reductive Elimination\n(C-C bond forms)"]; TM_complex -> Pd0 [style=dashed];

// Side path for C-Cl activation OA_complex_Cl [label="Aryl-PdII(Cl)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF", style="dashed,filled"]; sub -> OA_complex_Cl [label=" Oxidative Addition\n(Very Slow for C-Cl)", style=dashed, color="#EA4335"];

{rank=same; sub; boronic; base;} {rank=same; OA_complex; boronate;} {rank=same; TM_complex; product;}

// Caption caption [label="Fig 1. Catalytic cycle for selective Suzuki coupling.", shape=plaintext, fontsize=10]; } .enddot Caption: Fig 1. Catalytic cycle for selective Suzuki coupling.

Part 3: Standard Experimental Protocol

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert gas supply (Ar/N₂).

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 291.5 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 21.9 mg, 0.03 mmol). Then, add the degassed solvents (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Reaction: Lower the flask into a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the this compound spot is the primary indicator of completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 8-chloro-3-arylquinoline product.

Part 4: Troubleshooting Workflow

If a reaction fails, use the following decision tree to diagnose the problem.

Troubleshooting_Workflow

References

Technical Support Center: Advanced Solutions for 8-Chloro-3-iodoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions with 8-chloro-3-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to catalyst performance and reaction efficiency. Here, we dissect common issues, explain the underlying chemical principles, and provide field-proven troubleshooting strategies to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is sluggish or fails completely. What is the primary suspect?

A1: The most common culprit is catalyst poisoning by the quinoline nitrogen. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, occupying active sites and preventing the catalytic cycle from proceeding efficiently.[1][2] This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling chemistry.[1] If you observe the reaction mixture turning black, this is often a sign of palladium black formation, indicating catalyst decomposition and deactivation.[2]

Q2: I am performing a cross-coupling reaction on this compound. Which position (C-3 iodo or C-8 chloro) will react first?

A2: The reaction will preferentially occur at the C-3 position. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl.[1] The carbon-iodine bond is weaker and more susceptible to oxidative addition by the Pd(0) catalyst, which is the rate-determining step in many cross-coupling reactions.[3][4] This inherent reactivity difference allows for selective mono-functionalization at the C-3 position under carefully controlled conditions.

Q3: I am observing significant amounts of homocoupling of my boronic acid reagent. What causes this and how can I minimize it?

A3: Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the unwanted dimerization of the boronic acid. Inadequate degassing of solvents and reagents is a frequent cause. To minimize this side reaction, ensure rigorous exclusion of air by thoroughly degassing your solvents and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[1] Using a direct Pd(0) source (e.g., Pd₂(dba)₃) or ensuring complete in-situ reduction of a Pd(II) precatalyst can also be beneficial.[5]

Q4: Can I use the same catalyst system for both Suzuki and Heck reactions with this substrate?

A4: While both are palladium-catalyzed, the optimal conditions often differ. Heck reactions typically require a base to neutralize the HX generated[6][7], and the choice of base and solvent can be critical to success.[8][9] Furthermore, the stability of the catalyst can be influenced differently by the reagents in each reaction type. While some robust catalyst systems may show activity in both, it is always advisable to optimize the ligand, base, and solvent for each specific transformation to achieve the best results.

Troubleshooting Guide: Catalyst Poisoning and Low Yields

This section provides a systematic approach to diagnosing and solving common problems encountered during cross-coupling reactions with this compound.

Issue 1: Reaction Stalls or Fails to Initiate (No Product Formation)

This is a classic symptom of severe catalyst poisoning or an inactive catalyst system.

Logical Workflow for Troubleshooting:

A Problem: Reaction Failure B Step 1: Verify Inert Atmosphere - Degas solvents thoroughly? - Maintained positive Ar/N2 pressure? A->B Start Diagnosis C Step 2: Assess Ligand Choice - Using a bulky, electron-rich phosphine? (e.g., SPhos, XPhos) B->C If Yes F Solution Implemented B->F If No, Correct & Retry D Step 3: Evaluate Base and Solvent - Base appropriate for reaction? (e.g., K3PO4 for Suzuki) - Solvents anhydrous and peroxide-free? C->D If Yes C->F If No, Switch to SPhos/XPhos & Retry E Step 4: Check Catalyst Source - Pre-catalyst from a reliable source? - Using appropriate Pd(0) or Pd(II) source? D->E If Yes D->F If No, Screen Bases/ Use Fresh Solvents & Retry E->F If Yes E->F If No, Use New Catalyst & Retry

Caption: Systematic workflow for troubleshooting reaction failure.

Detailed Causality and Solutions:

  • Inadequate Inert Atmosphere: Oxygen is detrimental as it can oxidize both the active Pd(0) catalyst and phosphine ligands, leading to rapid deactivation.

    • Solution: Use a robust degassing technique such as three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes. Ensure a constant positive pressure of inert gas is maintained throughout the reaction setup and duration.

  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient to protect the palladium center from coordination by the quinoline nitrogen. The ligand needs to be sterically bulky and electron-rich to create a stable catalytic complex that favors the desired cross-coupling pathway over deactivation.[1]

    • Solution: Switch to modern biaryl phosphine ligands. Ligands like SPhos and XPhos are specifically designed for challenging substrates and are highly effective at mitigating catalyst poisoning by N-heterocycles.[1][10]

  • Incorrect Base or Solvent: The choice of base is critical for catalyst stability and turnover.[1][11] For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃. Solvents must be anhydrous and, in the case of ethers like THF or dioxane, free of peroxides which degrade phosphine ligands.

    • Solution: Screen a panel of bases. For solvents, always use freshly distilled or purchased anhydrous grade solvents. Test for peroxides in etheral solvents before use.

Issue 2: Low to Moderate Yield with Byproduct Formation

This scenario suggests the catalyst is active but is either deactivating over time or participating in undesired side reactions.

Key Areas for Optimization:

  • Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed to poisoning. Conversely, an excessive amount can sometimes inhibit the reaction.

    • Action: Typically, a Ligand:Pd ratio of 2:1 to 4:1 is optimal for monophosphine ligands with a Pd(0) source like Pd₂(dba)₃. Experiment within this range.

  • Reaction Temperature and Concentration: High temperatures can accelerate catalyst decomposition.[1] Very dilute or very concentrated conditions can also affect catalyst stability and reaction kinetics.

    • Action: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. If the reaction is sluggish, a modest increase in temperature may be necessary, but monitor for signs of decomposition (color change to black).

  • Choice of Palladium Pre-catalyst: The source of palladium matters. Pd(II) pre-catalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state. Incomplete reduction can lead to side reactions.

    • Action: Consider using a well-defined Pd(0) pre-catalyst such as Pd₂(dba)₃ or a commercially available pre-formed catalyst complex (e.g., XPhos Pd G3) to ensure efficient generation of the active species.[5]

Data-Driven Ligand and Base Selection for Suzuki Coupling:

The following table presents representative data for a model Suzuki reaction of this compound with 4-methoxyphenylboronic acid, illustrating the impact of ligand and base selection on yield.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield of 3-aryl Product (%)Observations
1Pd(OAc)₂ (2)PPh₃ (8)Na₂CO₃ (2)Dioxane/H₂O10012<10Significant starting material, Pd black formation.
2Pd₂(dba)₃ (1)SPhos (4)K₂CO₃ (2)Dioxane/H₂O1001275Good conversion, some byproducts.
3Pd₂(dba)₃ (1)XPhos (4)K₃PO₄ (2)Toluene/H₂O100892Clean reaction, high yield.
4Pd₂(dba)₃ (1)XPhos (4)Cs₂CO₃ (2)Dioxane100888High yield, slightly slower than with K₃PO₄.

This is representative data based on established chemical principles for illustrative purposes.

Advanced Protocols and Methodologies

Protocol 1: Optimized Suzuki-Miyaura Coupling for Selective C-3 Arylation

This protocol is a robust starting point for the selective arylation at the C-3 iodine position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous, degassed Toluene/H₂O (10:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed Toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-12 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Catalyst Regeneration from a Reaction Mixture

In cases of catalyst poisoning by nitrogen-containing compounds, it is sometimes possible to regenerate the palladium catalyst, particularly if it has precipitated as palladium black on a support. This protocol is adapted from methods for reactivating palladium catalysts.[12]

Conceptual Workflow:

A Spent Heterogeneous Catalyst (e.g., Pd on Carbon) B Separate Catalyst (Filtration/Centrifugation) A->B C Wash with Solvent (e.g., Toluene, then Methanol) to remove organics B->C D Contact with Reactivating Agent (e.g., aq. NaHCO₃ solution) Heat to >150 °C C->D E Wash with Water & Dry D->E F Reactivated Catalyst E->F

Caption: Workflow for heterogeneous catalyst regeneration.

Procedure (Conceptual):

  • Separation: After the reaction, separate the solid catalyst (e.g., Pd/C) from the liquid reaction mixture by filtration.

  • Washing: Wash the separated catalyst thoroughly with the reaction solvent to remove residual organic compounds, followed by a wash with a more volatile solvent like methanol.

  • Reactivation: Create a slurry of the washed catalyst in a liquid medium (e.g., water) containing a reactivating agent such as sodium bicarbonate or sodium carbonate.[12] Heat this mixture, as temperatures of at least 150°C are often required for effective reactivation.[12] This process aims to displace the poisoning species from the palladium surface.

  • Recovery: After the heat treatment, filter the catalyst, wash extensively with deionized water to remove the reactivating agent, and dry thoroughly under vacuum before reuse.

Disclaimer: The efficiency of regeneration is highly dependent on the nature of the poison and the catalyst support. Full restoration of activity is not always guaranteed.

References

Byproduct formation in the synthesis of 8-Chloro-3-iodoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 8-chloro-3-iodoquinoline derivatives. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during your synthetic endeavors. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure you can achieve optimal results in your research.

I. Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through the direct electrophilic iodination of 8-chloroquinoline. This reaction typically employs an iodinating agent, such as N-iodosuccinimide (NIS), in a suitable solvent like acetic acid.[1] While seemingly straightforward, this synthesis is not without its potential pitfalls, which can lead to the formation of various byproducts, impacting yield and purity. Understanding the underlying mechanisms is crucial for effective troubleshooting.

The core of this transformation is an electrophilic aromatic substitution (SEAr) reaction.[2] The quinoline ring system, while aromatic, has varied reactivity at different positions. The pyridine ring is generally less reactive towards electrophiles than the benzene ring due to the electron-withdrawing effect of the nitrogen atom.[3] However, the conditions used for iodination can influence the regioselectivity of the reaction.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound derivatives, providing explanations and actionable solutions.

Issue 1: Low Yield of the Desired this compound Product

Symptoms:

  • After workup and purification, the isolated yield of the target compound is significantly lower than expected.

  • TLC analysis of the crude reaction mixture shows a complex mixture of spots with only a faint spot corresponding to the desired product.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or deactivation of the iodinating agent.Monitor the reaction closely using TLC. If the starting material (8-chloroquinoline) is still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature (e.g., from 70°C to 80°C). Ensure the NIS used is fresh and has been stored correctly, as it is light-sensitive.[4]
Degradation of N-Iodosuccinimide (NIS) NIS can decompose, especially if it's old, has been exposed to light, or stored improperly.[4][5] Decomposition is often indicated by a discoloration from a white or slightly yellow powder to orange or brown, signifying the liberation of molecular iodine (I₂).[5]Use fresh, high-purity NIS. Store it in a cool, dark, and dry place, preferably between 2-8°C.[5] If you suspect decomposition, it's best to use a fresh batch.
Suboptimal Reaction Conditions The choice of solvent and temperature can significantly impact the reaction outcome. Acetic acid is commonly used as it can protonate the quinoline nitrogen, influencing the ring's reactivity.Optimize the reaction conditions. While acetic acid is a good starting point, other solvents like trifluoroacetic acid or a mixture of acetic acid and sulfuric acid could be explored to enhance the electrophilicity of the iodine source.[6]
Side Reactions and Byproduct Formation Several side reactions can compete with the desired iodination at the 3-position, leading to a lower yield of the target molecule. These are discussed in detail in the following sections.Address the specific side reactions. This may involve modifying the reaction conditions, using a different iodinating agent, or employing a more rigorous purification strategy.
Issue 2: Formation of Di-iodinated Byproducts

Symptoms:

  • Mass spectrometry analysis of the crude product or isolated fractions reveals the presence of a compound with a molecular weight corresponding to the addition of two iodine atoms to the 8-chloroquinoline core.

  • TLC analysis shows a less polar spot than the desired mono-iodinated product.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Excess Iodinating Agent Using a significant excess of NIS can lead to a second iodination on the quinoline ring. The first iodine atom is an activating group, making the ring more susceptible to further electrophilic attack.Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of NIS. Carefully control the addition of the iodinating agent to the reaction mixture.
High Reaction Temperature or Prolonged Reaction Time Harsher reaction conditions can provide the necessary activation energy for the less favorable di-iodination to occur.Maintain the recommended reaction temperature (e.g., 70°C) and monitor the reaction progress to avoid unnecessarily long reaction times. Once the starting material is consumed (as indicated by TLC), proceed with the workup.
Issue 3: Formation of Isomeric Mono-iodinated Byproducts

Symptoms:

  • NMR analysis of the product reveals a mixture of isomers, with iodine substitution at positions other than the desired C-3.

  • TLC may show spots with very similar Rf values, making separation difficult.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Competing Electrophilic Attack While the 3-position is electronically favored for iodination in this system, other positions on both the benzene and pyridine rings can also undergo electrophilic attack, leading to a mixture of regioisomers.Careful control of reaction conditions is key to maximizing regioselectivity. Using milder conditions and a selective iodinating agent like NIS generally favors substitution at the 3-position.[4] Consider exploring alternative iodination systems if isomeric purity is a persistent issue.
Influence of the Chloro Substituent The 8-chloro substituent, while deactivating, can direct incoming electrophiles to certain positions.This is an inherent property of the starting material. The focus should be on optimizing conditions to favor the desired isomer and developing effective purification methods to separate the isomers.
Issue 4: Tar and Polymer Formation

Symptoms:

  • The reaction mixture becomes a thick, dark, and intractable tar.

  • Product isolation is difficult, and yields are significantly reduced.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Harsh Reaction Conditions High temperatures and strongly acidic conditions can promote polymerization and degradation of the quinoline starting material and products. This is a common issue in many quinoline syntheses, such as the Skraup and Doebner-von Miller reactions.[7][8]Maintain careful control over the reaction temperature. Avoid localized overheating by ensuring efficient stirring. If using a strong acid catalyst, consider a slower addition rate.
Instability of Intermediates Reactive intermediates formed during the reaction can be prone to polymerization.Consider using a two-phase solvent system. This can sometimes sequester reactive species and reduce their tendency to polymerize.[7]

III. Frequently Asked Questions (FAQs)

Q1: Why is N-Iodosuccinimide (NIS) the preferred iodinating agent for this synthesis?

A1: NIS is favored for several reasons. It is a mild and selective electrophilic iodinating agent that operates under gentle reaction conditions.[4] This selectivity helps to minimize side reactions and leads to higher yields of the desired product.[4] Furthermore, the succinimide byproduct is generally easy to remove during workup.

Q2: What is the role of acetic acid in this reaction?

A2: Acetic acid serves as a solvent and also as a mild acid catalyst. It can protonate the nitrogen atom of the quinoline ring, which can influence the electronic properties and regioselectivity of the electrophilic substitution.

Q3: How can I effectively purify the crude this compound product?

A3: A typical purification protocol involves the following steps:

  • Quenching: After the reaction is complete, the mixture is often concentrated and then redissolved in a solvent like dichloromethane. This solution is then washed with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine or NIS.

  • Base Wash: A subsequent wash with an aqueous sodium bicarbonate (NaHCO₃) solution neutralizes the acidic solvent.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Recrystallization or Column Chromatography: The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate.[1] For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful alternative.[1][9]

Q4: My NMR spectrum of the final product is complex. How can I confirm the structure of the desired this compound?

A4: A combination of 1D and 2D NMR techniques is invaluable for unambiguous structure elucidation.

  • ¹H NMR: Look for the characteristic signals of the quinoline ring protons. The substitution pattern will lead to specific coupling patterns.

  • ¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments will help you establish connectivity between protons and carbons, confirming the position of the iodo and chloro substituents.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product, helping to identify the desired compound and any byproducts.

Q5: Can other methods be used to synthesize this compound?

A5: While direct iodination is common, other classical quinoline syntheses could potentially be adapted. For example, methods like the Friedländer, Combes, or Doebner-von Miller syntheses could be employed if starting with appropriately substituted precursors.[10][11][12][13][14][15][16][17][18][19][20][21][22] However, these routes are often more complex and may present their own challenges regarding byproduct formation.

IV. Visualizing Reaction Pathways and Troubleshooting

Electrophilic Iodination of 8-Chloroquinoline

The following diagram illustrates the primary reaction pathway for the synthesis of this compound using NIS.

G Electrophilic Iodination Pathway 8-Chloroquinoline 8-Chloroquinoline Sigma Complex (Intermediate) Sigma Complex (Intermediate) 8-Chloroquinoline->Sigma Complex (Intermediate) + NIS / Acetic Acid NIS NIS Succinimide Succinimide NIS->Succinimide byproduct Acetic Acid Acetic Acid This compound This compound Sigma Complex (Intermediate)->this compound - H+

Caption: The reaction of 8-chloroquinoline with NIS proceeds via a sigma complex intermediate.

Troubleshooting Flowchart for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve issues of low product yield.

G Troubleshooting Low Yield start Low Yield Observed check_sm TLC shows unreacted starting material? start->check_sm extend_rxn Extend reaction time / Increase temperature slightly check_sm->extend_rxn Yes check_nis Is NIS old or discolored? check_sm->check_nis No end Yield Improved extend_rxn->end use_fresh_nis Use fresh, pure NIS check_nis->use_fresh_nis Yes complex_mixture TLC shows a complex mixture? check_nis->complex_mixture No use_fresh_nis->end optimize_conditions Optimize reaction conditions (e.g., solvent, temp.) complex_mixture->optimize_conditions Yes purification Improve purification strategy optimize_conditions->purification purification->end

Caption: A step-by-step guide to troubleshooting low product yield.

V. Experimental Protocols

General Procedure for the Synthesis of this compound

Disclaimer: This is a generalized procedure and should be adapted and optimized for specific laboratory conditions and scales. Always perform a thorough risk assessment before conducting any chemical reaction.

  • To a stirred solution of 8-chloroquinoline (1.0 eq) in glacial acetic acid, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to 70°C and maintain this temperature for the recommended time (e.g., 18 hours), monitoring the reaction progress by TLC.[1]

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the acetic acid.

  • Dissolve the residue in a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the organic solution sequentially with 10% aqueous sodium thiosulfate, 10% aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by recrystallization from ethyl acetate or by silica gel column chromatography to afford the pure this compound.

VI. References

  • Calibre Chemicals. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Minimizing side products in the Friedländer quinoline synthesis. Retrieved from --INVALID-LINK--

  • Batchu, H., Bhattacharyya, S., & Batra, S. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters, 14(24), 6330–6333.

  • BenchChem. (n.d.). byproduct formation in the Doebner-von Miller reaction. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 847727-21-3. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). side reactions in the synthesis of quinoline derivatives. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from --INVALID-LINK--

  • Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.

  • BenchChem. (n.d.). mechanism of iodination for aromatic compounds. Retrieved from --INVALID-LINK--

  • Khan, A. T., Ghosh, S., & Ali, M. A. (2018). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. Catalysts, 8(11), 539.

  • BenchChem. (n.d.). effect of reaction temperature on N-Iodosuccinimide stability. Retrieved from --INVALID-LINK--

  • Iskra, J. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(3), 953.

  • Kumar, S., & Singh, B. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 22063–22088.

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Combes Quinoline Synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from --INVALID-LINK--

  • Badger, G. M., Crocker, H. P., & Ennis, B. C. (1963). Studies on the Doebner-Miller, Skraup, and Related Reactions. IV. Intermediates and By-products in the Preparation of 1,10-Phenanthrolines. Australian Journal of Chemistry, 16(5), 814-826.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Quinoline. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (n.d.). Friedländer Synthesis. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). n-iodosuccinimide. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2024). N-Iodosuccinimide: A Versatile Reagent in Synthetic Chemistry. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Iodine-mediated intramolecular electrophilic aromatic cyclization in allylamines: a general route to synthesis of quinolines, pyrazolo[4,3-b]pyridines, and thieno[3,2-b]pyridines. Retrieved from --INVALID-LINK--

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Retrieved from --INVALID-LINK--

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from --INVALID-LINK--

  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103709100A - Preparation method of 8-chloroquinolone derivative. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Technical Support Center: Improving Yield in 8-Chloro-3-iodoquinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for overcoming challenges associated with the cross-coupling of 8-chloro-3-iodoquinoline. The unique electronic and steric properties of this scaffold can present specific hurdles to achieving high reaction yields. This document provides in-depth troubleshooting strategies and frequently asked questions to empower you to optimize your synthetic outcomes.

Troubleshooting Guide: From Low Yield to Optimized Reaction

This section addresses specific, common problems encountered during the cross-coupling of this compound and provides a systematic approach to resolving them.

Issue 1: Low to No Product Formation

This is one of the most frequent challenges. A systematic evaluation of the reaction components and conditions is the most effective approach.

Initial Checks & Solutions:

  • Reagent Integrity:

    • This compound: Verify the purity of your starting material. Impurities can inhibit or poison the catalyst. If necessary, recrystallize or purify by column chromatography.

    • Coupling Partner (Boronic Acid/Ester, Alkyne, etc.): The stability of the coupling partner is critical. Boronic acids, for instance, can be prone to protodeboronation.[1][2] Using fresh, high-purity reagents is recommended. For sensitive boronic acids, consider using more stable derivatives like pinacol esters or MIDA boronates.[1][3]

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially with improper storage.[1] Ensure they are fresh and have been stored under an inert atmosphere. Phosphine ligands are particularly susceptible to oxidation.[1]

  • Reaction Setup & Atmosphere:

    • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. This can be achieved by evacuating and backfilling the flask multiple times.[1]

    • Solvent and Base Purity: Use anhydrous and degassed solvents. Oxygen dissolved in the solvent can deactivate the catalyst.[1] The purity of the base is also important.

Systematic Optimization:

If initial checks do not resolve the issue, a systematic optimization of reaction parameters is necessary.

  • Catalyst System (Palladium Source & Ligand): The choice of ligand is crucial for promoting the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination.[4]

    • For Suzuki-Miyaura couplings, electron-rich and bulky phosphine ligands like XPhos or SPhos can be effective, especially with less reactive chlorides.[5]

    • For Sonogashira couplings, a combination of a palladium source and a copper(I) co-catalyst is often employed.[6][7]

    • For Heck couplings, phosphine-free catalyst systems can also be highly active.[8][9]

  • Base Selection: The base plays a critical role in the transmetalation step of Suzuki and Sonogashira reactions.[10][11]

    • In Suzuki couplings, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[10] The strength and solubility of the base can significantly impact the reaction.

    • For Sonogashira reactions, amine bases like triethylamine (NEt₃) are frequently used.[7][12]

  • Solvent Choice: The solvent must effectively dissolve the reactants and facilitate the catalytic cycle.[13][14]

    • Common solvents for Suzuki reactions include dioxane, THF, and DMF, often with the addition of water.[2][15]

    • For Sonogashira couplings, solvents like acetonitrile (MeCN) and DMF are often effective.[7][16] Toluene can be a good choice in some cases to minimize side reactions.[13]

  • Temperature: Reaction temperature significantly influences the reaction rate.[16] While higher temperatures can increase the rate, they can also lead to catalyst decomposition or side reactions.[10] Screening a range of temperatures (e.g., from room temperature to reflux) is advisable.

Issue 2: Significant Dehalogenation of Starting Material

The replacement of a halogen with a hydrogen atom is a common side reaction.

Causes and Solutions:

  • Protodeboronation (in Suzuki reactions): This is the cleavage of the C-B bond by a proton source, destroying the boronic acid nucleophile.[1]

    • Mitigation Strategies:

      • Use anhydrous reagents and solvents where possible.[1]

      • Employ milder bases like K₃PO₄ or KF.[1]

      • Consider using more robust boronic esters.[1][3]

  • Hydrodehalogenation: This can occur through various pathways, including reaction with trace water or other proton sources.

    • Mitigation Strategies:

      • Ensure a thoroughly dried reaction setup and anhydrous reagents.

      • Optimize the base and solvent system to disfavor this pathway.

Issue 3: Formation of Homocoupled Byproducts

Homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions) can compete with the desired cross-coupling.[2]

Causes and Solutions:

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[2]

    • Solution: Rigorously deoxygenate the reaction mixture before adding the catalyst and maintain a positive pressure of an inert gas throughout the reaction.[10]

  • Catalyst System: The choice of catalyst and ligand can influence the extent of homocoupling.

    • Solution: Screening different ligands may identify a system that favors the cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling?

The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[1] This allows for selective coupling at the 3-position while leaving the 8-chloro group intact, provided the reaction conditions are carefully controlled.

Q2: What is the general mechanism for these cross-coupling reactions?

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps:[2][4][12]

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (C-I in this case) of the this compound, forming a palladium(II) intermediate.[2][17]

  • Transmetalation: The organic group from the coupling partner (e.g., the aryl group from a boronic acid in a Suzuki reaction) is transferred to the palladium center.[2][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[2][6][17]

Q3: How do I choose the best ligand for my reaction?

Ligand selection often requires some empirical screening.[2] However, some general principles apply:

  • Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) generally promote the oxidative addition step, which can be crucial for less reactive halides.[2]

  • Bulky ligands can facilitate the final reductive elimination step to release the product.[2][18]

Q4: Can I run these reactions under "green" or more sustainable conditions?

Yes, significant progress has been made in developing more sustainable cross-coupling protocols. This includes using water as a solvent, employing lower catalyst loadings, and running reactions at lower temperatures.[12][19] For instance, some Sonogashira couplings have been successfully performed in aqueous media.[19]

Data & Protocols

Table 1: Recommended Starting Conditions for Screening
Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv.)Dioxane/H₂O (4:1)80-100
Sonogashira PdCl₂(PPh₃)₂ (2 mol%)PPh₃ (4 mol%)NEt₃ (3 equiv.)DMF50-80
Heck Pd(OAc)₂ (2 mol%)P(o-tol)₃ (4 mol%)K₂CO₃ (2 equiv.)Acetonitrile80-100

Note: These are starting points. Optimization will likely be required for specific substrates.

General Experimental Protocol for a Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst and ligand.

  • Reaction Monitoring: Stir the reaction at the desired temperature. Monitor the progress by TLC, GC-MS, or LC-MS.[10]

  • Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[10]

  • Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography.

Visualizing the Process

The Catalytic Cycle of Cross-Coupling

G cluster_cycle Catalytic Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition (R¹-X) A->B C R¹-Pd(II)L_n-X B->C + R¹-X D Transmetalation (R²-M) C->D E R¹-Pd(II)L_n-R² D->E + R²-M F Reductive Elimination E->F F->A - R¹-R² G R¹-R² Product F->G G Start Low Yield Observed CheckReagents Check Reagent Purity & Integrity (Halide, Coupling Partner, Catalyst, Ligand) Start->CheckReagents CheckSetup Verify Inert Atmosphere & Dry/Degassed Solvents CheckReagents->CheckSetup ProblemFound Issue Resolved? CheckSetup->ProblemFound Optimize Systematic Optimization ProblemFound->Optimize No Success Improved Yield ProblemFound->Success Yes ScreenCatalyst Screen Catalyst/Ligand Combinations Optimize->ScreenCatalyst ScreenBase Screen Bases Optimize->ScreenBase ScreenSolvent Screen Solvents Optimize->ScreenSolvent ScreenTemp Screen Temperatures Optimize->ScreenTemp ScreenCatalyst->Success ScreenBase->Success ScreenSolvent->Success ScreenTemp->Success

References

Technical Support Center: Regioselective Synthesis of 8-Chloro-3-iodoquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the regioselective synthesis of 8-chloro-3-iodoquinoline and its analogs. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3] The this compound core, in particular, is a valuable building block for creating complex molecules through cross-coupling reactions, where the iodine atom serves as a versatile synthetic handle.

However, achieving regioselective C-3 iodination on an 8-chloroquinoline scaffold is a non-trivial synthetic challenge. The electronic properties of the quinoline ring, influenced by the nitrogen heteroatom and the deactivating chloro-substituent, complicate direct electrophilic substitution, often leading to mixtures of isomers or low yields. This guide offers expert insights and field-proven solutions to navigate these synthetic hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Question 1: My reaction is producing a mixture of iodo-isomers instead of the desired this compound. How can I improve C3 selectivity?

Answer: This is the most common challenge and stems from the inherent reactivity of the quinoline nucleus. Under classical electrophilic conditions (e.g., I₂ with a strong acid), the reaction proceeds via attack on the protonated quinolinium cation. This directs substitution to the benzene ring, favoring the C5 and C8 positions, which you want to avoid.[4]

Root Cause Analysis & Solutions:

  • Incorrect Iodination Pathway: You are likely using conditions that favor electrophilic aromatic substitution. The key to C3 selectivity on the quinoline core is to employ a reaction that proceeds through a radical-based pathway.[5][6][7] Direct C-H iodination via a radical mechanism has been shown to be highly selective for the C3 position in both electron-rich and electron-poor quinolines.[5][8][9]

  • Recommended Protocol Adjustment:

    • Switch to a Radical Iodination System: A well-established method involves using an iodine source (e.g., NaI or I₂) in the presence of an oxidant that can generate an iodine radical, such as potassium persulfate (K₂S₂O₈).[6][7][9] This approach avoids the strongly acidic conditions that activate the C5/C8 positions.

    • Catalyst Choice: While some protocols are metal-free, certain metal salts like Ce(NO₃)₃·6H₂O can be effective in promoting the radical pathway and improving yields.[7]

    • Avoid Strong Protic Acids: Steer clear of concentrated sulfuric or nitric acid in your reaction medium if C3 selectivity is the primary goal.

Question 2: The overall yield of my this compound is very low. What are the common causes and how can I optimize the reaction?

Answer: Low yield can be attributed to several factors: poor conversion of the starting material, degradation of the product under harsh conditions, or loss during workup and purification.

Optimization Strategies:

  • Incomplete Conversion: The 8-chloroquinoline starting material is electron-deficient due to the withdrawing effects of both the nitrogen atom and the C8-chloro group, making it less reactive.

    • Increase Temperature: Radical iodination protocols often require elevated temperatures (e.g., 100-130 °C) to ensure efficient radical generation and propagation.[5][9]

    • Optimize Reagent Stoichiometry: Ensure an adequate excess of the iodinating agent and the oxidant. A systematic optimization of the molar ratios can significantly improve conversion. For instance, increasing the equivalents of K₂S₂O₈ and NaI may drive the reaction to completion.[5]

    • Reaction Time: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Prolonged heating can sometimes lead to decomposition.

  • Product Degradation: Iodoquinolines can be sensitive to light and strong acids.

    • Protective Atmosphere: Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can prevent oxidative side reactions.

    • Careful Workup: During the aqueous workup, use a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine, and a weak base like sodium bicarbonate (NaHCO₃) for neutralization to avoid product degradation.[10]

  • Purification Losses: As discussed in the next question, separating the desired product from starting material and isomers can be difficult, leading to apparent low yields. Efficient purification is key.

Question 3: I've synthesized a mixture of this compound and other isomers. What are the best methods for purification?

Answer: The separation of regioisomeric haloquinolines is notoriously difficult due to their similar polarities and physical properties.[11][12] Standard column chromatography may fail to provide baseline separation.

Purification Workflow:

  • Column Chromatography (Systematic Approach):

    • Solvent System Screening: Do not rely on a single solvent system. Systematically screen eluents using TLC. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase polarity. Sometimes, a switch to a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone) can drastically alter selectivity.[10]

    • High-Performance Flash Chromatography: Utilize high-quality silica gel with a smaller particle size and a gradient elution program for improved resolution over traditional gravity columns.

  • Recrystallization: This can be a highly effective technique if a suitable solvent is found.

    • Solvent Screening: Test a range of solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures) to find one in which the desired C3-isomer has lower solubility than the other isomers at room temperature or below.[10] The crude product can sometimes be recrystallized from ethyl acetate to yield the pure compound.[10]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For particularly challenging separations or when very high purity is required, Prep-HPLC is the most powerful tool.[11][13] While resource-intensive, it often provides the best resolution for difficult-to-separate isomers.[13]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues in the synthesis.

G Start Start Synthesis Analysis Analyze Crude Product (TLC, NMR, GC-MS) Start->Analysis Problem Identify Primary Issue Analysis->Problem LowYield Low Yield / Low Conversion Problem->LowYield Low Conversion MixedIsomers Poor Regioselectivity (Mixture of Isomers) Problem->MixedIsomers Multiple Spots/Peaks PurificationFail Difficult Purification Problem->PurificationFail Co-elution Success Pure this compound Problem->Success Clean Product Opt_Conditions Optimize Conditions: - Increase Temperature - Adjust Stoichiometry - Monitor Reaction Time LowYield->Opt_Conditions Switch_Method Change Reaction Type: - Switch to Radical Pathway (e.g., K2S2O8/NaI) - Avoid Strong Acids MixedIsomers->Switch_Method Adv_Purify Advanced Purification: - Screen Chromatography Solvents - Attempt Recrystallization - Use Prep-HPLC PurificationFail->Adv_Purify Opt_Conditions->Analysis Switch_Method->Analysis Adv_Purify->Success

Caption: A troubleshooting decision tree for the synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is direct C3-iodination of 8-chloroquinoline electronically disfavored under typical electrophilic conditions?

The quinoline ring has two distinct parts: the electron-rich benzene ring and the electron-deficient pyridine ring. The nitrogen atom deactivates the pyridine ring towards electrophilic attack. Furthermore, in strong acid, the nitrogen is protonated to form the quinolinium ion, which strongly deactivates the entire heterocyclic system, especially the pyridine part. Electrophilic attack, therefore, preferentially occurs on the less deactivated carbocyclic (benzene) ring, primarily at the C5 and C8 positions.[4] The C8-chloro group is an ortho-, para-director but is also deactivating, further complicating the selectivity profile.

Q2: What are the main synthetic strategies to achieve C3-iodination of quinolines?

There are three primary strategies, each with its own merits regarding selectivity and substrate scope:

Strategy Typical Reagents Selectivity Pros Cons
Electrophilic Substitution I₂/H₂SO₄, NIS/TFAC5/C8Simple reagents.Poor C3 selectivity for quinoline; requires activated substrates.[4]
Radical C-H Iodination NaI/K₂S₂O₈, I₂/OxidantExcellent C3 High C3 selectivity, metal-free options, tolerant of electron-poor systems.[5][6][8]May require high temperatures and careful optimization.
Transition Metal-Catalyzed Pd, Rh, or Cu catalystsVaries (often C2, C8)High efficiency and functional group tolerance.[14][15][16]Expensive catalysts, requires specific directing groups for C3.

Table 1: Comparison of major iodination strategies for quinolines.

Q3: What is the proposed mechanism for radical C3-iodination?

The reaction is believed to proceed via a radical chain mechanism. A plausible pathway is outlined below:[5][9]

  • Initiation: The oxidant (e.g., S₂O₈²⁻) thermally decomposes or reacts to generate initial radicals, which then oxidize the iodide source (e.g., I⁻) to form an iodine radical (I•).

  • Propagation:

    • The iodine radical adds to the electron-deficient C4 position of the quinoline ring. This is followed by an intramolecular 1,5-hydrogen atom transfer (HAT) from the C3 position to the nitrogen atom, generating a stabilized radical at C3.

    • Alternatively, the iodine radical can directly abstract a hydrogen atom from the C3 position, although this is less favored. The C3 position is the most susceptible to radical attack within the pyridine ring.

  • Termination/Product Formation: The C3-centered quinoline radical reacts with a suitable iodine source (e.g., I₂ or I₃⁻) to form the 3-iodoquinoline product and regenerate an iodine radical, continuing the chain.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_product 3. Product Formation S2O8_2- S2O8_2- 2 SO4-• 2 SO4-• S2O8_2-->2 SO4-• Heat SO4-• + I- SO4-• + I- SO4_2- + I• SO4_2- + I• SO4-• + I-->SO4_2- + I• 8-Cl-Quinoline + I• 8-Cl-Quinoline + I• Radical Adduct Radical Adduct 8-Cl-Quinoline + I•->Radical Adduct C3-Radical Intermediate C3-Radical Intermediate Radical Adduct->C3-Radical Intermediate C3-Radical Intermediate + I2 C3-Radical Intermediate + I2 Product + I• Product + I• C3-Radical Intermediate + I2->Product + I• Product This compound

Caption: Simplified mechanism for radical C3-iodination.

Recommended Experimental Protocol: Radical C-H C3-Iodination

This protocol is adapted from established literature procedures for the C3-selective iodination of quinolines and provides a robust starting point for optimization.[5][6][7][9]

Materials:

  • 8-Chloroquinoline

  • N-Iodosuccinimide (NIS)

  • Acetic Acid (Glacial)

  • Dichloromethane (DCM)

  • 10% w/v Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • 10% w/v Aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 8-chloroquinoline (1.0 eq). Dissolve it in glacial acetic acid (approx. 0.1 M concentration).

  • Reagent Addition: Under an argon or nitrogen atmosphere, add N-iodosuccinimide (NIS) (1.0-1.2 eq) to the solution in portions.

  • Heating: Heat the reaction mixture to 70-80 °C and maintain this temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup - Quenching and Extraction:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the acetic acid under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash it sequentially with 10% aqueous sodium thiosulfate (to remove any unreacted iodine/NIS) and 10% aqueous sodium bicarbonate (to neutralize residual acetic acid). Repeat each wash twice.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from hot ethyl acetate. The desired this compound should precipitate as a yellow solid upon cooling.[10]

    • If recrystallization is insufficient, purify the material further using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of Toluene/Acetone or Hexane/Ethyl Acetate).[10]

References

Technical Support Center: Purification of 8-Chloro-3-iodoquinoline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the purification of 8-chloro-3-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this important chemical intermediate. The synthesis of this compound, while crucial for various downstream applications, often yields a mixture of products that can be challenging to separate. This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our goal is to equip you with the knowledge to optimize your purification workflows, ensuring the highest purity of your final product.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: My initial workup leaves a complex mixture of products. How can I simplify this before chromatography?

Question: After quenching my iodination reaction of 8-chloroquinoline, my crude product shows multiple spots on the TLC plate, including what I suspect are unreacted starting material, the desired product, and potentially di-iodinated species. What's the most effective initial purification strategy?

Answer: A well-planned liquid-liquid extraction sequence is critical to simplifying the mixture before committing to more time-consuming techniques like column chromatography. The basicity of the quinoline ring is a key handle for separation.

Causality: The nitrogen atom in the quinoline ring can be protonated under acidic conditions, forming a water-soluble salt. This allows for the separation of the basic quinoline derivatives from non-basic impurities.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M hydrochloric acid (HCl) solution. The this compound and any unreacted 8-chloroquinoline will move into the aqueous layer as their hydrochloride salts. Non-basic impurities will remain in the organic layer.

  • Separation: Separate the two layers. The organic layer can be discarded (or analyzed separately if unknown byproducts are of interest).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as a saturated sodium bicarbonate solution or 1M sodium hydroxide (NaOH), until the solution is basic (pH > 8). This will deprotonate the quinoline derivatives, causing them to precipitate or become soluble in an organic solvent.

  • Back Extraction: Extract the now basic aqueous solution with fresh DCM or ethyl acetate. The purified basic components will move back into the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield a significantly cleaner crude product for further purification.

Issue 2: I'm struggling to separate this compound from the starting material, 8-chloroquinoline, by column chromatography.

Question: The Rf values of my product and starting material are very close on the TLC plate, making separation by column chromatography difficult. What adjustments can I make to my chromatography conditions?

Answer: Optimizing your mobile phase and stationary phase is crucial for achieving good separation of compounds with similar polarities.

Expertise & Experience: While a standard silica gel column is a good starting point, the basic nature of quinolines can lead to tailing and poor separation.[1] Modifying the stationary phase or the mobile phase can counteract these effects.

Troubleshooting Strategies for Column Chromatography:

StrategyRationaleRecommended Protocol
Mobile Phase Modification Adding a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to the eluent can neutralize the acidic sites on the silica gel, reducing tailing and improving peak shape.Start with a non-polar solvent system like hexane/ethyl acetate and add 0.1-1% TEA to the mobile phase. Optimize the hexane/ethyl acetate ratio for the best separation.
Stationary Phase Modification Using a less acidic stationary phase, such as neutral alumina, can prevent the strong interaction of the basic quinoline nitrogen with the support.Pack a column with neutral alumina and elute with a hexane/ethyl acetate gradient. Determine the optimal solvent system using TLC with alumina plates.
Gradient Elution A gradual increase in the polarity of the mobile phase can help to better resolve compounds with close Rf values.Begin with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and slowly increase the proportion of the more polar solvent.

Workflow for Optimizing Column Chromatography:

G cluster_0 TLC Analysis cluster_1 Column Chromatography cluster_2 Final Product TLC Run TLC with different solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) Rf_Check Are Rf values distinct and between 0.2-0.4? TLC->Rf_Check Rf_Check->TLC No, adjust solvent polarity Column_Prep Pack column with appropriate stationary phase (Silica Gel or Neutral Alumina) Rf_Check->Column_Prep Yes Load_Sample Load concentrated crude product Column_Prep->Load_Sample Elute Elute with optimized mobile phase (consider gradient and basic additives) Load_Sample->Elute Collect Collect fractions and monitor by TLC Elute->Collect Combine Combine pure fractions and concentrate Collect->Combine Final_Product Pure this compound Combine->Final_Product

Caption: Workflow for optimizing column chromatography.

Issue 3: My purified product is an oil and won't crystallize. How can I obtain a solid product?

Question: After column chromatography, I've isolated my this compound, but it's a persistent oil. I need a solid for accurate weighing and characterization. What can I do?

Answer: Obtaining a solid from a purified oil can often be achieved through recrystallization or by forming a crystalline salt.[2]

Expertise & Experience: The choice of solvent is paramount for successful recrystallization. The ideal solvent will dissolve the compound when hot but not at room temperature.[3][4] For basic compounds like quinolines, salt formation is a highly effective method for inducing crystallization.[2][5]

Recrystallization Protocol:

  • Solvent Screening: Test the solubility of a small amount of your oily product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room temperature and with heating. A good recrystallization solvent will dissolve the compound when hot and show low solubility when cool.[4][6]

  • Dissolution: Dissolve the bulk of your product in a minimal amount of the chosen hot solvent.[4]

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.[3]

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired compound.[3]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Salt Formation for Crystallization:

  • Hydrochloride Salt: Dissolve the oily product in a suitable solvent like isopropanol or ether. Add a solution of HCl in the same or a miscible solvent. The hydrochloride salt will often precipitate as a crystalline solid.[2]

  • Picrate Salt: Picric acid can form highly crystalline salts with quinolines.[2] These can be filtered and then the free base can be regenerated by treatment with a base.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the iodination of 8-chloroquinoline?

A1: Common byproducts can include unreacted 8-chloroquinoline, di-iodinated products (e.g., 8-chloro-3,X-diiodoquinoline), and potentially products from side reactions depending on the specific iodinating agent and reaction conditions used.[7] If a Sandmeyer-type reaction is used to introduce the iodo group, byproducts from incomplete diazotization or side reactions of the diazonium salt can also be present.[8][9][10]

Q2: Can I use reverse-phase chromatography for purification?

A2: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially if normal-phase chromatography fails to provide adequate separation. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

Q3: My product seems to be degrading on the silica gel column, what should I do?

A3: Decomposition on silica gel is a known issue with some quinoline derivatives due to the acidic nature of the silica.[1] As mentioned in Issue 2, you can try deactivating the silica gel by adding a small amount of triethylamine to your eluent or switch to a more neutral stationary phase like alumina.

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using a combination of techniques. Thin-layer chromatography (TLC) against the starting material and crude mixture is a good initial check. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. The presence of a single peak in the HPLC chromatogram and the absence of impurity signals in the NMR spectrum are strong indicators of high purity.

Q5: What is the expected appearance of pure this compound?

A5: Pure this compound is typically a light yellow to yellow solid.[11]

Visualizing the Purification Workflow

G Start Crude Reaction Mixture Extraction Acid-Base Liquid-Liquid Extraction Start->Extraction Chromatography Column Chromatography (Silica or Alumina) Extraction->Chromatography Simplified Mixture Recrystallization Recrystallization / Salt Formation Chromatography->Recrystallization Purified Fractions (may be oily) Final Pure this compound Recrystallization->Final Crystalline Solid

Caption: General purification workflow for this compound.

References

Technical Support Center: Catalyst Selection for Efficient 8-Chloro-3-iodoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the selective functionalization of 8-chloro-3-iodoquinoline. This dihalogenated quinoline is a versatile scaffold in medicinal chemistry and materials science, but its value is contingent on the ability to selectively functionalize one position over the other. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical solutions for common experimental challenges.

The primary challenge in the chemistry of this compound is achieving chemoselectivity. The carbon-iodine (C-I) bond at the C3 position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the C8 position in palladium-catalyzed cross-coupling reactions. This reactivity difference is the cornerstone of selective functionalization. The oxidative addition of the C(sp²)-I bond to a Pd(0) center has a much lower activation energy than the corresponding C(sp²)-Cl bond.[1][2] Therefore, with judicious selection of the catalyst system and reaction conditions, one can almost exclusively target the C3 position.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy for functionalizing this compound.

Q1: Why is catalyst selection so critical for this compound?

A1: Catalyst selection is paramount for controlling chemoselectivity. While the inherent reactivity difference between the C-I and C-Cl bonds provides a strong thermodynamic and kinetic basis for selectivity, an overly reactive catalyst system can begin to activate the more robust C-Cl bond, leading to a mixture of products.[2] The goal is to choose a palladium catalyst and ligand combination that is active enough to efficiently couple at the C-I bond under mild conditions but not so reactive that it overcomes the activation barrier for the C-Cl bond.[3]

Q2: Which cross-coupling reactions are most suitable for selective functionalization at the C3-iodo position?

A2: Several palladium-catalyzed cross-coupling reactions can be employed with high selectivity for the C3 position, including:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is often the first choice due to the mild reaction conditions and high functional group tolerance.[4][5]

  • Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines.[6][7]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.[8][9]

  • Heck Reaction: For C-C bond formation with alkenes.[10][11]

Q3: What is the general order of reactivity for aryl halides in these reactions?

A3: The reactivity of the aryl halide (Ar-X) in the rate-determining oxidative addition step follows the order of bond dissociation energy: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl .[1] This significant difference is what allows for the selective functionalization of this compound at the C3-iodo position.

Q4: Is it possible to functionalize the C8-chloro position selectively?

A4: Yes, but it requires a two-step approach. First, the C3-iodo position is functionalized using a standard palladium catalyst system under conditions that do not affect the C-Cl bond. After purification of the 3-substituted-8-chloroquinoline, the C8-chloro position can be targeted. However, activating a C-Cl bond requires more forcing conditions and specialized catalyst systems, typically involving highly electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[12][13]

Q5: What are good starting points for a catalyst system for C3-Iodo functionalization?

A5: A reliable starting point for most couplings at the C-I bond would be a Pd(0) or Pd(II) precatalyst with a relatively simple phosphine ligand. For example, in a Suzuki coupling, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ is often sufficient.[4] More complex, electron-rich ligands are generally not necessary and may even be detrimental to selectivity if the reaction temperature is pushed too high.

Part 2: Troubleshooting and Optimization Guide

This section provides a problem-and-solution framework for specific issues encountered during experiments.

Problem 1: Low or No Conversion of this compound

Your reaction stalls, and you recover a significant amount of starting material.

  • Possible Cause A: Inactive Catalyst

    • Why it happens: The active Pd(0) species is sensitive to oxygen. The palladium precatalyst may have degraded during storage, or the reaction was not performed under sufficiently inert conditions. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require an in situ reduction to Pd(0) to enter the catalytic cycle, which may be inefficient.[1][14]

    • Troubleshooting Protocol:

      • Use a fresh, high-quality palladium precatalyst. Consider using a well-defined, air-stable Pd(0) precatalyst like Pd₂(dba)₃ or a Pd(II) precatalyst known for easy reduction.

      • Ensure rigorous inert conditions. Degas all solvents and reagents thoroughly using at least three freeze-pump-thaw cycles or by bubbling with argon/nitrogen for 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.[15]

      • Add a reducing agent (for Pd(II) precatalysts). Sometimes, a sacrificial reductant like a phosphine ligand or homocoupling of the coupling partner is relied upon for reduction.[14] If this is inefficient, consider alternative precatalysts.

  • Possible Cause B: Suboptimal Ligand Choice

    • Why it happens: While simple ligands are often sufficient for C-I activation, some coupling partners or specific reaction types may require a ligand to stabilize the palladium center and facilitate reductive elimination.[3]

    • Troubleshooting Protocol:

      • Start with Triphenylphosphine (PPh₃). It is a robust, general-purpose ligand for C-I couplings.

      • If PPh₃ fails, consider a slightly more electron-rich or bidentate ligand. For Suzuki reactions, Pd(dppf)Cl₂ is an excellent and reliable precatalyst.[4] For Buchwald-Hartwig aminations, bidentate ligands like BINAP or DPPF can improve rates and yields.[6] A summary of starting conditions is provided in Table 1.

  • Possible Cause C: Incorrect Base or Solvent

    • Why it happens: The base plays a crucial role, particularly in Suzuki (facilitating transmetalation) and Buchwald-Hartwig (deprotonating the amine) reactions.[4][12] Its strength and solubility can dramatically impact the reaction rate. The solvent must dissolve all components and be stable at the reaction temperature.

    • Troubleshooting Protocol:

      • Check base compatibility. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are typically required.[12][14]

      • Screen solvents. Aprotic polar solvents like Dioxane, THF, Toluene, or DMF are standard. For Suzuki reactions, the addition of water can sometimes accelerate the reaction.[14]

Table 1: Recommended Starting Conditions for C3-Iodo Functionalization
Reaction TypePalladium Precatalyst (1-5 mol%)Ligand (1-2 eq. to Pd)Base (2-3 eq.)SolventTypical Temp.
Suzuki Pd(PPh₃)₄ or Pd(OAc)₂PPh₃ or Pd(dppf)Cl₂ (no extra ligand)K₂CO₃ or Cs₂CO₃Dioxane/H₂O, Toluene60-90 °C
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂Xantphos, BINAPNaOtBu or Cs₂CO₃Toluene, Dioxane80-110 °C
Sonogashira PdCl₂(PPh₃)₂(Included in precatalyst)Et₃N or DIPATHF, DMF25-60 °C
Heck Pd(OAc)₂PPh₃ or P(o-tol)₃Et₃N or K₂CO₃DMF, Acetonitrile80-120 °C
Problem 2: Poor Chemoselectivity (Reaction at C8-Cl)

You observe the formation of the desired C3-coupled product, but also significant amounts of the C8-coupled or di-coupled product.

  • Possible Cause A: Reaction Temperature is Too High

    • Why it happens: As mentioned, C-Cl activation has a higher energy barrier. By increasing the reaction temperature, you provide enough energy to overcome this barrier, leading to a loss of selectivity.

    • Troubleshooting Protocol:

      • Lower the reaction temperature. For C-I couplings, reactions can often be run effectively between 60-90 °C. Avoid temperatures exceeding 100-110 °C if you want to preserve the C-Cl bond.

      • Run a temperature screen. Set up parallel reactions at different temperatures (e.g., 60 °C, 75 °C, 90 °C) to find the optimal balance between reaction rate and selectivity.

  • Possible Cause B: Catalyst System is Too Reactive

    • Why it happens: Using highly specialized ligands designed for aryl chloride activation (e.g., SPhos, XPhos, RuPhos) will dramatically increase the catalyst's ability to perform oxidative addition into the C-Cl bond, eroding selectivity.[16][17]

    • Troubleshooting Protocol:

      • Avoid ligands for C-Cl activation. Stick to simpler, less electron-rich ligands like PPh₃ or P(o-tol)₃ for the initial C3 functionalization.

      • If using a pre-formed catalyst, check its intended application. Catalysts like (SPhos)Pd G3 are explicitly designed for challenging couplings and are inappropriate for this selective transformation.

Problem 3: Formation of Side Products (e.g., Homocoupling)

The desired product is formed, but the yield is compromised by significant side product formation.

  • Possible Cause A: Alkyne Homocoupling (Sonogashira)

    • Why it happens: This side reaction, known as Glaser coupling, is promoted by the copper(I) co-catalyst and trace oxygen.[15]

    • Troubleshooting Protocol:

      • Ensure strict anaerobic conditions. Oxygen is a key promoter of Glaser coupling. Rigorous degassing is essential.[15]

      • Consider a copper-free Sonogashira protocol. While often slower, copper-free conditions eliminate the primary pathway for homocoupling.

      • Add the terminal alkyne slowly via syringe pump to keep its concentration low, favoring the cross-coupling pathway.[15]

  • Possible Cause B: Boronic Acid Homocoupling (Suzuki)

    • Why it happens: This can also be promoted by oxygen and can occur at higher temperatures, especially with electron-rich boronic acids.

    • Troubleshooting Protocol:

      • Maintain inert conditions. As with Glaser coupling, minimizing oxygen is beneficial.

      • Use the correct stoichiometry. Ensure the aryl halide is the limiting reagent or use a slight excess (1.1-1.2 eq.) of the boronic acid, but avoid large excesses.

Part 3: Visualization and Methodologies

Experimental Workflow and Decision Making

The following diagrams illustrate the general catalytic cycle and a decision-making workflow for troubleshooting your reaction.

G start Start: Functionalize this compound reaction_type Select Cross-Coupling Type (Suzuki, Sonogashira, etc.) start->reaction_type select_catalyst Select Initial Conditions (See Table 1) reaction_type->select_catalyst run_rxn Run Reaction (e.g., 80°C, 12h) select_catalyst->run_rxn analyze Analyze Results (TLC, LCMS, NMR) run_rxn->analyze success Success! Product >95% Purity analyze->success Good Yield & Selectivity low_conv Low Conversion (<50%) analyze->low_conv Problem poor_select Poor Selectivity (C-Cl reaction) analyze->poor_select Problem side_prod Side Products (Homocoupling) analyze->side_prod Problem ts_catalyst Troubleshoot Catalyst - Check activity - Ensure inert atm. low_conv->ts_catalyst ts_temp Troubleshoot Conditions - Lower Temperature - Change Ligand poor_select->ts_temp ts_side Troubleshoot Side Rxn - Degas rigorously - Consider Cu-free side_prod->ts_side ts_catalyst->run_rxn ts_temp->run_rxn ts_side->run_rxn

Caption: Decision workflow for troubleshooting the functionalization of this compound.

G cluster_cycle Generic Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Pd(II) Complex (Ar-Pd-I) pd0->oa_complex Oxidative Addition (Ar-I) tm_complex Pd(II) Complex (Ar-Pd-R) oa_complex->tm_complex Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) note This step is highly selective. The C-Cl bond is much less reactive and does not add to Pd(0) under these conditions. oa_complex->note tm_complex->pd0 Reductive Elimination start_materials Ar-I + R-M start_materials->oa_complex product Ar-R product->pd0 Product Formation

References

Effect of base and solvent on 8-Chloro-3-iodoquinoline reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-chloro-3-iodoquinoline. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions regarding its reactivity, with a specific focus on the critical role that bases and solvents play in achieving selective and high-yielding transformations.

Core Principles: Understanding the Reactivity Landscape

This compound possesses two halogen atoms at distinct positions, offering a platform for sequential and site-selective functionalization. The key to mastering its chemistry lies in understanding the intrinsic reactivity difference between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions.

The generally accepted order of reactivity for aryl halides is I > Br > Cl > F.[1] This trend is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a low-valent palladium catalyst, which is the initial, often rate-determining, step in many cross-coupling catalytic cycles.[2] Consequently, reactions can be directed with high chemoselectivity to the C-3 position under appropriate conditions, leaving the more robust C-8 chloro group intact for subsequent transformations.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Question 1: My Suzuki-Miyaura coupling at the C-3 position is giving a low yield. What aspects of my base and solvent selection could be the cause?

Answer: Low yields in Suzuki couplings are a common issue often traced back to suboptimal base and/or solvent selection.

  • Base-Related Issues: The base in a Suzuki reaction plays a crucial role beyond just being a simple acid scavenger. It facilitates the formation of the active boronate species required for transmetalation.[3]

    • Insufficient Basicity or Solubility: If using a weak or sparingly soluble base like potassium carbonate (K₂CO₃), it may not be effective enough to promote the reaction, especially with electron-rich or sterically hindered boronic acids. Consider switching to a stronger or more soluble base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4]

    • Base-Induced Decomposition: Conversely, an overly strong base, particularly in combination with high temperatures, can lead to the decomposition of your boronic acid or sensitive functional groups on your coupling partner.

  • Solvent-Related Issues: The solvent must dissolve the reactants and stabilize the palladium catalyst throughout the catalytic cycle.[2]

    • Poor Solubility: this compound and many boronic acids have limited solubility in nonpolar solvents like toluene. A polar aprotic solvent such as 1,4-dioxane, dimethylformamide (DMF), or dimethoxyethane (DME), often in combination with water, is typically required to ensure all components remain in solution.[4]

    • Catalyst Incompatibility: The choice of solvent can dramatically influence catalyst stability and even selectivity. Some polar, coordinating solvents can bind to the palladium center, altering its reactivity.[5][6] For example, while DMF is an excellent solubilizing agent, it can sometimes lead to catalyst deactivation at high temperatures. A solvent screen is often the most effective way to identify the optimal medium.

Question 2: I am observing significant amounts of the di-substituted product, even though I intended to react only at the C-3 iodo position. How can I improve selectivity?

Answer: Formation of the di-substituted product indicates that the reaction conditions are too harsh, leading to the activation of the less reactive C-8 chloro group. To enhance selectivity for the C-3 position, you must moderate the reaction conditions.

  • Reduce Reaction Temperature: High temperatures provide the necessary activation energy to cleave the stronger C-Cl bond. Reducing the temperature is the most direct way to favor the kinetically preferred reaction at the C-I bond.

  • Choose a Milder Base: Strong bases can promote the oxidative addition at the C-Cl position. Switching from a strong base like K₃PO₄ to a milder one like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can significantly improve selectivity.[4]

  • Modify the Catalyst System: The ligand bound to the palladium center profoundly influences its reactivity.[7] Bulky, electron-rich phosphine ligands are often required for activating aryl chlorides.[8] By using a less activating ligand, such as triphenylphosphine (PPh₃), you can often achieve selective coupling at the C-I position without disturbing the C-Cl bond.

  • Limit Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the slow formation of the di-substituted product. Monitor your reaction closely by TLC or LC-MS and quench it as soon as the mono-substituted product is maximized.

Question 3: My Buchwald-Hartwig amination reaction is sluggish or fails completely. Is the base or solvent the likely culprit?

Answer: Buchwald-Hartwig amination is highly sensitive to the choice of base and solvent.[9]

  • Base Selection is Critical: This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine (or a palladium-amine complex) to facilitate the catalytic cycle.[10][11] The most common and effective bases are sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).[4] Weaker bases like carbonates are generally ineffective.

  • Solvent Choice and Purity: Anhydrous, aprotic solvents are essential. Toluene, dioxane, and THF are commonly used.[12] It is critical that these solvents are thoroughly deoxygenated, as oxygen can deactivate the palladium catalyst. Chlorinated solvents and acetonitrile should be avoided as they can inhibit the reaction by coordinating to the palladium center.[12]

  • Catalyst Inhibition: The quinoline nitrogen itself can coordinate to the palladium catalyst, potentially inhibiting its activity.[13] Using bulky phosphine ligands (e.g., XPhos, SPhos, BrettPhos) can help mitigate this issue and promote efficient C-N bond formation.[4]

Question 4: In my Sonogashira coupling, I'm getting a lot of alkyne homocoupling (Glaser coupling) and my starting material remains. What should I change?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often pointing to issues with the copper co-catalyst or reaction atmosphere.

  • Strictly Anaerobic Conditions: The Glaser homocoupling is an oxidative process that is promoted by the presence of oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and liquid reagents are properly degassed.[14]

  • Base and Solvent Considerations: The Sonogashira reaction is typically run with an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also often serves as the solvent or co-solvent.[15] The amine base is crucial for forming the copper(I) acetylide intermediate.[16] Using THF or DMF as a co-solvent can help with solubility.[17] Anecdotal evidence suggests that THF can sometimes promote the formation of palladium black (catalyst decomposition), so using the amine base as the sole solvent may be beneficial.[17]

  • Copper Co-catalyst: While essential for the reaction, the copper(I) source (typically CuI) can also promote homocoupling if not used correctly. Ensure you are using a fresh, high-quality source of CuI. Copper-free Sonogashira protocols exist and may be a viable alternative if homocoupling remains a persistent issue.

Frequently Asked Questions (FAQs)

Q1: What is the definitive order of reactivity for the two halogen positions on this compound? The C-3 iodo position is significantly more reactive than the C-8 chloro position in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C–I bond compared to the C–Cl bond, which facilitates the initial oxidative addition step.[4]

Q2: Can I perform a sequential, one-pot reaction to functionalize both the C-3 and C-8 positions? Yes, this is a primary application of this substrate. A typical strategy involves a first coupling reaction at the C-3 iodo position under milder conditions (e.g., using a standard Pd catalyst like Pd(PPh₃)₄ with a carbonate base). After the first reaction is complete, a more robust catalyst system (e.g., one with a bulky, electron-rich ligand), a stronger base, and higher temperatures can be introduced to facilitate a second coupling at the C-8 chloro position.

Q3: How do I choose between an inorganic base (like K₂CO₃) and an organic base (like DBU or Et₃N)? The choice depends on the reaction type.

  • Suzuki Couplings: Typically use inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃) to activate the boronic acid.[3]

  • Buchwald-Hartwig Aminations: Require strong, non-nucleophilic bases, which can be inorganic (NaOtBu) or organic (LHMDS).[18]

  • Sonogashira Couplings: Almost always use liquid amine bases (Et₃N, DIPEA) that also act as an acid scavenger and help form the copper acetylide.[14]

  • Heck Couplings: Often use organic bases like Et₃N to regenerate the Pd(0) catalyst at the end of the cycle.[19] The role of the base can be complex; it can inhibit or accelerate the reaction depending on its ability to bind to the palladium center relative to the other reactants.[20][21]

Q4: How does solvent polarity affect the reaction? Solvent polarity can have a profound and sometimes non-intuitive effect on reaction rate and selectivity.[22][23] While polar solvents are often needed for solubility, their ability to coordinate with the palladium catalyst can alter the active species.[5] For instance, in some systems, polar coordinating solvents favor reaction at one site, while non-coordinating solvents favor another.[5] This highlights that a simple correlation between solvent polarity and reactivity is not always possible, and experimental screening is often necessary.

Data & Protocols

Table 1: Recommended Starting Conditions for Selective C-3 Functionalization
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)80-100
Sonogashira Pd(PPh₃)₂Cl₂ (2-5)-Et₃N / DIPEATHF / AmineRT - 60
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (4-6)NaOtBu (1.5)Toluene or Dioxane90-110

Note: These are generalized starting points. Optimization for specific substrates is highly recommended.

Protocol: Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol provides a validated starting point for the selective arylation of the C-3 position.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualized Mechanisms & Workflows

Diagram 1: Selective Oxidative Addition

cluster_main Chemoselective Oxidative Addition cluster_path1 Favored Pathway (Low Energy) cluster_path2 Disfavored Pathway (High Energy) S This compound I_Complex Pd(II) Complex (at C-3 Iodo) S->I_Complex Oxidative Addition (Weak C-I Bond) Cl_Complex Pd(II) Complex (at C-8 Chloro) S->Cl_Complex Oxidative Addition (Strong C-Cl Bond) Pd0 Pd(0)L₂ To Transmetalation To Transmetalation I_Complex->To Transmetalation Requires Harsher\nConditions Requires Harsher Conditions Cl_Complex->Requires Harsher\nConditions

Caption: Selective oxidative addition of Pd(0) to the weaker C-I bond.

Diagram 2: Troubleshooting Workflow for Low Yield

start Low Yield Observed q_base Is the base strong/soluble enough? (e.g., K₂CO₃ vs K₃PO₄) start->q_base a_base_yes Switch to stronger/more soluble base (e.g., K₃PO₄, Cs₂CO₃) q_base->a_base_yes No q_solvent Are all reagents fully dissolved? q_base->q_solvent Yes a_base_yes->q_solvent a_solvent_yes Increase solvent polarity or add co-solvent (e.g., Dioxane/H₂O, DMF) q_solvent->a_solvent_yes No q_catalyst Is catalyst deactivating? (e.g., Pd black formation) q_solvent->q_catalyst Yes a_solvent_yes->q_catalyst a_catalyst_yes Check solvent purity (degas). Consider different ligand/catalyst. Lower temperature. q_catalyst->a_catalyst_yes Yes end Yield Improved q_catalyst->end No a_catalyst_yes->end

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Preventing Dehalogenation of 8-Chloro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic methodologies involving 8-Chloro-3-iodoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of performing selective cross-coupling reactions on this di-halogenated quinoline scaffold. Our goal is to provide you with the expert insights and practical troubleshooting strategies necessary to prevent undesired dehalogenation and achieve high-yield, selective functionalization.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered when working with this compound.

Q1: I'm trying to perform a Suzuki coupling at the 3-position (C-I bond), but I'm seeing significant loss of the chlorine at the 8-position. Why is this happening?

A: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings.[1][2] The catalytically active Pd(0) species can react with various hydrogen sources in your reaction—such as water, alcohols (solvent), or even certain bases—to form a palladium-hydride (Pd-H) species.[2] This Pd-H intermediate can then react with your starting material or product, replacing a halogen (in this case, chlorine) with a hydrogen atom.[3] Electron-deficient N-heterocyclic halides, like your quinoline substrate, are often more susceptible to this side reaction.[2]

Q2: Which halogen is more reactive, the iodine at C-3 or the chlorine at C-8?

A: The carbon-iodine bond is significantly more reactive and susceptible to oxidative addition with Pd(0) than the carbon-chlorine bond. The general order of reactivity for aryl halides in cross-coupling reactions is I > Br > Cl > F.[2][4][5] This inherent difference in reactivity is what allows for selective coupling at the C-3 position. However, the C-Cl bond, while less reactive towards the desired coupling, can still be vulnerable to the undesired reductive dehalogenation side reaction.

Q3: Can my choice of base be causing the dehalogenation?

A: Absolutely. The base is a critical parameter. Strong inorganic bases like NaOH or KOH in the presence of water or alcohol solvents can promote Pd-H formation.[2] Organic bases, especially those that can act as hydride donors or facilitate the formation of hydride species from the solvent (e.g., alkoxides), can also be problematic.[2] Weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred as they are less likely to promote this side reaction.

Q4: Should I be running my reaction under strictly anhydrous conditions?

A: Not necessarily, but you must be deliberate about your choice. While trace water can be a source of hydrides leading to dehalogenation, some Suzuki-Miyaura reactions require water as a co-solvent to facilitate the activity of the inorganic base (like K₃PO₄).[2][6] The key is control. If using an aqueous system, minimize the water content to what is necessary and use an aprotic organic solvent like dioxane or toluene.[2] If dehalogenation persists, switching to rigorously anhydrous conditions with an appropriate base is a primary troubleshooting step.

In-Depth Troubleshooting Guide

When facing persistent dehalogenation, a systematic approach to optimizing your reaction conditions is essential. This section breaks down the key variables and provides actionable solutions.

Problem: Significant Dechlorination at the C-8 Position

The primary culprit is the formation of a palladium-hydride (Pd-H) species, which acts as a reducing agent.[2] The goal is to adjust reaction parameters to favor the desired cross-coupling pathway over the reductive dehalogenation pathway.

Root Cause Analysis & Mitigation Strategies
Parameter Potential Cause of Dehalogenation Recommended Solution & Rationale
Base Strong alkoxide or hydroxide bases can generate Pd-H species directly or from protic solvents.[2]Switch to weaker, non-nucleophilic bases. Use K₃PO₄, K₂CO₃, or Cs₂CO₃. These provide sufficient basicity for the catalytic cycle without readily generating hydride species.
Solvent Protic solvents (e.g., methanol, isopropanol) are direct hydride sources.[3][7] Even trace water can contribute.[6]Use aprotic solvents. Toluene, 1,4-dioxane, or THF are excellent choices. If an aqueous system is required, use a minimal amount of water (e.g., 10:1 dioxane:water) and ensure it is deoxygenated.[2]
Ligand Ligands that are not electron-rich or bulky enough can lead to slower reductive elimination of the desired product, giving the Pd-H species more time to form and react.Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky N-heterocyclic carbenes (NHCs) are highly effective.[8] They accelerate the desired oxidative addition and reductive elimination steps, outcompeting the dehalogenation pathway.
Temperature High temperatures can increase the rate of all reactions, including the undesired dehalogenation.[1]Lower the reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction. A slower, more selective reaction is preferable to a fast, non-selective one.
Catalyst Precursor Some Pd(II) precursors may be reduced in a manner that generates hydride species, especially if impurities are present.Use a well-defined Pd(0) source or a reliable precatalyst. Pd₂(dba)₃ is a common choice. Ensure high purity of all reagents.
Visualizing the Competing Pathways

The diagram below illustrates the critical branch point in the catalytic cycle where the desired cross-coupling competes with the undesired dehalogenation pathway.

Catalytic_Cycle_Competition cluster_side Undesired Pathway Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-I(L)₂ (Ar = 8-Cl-Quinolyl) Pd0->ArPdX Oxidative Addition (Ar-I) PdH H-Pd(II)-X(L)₂ (Dehalogenation Agent) Pd0->PdH Reaction with Hydride Source (H₂O, ROH, Base) ArPdR Ar-Pd(II)-R'(L)₂ ArPdX->ArPdR Transmetalation (+ R'B(OH)₂) Product Ar-R' (Desired Product) ArPdR->Product Reductive Elimination Product->Pd0 Dehalogenated Ar-H (Byproduct) PdH->Dehalogenated Reductive Elimination (Dechlorination at C-8) Dehalogenated->Pd0

Caption: Competing catalytic cycles: desired cross-coupling vs. undesired hydrodehalogenation.

Recommended Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is optimized to favor selective coupling at the C-3 iodine position of this compound while minimizing C-8 dechlorination.

Objective: To couple an arylboronic acid with this compound at the 3-position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (deoxygenated)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and finely ground K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.02 eq) and SPhos (0.045 eq) and add them to the reaction flask under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deoxygenated water in a 10:1 ratio to achieve a final concentration of ~0.1 M with respect to the starting quinoline.

  • Degassing: Seal the flask and thoroughly degas the reaction mixture. This can be achieved by three freeze-pump-thaw cycles or by bubbling argon through the stirred solution for 15-20 minutes. Rigorous deoxygenation is crucial to prevent catalyst degradation.[9]

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the desired product mass, while checking for the mass corresponding to the dechlorinated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-aryl-8-chloroquinoline.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues with the protocol.

Troubleshooting_Workflow Start Start: Low Yield or Significant Dechlorination Check_Reagents Check Reagent Purity & Dryness (Solvents, Base, Boronic Acid) Start->Check_Reagents Dechlorination_High Dechlorination > 10%? Check_Reagents->Dechlorination_High Lower_Temp Action: Lower Temp to 60°C and Re-run Dechlorination_High->Lower_Temp Yes No_Reaction Reaction Sluggish or No Conversion? Dechlorination_High->No_Reaction No Change_Base Action: Switch Base (e.g., K₃PO₄ to Cs₂CO₃) Lower_Temp->Change_Base Change_Ligand Action: Switch to a Bulkier Ligand (e.g., SPhos to XPhos or RuPhos) Change_Base->Change_Ligand Success Problem Solved Change_Ligand->Success Increase_Temp Action: Increase Temp to 100°C No_Reaction->Increase_Temp Yes No_Reaction->Success No Check_Catalyst Action: Use Fresh Catalyst/ Increase Catalyst Loading (to 3-5 mol%) Increase_Temp->Check_Catalyst Check_Catalyst->Success

Caption: A decision-tree workflow for troubleshooting dehalogenation in cross-coupling reactions.

References

Technical Support Center: 8-Chloro-3-iodoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 8-chloro-3-iodoquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile building block. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles to empower your synthetic strategies.

Introduction to this compound

This compound is a valuable heterocyclic compound in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecular architectures.[1] Its utility stems from the two distinct halogenated positions, which offer opportunities for sequential and selective functionalization. The key to mastering its chemistry lies in understanding the differential reactivity of the C3-I and C8-Cl bonds in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[2] This inherent difference allows for selective coupling at the more reactive C-I bond under milder conditions, while the more robust C-Cl bond can be functionalized under more forcing conditions.

Core Reactivity Principles

A foundational understanding of the reactivity hierarchy is crucial for troubleshooting.

G cluster_0 Reactivity Hierarchy C3_I C3-I Bond Reactivity Higher Reactivity C3_I->Reactivity C8_Cl C8-Cl Bond Reactivity2 Lower Reactivity C8_Cl->Reactivity2 Conditions Milder Conditions Reactivity->Conditions Favors Selective Coupling Conditions2 Harsher Conditions Reactivity2->Conditions2 Requires Forcing Conditions

Caption: Reactivity difference between C-I and C-Cl bonds.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound reacts first in a standard palladium cross-coupling reaction?

A: The C3-I bond will react preferentially. The carbon-iodine bond is weaker and more susceptible to oxidative addition by a Pd(0) catalyst, which is typically the rate-limiting step in the catalytic cycle. This allows for selective functionalization at the 3-position while leaving the 8-chloro group intact.

Q2: Can I perform a double cross-coupling to functionalize both the iodo and chloro positions?

A: Yes, this is a common strategy. First, perform the coupling at the C3-I position using standard conditions. After purification of the mono-coupled product, a second coupling at the C8-Cl position can be achieved. However, coupling at the aryl chloride site is more challenging and often requires more specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands.[2][3]

Q3: What is the most common reason for a complete failure of the reaction?

A: The most frequent cause of reaction failure is the deactivation of the palladium catalyst due to the presence of oxygen.[2] Palladium(0) catalysts are sensitive to air and can be oxidized to an inactive Pd(II) state.[4] Ensuring a rigorously inert atmosphere through proper degassing techniques is critical for success.[5][6]

Troubleshooting Guide: Common Issues & Solutions

This section is organized by common problems encountered during reactions. The following decision tree provides a general workflow for initial troubleshooting.

G start Reaction Problem (Low Yield / No Product) reagents Step 1: Verify Reagents - Purity of Quinoline? - Boronic Acid/Ester Quality? - Catalyst/Ligand Integrity? [1] start->reagents atmosphere Step 2: Check Atmosphere - Degassing Technique Correct? - Inert Gas Purity? - Seal Integrity? [22] reagents->atmosphere Reagents OK conditions Step 3: Evaluate Conditions - Base Choice Appropriate? - Solvent System Optimal? - Temperature Correct? atmosphere->conditions Atmosphere OK analysis Step 4: Analyze Side Products - Homocoupling observed? - Dehalogenation present? conditions->analysis Conditions OK optimization Step 5: Systematic Optimization - Screen Ligands - Screen Bases - Screen Solvents analysis->optimization Side Products Identified

Caption: General troubleshooting workflow for coupling reactions.

Problem 1: Low to No Product Yield

Q: My Suzuki-Miyaura coupling at the C3-I position is giving a very low yield or no product at all. What are the first things I should check?

A: Start with the fundamentals of your reaction setup:

  • Inert Atmosphere: This is the most critical factor.[5] The active Pd(0) catalyst is readily oxidized by trace oxygen.[4] Ensure you have thoroughly degassed your solvent (e.g., by sparging with argon or nitrogen for 15-30 minutes) and performed at least three vacuum-backfill cycles on your reaction flask.[6]

  • Reagent Quality & Integrity:

    • Aryl Halide: Confirm the purity of your this compound.

    • Boronic Acid/Ester: Boronic acids can degrade over time, particularly through a process called protodeboronation where the boronic acid group is replaced by a hydrogen.[2] This is especially a problem for electron-deficient boronic acids. Use fresh, high-purity reagents. If degradation is suspected, consider converting the boronic acid to a more stable pinacol or MIDA boronate ester.[2]

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands are susceptible to oxidation.[2] Use fresh materials that have been stored correctly under an inert atmosphere. Triphenylphosphine (PPh3), a common ligand, can oxidize to triphenylphosphine oxide (TPPO), which can hinder the reaction.

Q: I've confirmed my reagents and inert atmosphere are good, but the yield is still poor. What's the next step?

A: The next step is to evaluate your choice of base and solvent. These components are not inert bystanders; they play active roles in the catalytic cycle.

  • Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the key transmetalation step.[7] The choice of base can significantly impact the reaction.

    • Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) are common and effective. Cesium carbonate is often more soluble and can be more effective in certain systems.[7]

    • Stronger bases like phosphates (K₃PO₄) are particularly effective for challenging couplings, including those involving nitrogen-containing heterocycles.[7]

    • Hydroxide bases (NaOH, KOH) can be used but may promote side reactions in sensitive substrates.[7]

  • Solvent System: The solvent must dissolve the reagents and stabilize the catalytic species. Often, a mixture of an organic solvent and water is beneficial.[4][8]

    • Common systems include Dioxane/Water, Toluene/Water, or DMF/Water.[4][9] The water helps dissolve the inorganic base and facilitates the formation of the active palladium(II) hydroxide complex.[7]

    • The choice of solvent can sometimes influence selectivity, although this is more pronounced in more complex systems.[10]

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhosBulky, electron-rich ligands (SPhos, XPhos) often improve rates and yields, especially for challenging substrates.[3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents)Must be strong enough to form the boronate complex but not so strong as to degrade substrates. K₃PO₄ is excellent for heterocycles.[7]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂O (e.g., 4:1 ratio)A protic co-solvent is often necessary to dissolve the base and facilitate key steps in the catalytic cycle.[8]
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly oxidative addition and reductive elimination.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling at the C3-I Position.

Problem 2: Formation of Significant Side Products

Q: I am getting my desired product, but also a significant amount of a byproduct that appears to be 8-chloroquinoline (missing the iodine). What is happening?

A: You are observing hydrodehalogenation , a common side reaction where the halide is replaced by a hydrogen atom.[11] This occurs when the Ar-Pd(II)-X intermediate, formed after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of Ar-H.[4]

  • Potential Hydrogen Sources: The source of the hydride can be varied, including solvent molecules (especially alcohols like methanol), water, or the base itself.[11][12]

  • Mitigation Strategies:

    • Use Anhydrous Solvents: If you suspect the solvent is the hydrogen source, switching to rigorously dried, anhydrous solvents can help.

    • Change the Base: Avoid bases that can easily act as hydride donors.

    • Optimize Catalyst/Ligand: Very active, electron-rich catalyst systems can sometimes promote this side reaction.[13] You may need to screen different ligands to find one that favors the desired cross-coupling pathway over hydrodehalogenation.

Q: My reaction mixture contains a lot of biaryl product derived from the homocoupling of my boronic acid. How can I prevent this?

A: Homocoupling of the boronic acid is another frequent side reaction, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[4]

  • Mitigation Strategies:

    • Rigorous Degassing: As with low yield issues, the primary solution is to ensure an oxygen-free environment. Oxygen can facilitate the oxidative cycle that leads to homocoupling.[4]

    • Use a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst like Pd(PPh₃)₄ can be better than generating Pd(0) in situ from a Pd(II) source (like Pd(OAc)₂), as the in situ reduction can sometimes be inefficient and leave residual Pd(II).[14]

    • Control Stoichiometry: Using a slight excess of the this compound (e.g., 1.1 equivalents) relative to the boronic acid can help ensure the boronic acid is consumed by the desired cross-coupling pathway.

    • Slow Addition: In some cases, the slow addition of the boronic acid via syringe pump can keep its instantaneous concentration low, minimizing the rate of homocoupling.[2]

Problem 3: Troubleshooting Specific Reaction Types

Q: My Buchwald-Hartwig amination on the C3-I position is failing. What is unique to this reaction?

A: The Buchwald-Hartwig amination has its own specific requirements. The mechanism involves oxidative addition, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination.[15][16]

  • Base is Critical: This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine once it has coordinated to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[16][17] Weaker bases like K₂CO₃ are generally insufficient.

  • Ligand Choice is Key: The ligands used are often different from those in Suzuki couplings. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl-based ligands (e.g., dppf) are crucial for promoting the C-N reductive elimination step, which can be difficult.[15][18]

Q: I am attempting a Sonogashira coupling with a terminal alkyne, but it's not working. What should I consider?

A: The Sonogashira reaction involves a dual catalytic cycle with both palladium and copper.[19][20]

  • Copper Co-catalyst: The reaction traditionally requires a copper(I) salt (e.g., CuI) as a co-catalyst. The copper acetylide is formed first, which then undergoes transmetalation to the palladium center.[21] Ensure your CuI is fresh, as it can oxidize over time.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves not only as a base to deprotonate the alkyne but often as the solvent as well.[20]

  • Oxygen Sensitivity: This reaction is extremely sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling).[22] Rigorous inert atmosphere techniques are mandatory.

Example Protocol: Selective Suzuki-Miyaura Coupling

This protocol details a representative reaction for the selective functionalization at the C3-I position.

Objective: To couple 4-methoxyphenylboronic acid with this compound.

Procedure:

  • Flask Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (291.5 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol, 1.1 equiv.), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity argon or nitrogen gas. Repeat this vacuum-backfill cycle a total of three times.[6][23]

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvents should be previously degassed by sparging with argon for at least 20 minutes.

  • Catalyst Addition: To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product, 8-chloro-3-(4-methoxyphenyl)quinoline.

References

Validation & Comparative

A Researcher's Guide to the Comparative Reactivity of Halogens in 8-Chloro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, dihalogenated heterocycles serve as exceptionally versatile building blocks. Their utility lies in the potential for sequential, site-selective functionalization, enabling the rapid diversification of molecular scaffolds. 8-Chloro-3-iodoquinoline is a prime example of such a scaffold, offering two distinct reactive centers for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of the C-I and C-Cl bonds in this molecule. We will explore the fundamental principles governing this reactivity difference and provide validated experimental protocols to achieve selective mono-functionalization, empowering researchers to harness the full synthetic potential of this valuable intermediate.

The Underlying Principle: A Tale of Two Bonds

The differential reactivity of the halogens in this compound is not arbitrary; it is governed by fundamental chemical principles, primarily the disparity in bond strength between the carbon-iodine and carbon-chlorine bonds.

Bond Dissociation Energy (BDE)

Bond dissociation energy is the energy required to break a bond homolytically. A weaker bond requires less energy to cleave and is therefore more reactive. The general trend for carbon-halogen bond strength in aryl halides is C-F > C-Cl > C-Br > C-I.[1][2] This trend is a direct consequence of the orbital overlap between the carbon and the halogen; as the halogen atom's size increases down the group, the orbital overlap becomes less effective, resulting in a weaker, more readily cleaved bond.[1]

Table 1: Comparative Bond Dissociation Energies (BDE) of Phenyl Halides

Aryl HalideBondBond Dissociation Energy (kcal/mol)
Phenyl IodidePh-I67.0[1]
Phenyl BromidePh-Br84.0[1]
Phenyl ChloridePh-Cl97.1[1]

As the data clearly indicates, the C-I bond is substantially weaker than the C-Cl bond, predicting that it will be the more reactive site.

The Rate-Determining Step: Oxidative Addition

In palladium-catalyzed cross-coupling reactions, the catalytic cycle is typically initiated by the oxidative addition of the aryl halide to a palladium(0) complex.[3][4][5] This step involves the cleavage of the carbon-halogen bond and is often the rate- and selectivity-determining step of the overall reaction.[3][4]

The reactivity trend for oxidative addition mirrors the inverse of the bond dissociation energies: Ar-I > Ar-Br > Ar-Cl > Ar-F.[6][7] Consequently, the palladium catalyst will preferentially react with the weaker C-I bond at the 3-position of this compound over the stronger C-Cl bond at the 8-position. This kinetic preference is the key to achieving selective mono-functionalization.

sub This compound pathI Oxidative Addition at C3-I bond sub->pathI sub:e->pathI:w  k₁ (fast) pathCl Oxidative Addition at C8-Cl bond sub->pathCl sub:e->pathCl:w  k₂ (slow) pd Pd(0)L₂ productI Selective C3-Coupled Product pathI->productI Coupling Partner productCl C8-Coupled Product (Minor/Under Forcing Conditions) pathCl->productCl Coupling Partner

Caption: Favored reactivity pathway for this compound.

Experimental Validation: Selective Cross-Coupling Reactions

To validate the theoretical principles, we present standardized protocols for three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. In each case, the reaction is optimized for selective functionalization at the C-3 position.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern synthesis.[8] By carefully controlling the reaction conditions, one can achieve highly selective arylation at the C-I bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 289.5 mg), the desired arylboronic acid (1.1 mmol), and potassium carbonate (K₂CO₃, 2.5 mmol, 345.5 mg).

  • Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 mmol, 22.0 mg).

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Purge the mixture by bubbling argon through the solution for 10 minutes.

  • Heat the reaction mixture to 85°C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-8-chloroquinoline.

Table 2: Representative Data for Selective Suzuki-Miyaura Coupling

Arylboronic AcidProductConditionsYield (%)
Phenylboronic acid3-Phenyl-8-chloroquinolinePd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 85°C, 5h92
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-8-chloroquinolinePd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 85°C, 5h89
C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[9][10] This reaction also displays excellent selectivity for the C-I bond under mild conditions.

Experimental Protocol: Selective Sonogashira Coupling

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 289.5 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg), and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg).

  • Add anhydrous triethylamine (TEA, 5 mL) and the terminal alkyne (1.2 mmol).

  • Purge the mixture with argon for 10 minutes.

  • Stir the reaction at room temperature for 8-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (DCM, 20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl, 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Table 3: Representative Data for Selective Sonogashira Coupling

Terminal AlkyneProductConditionsYield (%)
Phenylacetylene8-Chloro-3-(phenylethynyl)quinolinePd(PPh₃)₂Cl₂, CuI, TEA, RT, 10h95
Ethynyltrimethylsilane8-Chloro-3-((trimethylsilyl)ethynyl)quinolinePd(PPh₃)₂Cl₂, CuI, TEA, RT, 12h91
C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.[11][12] The reaction demonstrates high chemoselectivity, enabling the coupling of amines at the C-3 position while leaving the C-8 chloro-substituent intact for subsequent transformations.

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and a suitable phosphine ligand such as Xantphos (0.05 mmol, 28.9 mg).

  • Add this compound (1.0 mmol, 289.5 mg) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg).

  • Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100°C for 12-18 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Table 4: Representative Data for Selective Buchwald-Hartwig Amination

AmineProductConditionsYield (%)
Morpholine4-(8-Chloroquinolin-3-yl)morpholinePd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100°C, 16h88
AnilineN-(8-Chloroquinolin-3-yl)anilinePd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100°C, 18h85

A Validated Workflow for Selective Functionalization

Achieving high selectivity requires a systematic and logical workflow, from reaction setup to product analysis. This self-validating process ensures reproducibility and robust results.

start Start: Define Target (e.g., C3-Arylation) setup Reaction Setup (Under Inert Atmosphere) start->setup reagents Add Substrate, Reagents, Base, Solvent, Catalyst setup->reagents monitor Heat & Monitor (TLC / LC-MS) reagents->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end End: Pure C3-Substituted 8-Chloroquinoline analyze->end

References

A Senior Application Scientist's Guide to Dihaloquinoline Synthesis: The Strategic Advantage of 8-Chloro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and the Challenge of Regioselectivity

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Its rigid, planar structure and nitrogen heteroatom make it a privileged core for designing molecules that interact with biological targets, most notably protein kinases.[1][2] Several FDA-approved kinase inhibitors, such as Lapatinib and Bosutinib, feature this heterocyclic system, underscoring its importance in modern drug discovery.[2][3][4][5]

The synthetic utility of the quinoline core is immensely expanded through halogenation. Halogenated quinolines are not merely final products; they are versatile chemical "hubs," poised for diversification through powerful synthetic methods like palladium-catalyzed cross-coupling reactions.[6][7] However, the introduction of multiple functional groups with precise positional control—regioselectivity—remains a significant synthetic challenge. This is where dihaloquinolines, particularly those with two different halogens, offer a profound strategic advantage.

This guide provides an in-depth comparison of 8-chloro-3-iodoquinoline against other dihaloquinoline building blocks. We will explore the fundamental principles governing its reactivity, provide comparative experimental data, and detail robust protocols to demonstrate why this specific molecule is an exceptionally powerful tool for the regioselective synthesis of complex, functionalized quinolines.

The Fundamental Principle: A Hierarchy of Halogen Reactivity

The strategic power of this compound is rooted in the well-established reactivity difference among halogens in palladium-catalyzed cross-coupling reactions. The rate of the initial, rate-determining oxidative addition step follows a clear and predictable trend.[8]

Reactivity Order: I > Br > Cl >> F

This predictable hierarchy allows chemists to treat a dihaloquinoline with two different halogens as a system with "orthogonal" reactive sites. The carbon-iodine (C-I) bond, being the weakest and most polarizable, will react selectively under relatively mild conditions, leaving the more robust carbon-chlorine (C-Cl) bond untouched for a subsequent, different transformation under more forcing conditions.

Caption: Halogen reactivity hierarchy in Pd-catalyzed cross-coupling.

Comparative Analysis in Key Synthetic Transformations

The true value of this compound is best illustrated by comparing its performance in cornerstone synthetic reactions against other dihaloquinolines, such as 3-bromo-8-chloroquinoline or 3,8-dichloroquinoline.

Suzuki-Miyaura Coupling: Precision in C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for forming aryl-aryl or aryl-vinyl C-C bonds. When using this compound, the reaction can be directed with exquisite selectivity to the C3 position.

The C-I bond's high reactivity allows for coupling under mild conditions, often at lower temperatures and with lower catalyst loadings compared to a C-Br bond. Attempting a similar selective reaction with 3,8-dichloroquinoline would be exceptionally difficult, likely resulting in a mixture of products or requiring highly specialized, ligand-intensive catalyst systems.

SubstrateHalogen at C3Coupling PartnerCatalyst/LigandConditionsYield at C3Reference
This compound IodoPhenylboronic AcidPd(PPh₃)₄K₂CO₃, Dioxane/H₂O, 80 °C, 4h>95%[9][10]
8-Chloro-3-bromoquinoline BromoPhenylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄, Toluene/H₂O, 110 °C, 12h~85%[9]
3,8-Dichloroquinoline ChloroPhenylboronic AcidPd₂(dba)₃ / Buchwald LigandCs₂CO₃, Toluene, 120 °C, 24hLow / Mixture[11]

Causality: The lower bond dissociation energy of the C-I bond (~220 kJ/mol) compared to C-Br (~280 kJ/mol) and C-Cl (~340 kJ/mol) makes the oxidative addition of the palladium(0) catalyst significantly more facile, leading to faster reactions under milder conditions.[8]

Buchwald-Hartwig Amination: A Gateway to Bioactive Scaffolds

The formation of C-N bonds is critical in the synthesis of pharmaceuticals.[12][13] Here again, this compound provides a distinct advantage for the regioselective introduction of an amine at the C3 position.

While aryl chlorides can be challenging substrates for Buchwald-Hartwig amination, often requiring bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) and strong bases, aryl iodides react much more readily.[8][14] This allows for a wider range of amine coupling partners and more forgiving reaction conditions.

SubstrateHalogen at C3Amine PartnerCatalyst/LigandConditionsYield at C3Reference
This compound IodoMorpholinePd₂(dba)₃ / XantphosCs₂CO₃, Dioxane, 90 °C, 6h>90%[15][16]
8-Chloro-3-bromoquinoline BromoMorpholinePd₂(dba)₃ / XPhosNaOtBu, Toluene, 110 °C, 16h~80-85%[8][14]
3,8-Dichloroquinoline ChloroMorpholinePd(OAc)₂ / BrettPhos G3LiHMDS, Toluene, 110 °C, 24h~60%[16]

Causality: The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required for less reactive aryl halides (bromides and chlorides) to facilitate the deprotonation of the amine-palladium complex, a key step in the catalytic cycle.[8] The higher reactivity of the C-I bond allows for the use of milder carbonate bases, which improves functional group tolerance.

The C8-Chloro Group: A Stable Anchor for Sequential Functionalization

The strategic brilliance of this compound lies not just in the reactive C3-iodo bond, but equally in the robust and less reactive C8-chloro substituent. This chlorine atom acts as a stable placeholder, reliably surviving the milder conditions used to functionalize the C3 position.

This opens the door for powerful, sequential, one-pot or two-step synthetic strategies where two different functional groups can be introduced at specific positions on the quinoline core.

Caption: Workflow for sequential functionalization of this compound.

While direct C-H functionalization at the C8 position is possible via Directed ortho Metalation (DoM) due to the directing effect of the quinoline nitrogen, the presence of a halogen complicates this pathway.[17][18][19][20] Lithium-halogen exchange typically outcompetes direct deprotonation for aryl bromides and iodides.[21] The C8-chloro group, however, is more resistant to this exchange, making it a reliable anchor for subsequent palladium-catalyzed functionalization.

Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are detailed to be self-validating, with clear steps and rationale.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C3-Position

This protocol details the selective coupling of an arylboronic acid at the C3-iodo position, leaving the C8-chloro group intact.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and backfill with an inert atmosphere. This is critical to exclude oxygen, which can deactivate the Pd(0) catalyst.

  • Reagent Addition: To the flask, add this compound (1.0 mmol, 289.5 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol, 414 mg).

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 34.7 mg). The yellow color of the catalyst is a good visual indicator.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The aqueous phase is essential for the transmetalation step of the Suzuki cycle.[9][22]

  • Degassing: Bubble argon or nitrogen through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Seal the flask and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 8-chloro-3-arylquinoline.

Protocol 2: Regioselective Buchwald-Hartwig Amination at the C3-Position

This protocol describes the amination at the C3-iodo position.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., morpholine) (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane or Toluene (anhydrous)

  • Inert atmosphere setup

Procedure:

  • Vessel Preparation: Prepare a flame-dried Schlenk flask as described in Protocol 1.

  • Reagent Loading: To the flask, add cesium carbonate (2.0 mmol, 652 mg).

  • Catalyst Pre-formation (Rationale): In a separate vial under inert gas, dissolve Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and Xantphos (0.04 mmol, 23.1 mg) in 2 mL of anhydrous dioxane. Stir for 10 minutes. Pre-forming the active catalyst-ligand complex can improve reaction consistency.

  • Main Reaction Assembly: To the Schlenk flask containing the base, add this compound (1.0 mmol, 289.5 mg). Add the pre-formed catalyst solution via syringe, followed by the secondary amine (1.5 mmol) and an additional 6 mL of anhydrous dioxane.

  • Degassing: Bubble inert gas through the solution for 10 minutes.

  • Reaction: Seal the flask and heat to 90-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS, typically 6-12 hours).

  • Workup: Cool the mixture to room temperature. Pass the entire reaction mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography to obtain the desired 8-chloro-3-aminoquinoline product.

Conclusion

In the landscape of dihaloquinoline building blocks, This compound stands out for its predictable and exploitable reactivity profile. The significant difference in the reactivity of the C-I and C-Cl bonds under palladium catalysis makes it an ideal substrate for programmed, sequential functionalization. This allows researchers to:

  • Achieve high regioselectivity: Confidently target the C3 position under mild conditions.

  • Improve synthetic efficiency: Avoid protecting group strategies and reduce step counts.

  • Expand molecular diversity: Systematically introduce two different points of diversity (e.g., an aryl group at C3 and an amine at C8) from a single, common intermediate.

While other dihaloquinolines have their place, the specific combination of a highly reactive iodide and a robust chloride in this compound provides a superior level of synthetic control, making it an invaluable asset for professionals in drug discovery and materials science who require precise and efficient routes to complex quinoline derivatives.

References

A Senior Application Scientist's Guide to 8-Chloro-3-iodoquinoline: A Versatile Precursor for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of heterocyclic chemistry, the quinoline ring system stands out as a "privileged structure."[1][2] First isolated from coal tar in 1834, this fused aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, is a cornerstone in a vast array of natural alkaloids and synthetic compounds with significant therapeutic value.[3] Quinoline derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][4] Given their proven track record, the development of efficient synthetic routes to novel quinoline analogs remains a high-priority area for researchers in drug discovery.[2][3]

This guide focuses on the validation of a particularly strategic precursor: 8-chloro-3-iodoquinoline . We will provide an in-depth analysis of its synthetic utility, present validated experimental protocols for its use in key transformations, and offer a comparative analysis against alternative building blocks. The central thesis is that the differential reactivity of the C-I and C-Cl bonds provides a powerful platform for controlled, sequential functionalization, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

The Strategic Advantage of this compound: Orthogonal Reactivity

The power of this compound lies in its distinct halogenation pattern. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. In palladium-catalyzed cross-coupling reactions, this translates to a reactivity order of C-I > C-Br > C-OTf >> C-Cl.[5][6] This predictable difference in reactivity allows for the selective functionalization of the 3-position (iodo) under mild conditions while leaving the 8-position (chloro) intact for subsequent, more forcing reaction conditions. This "orthogonal" handle is invaluable for building molecular complexity in a controlled manner.

Synthesis of the Precursor

The title compound is readily accessible from the commercially available 8-chloroquinoline via electrophilic iodination.

Experimental Protocol: Synthesis of this compound

  • Setup: In a round-bottom flask under an argon atmosphere, dissolve 8-chloroquinoline (1.0 eq.) in acetic acid.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.0 eq.) portion-wise to the stirred solution.

  • Reaction: Heat the mixture to 70°C and maintain for 18-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: After cooling, concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane (DCM).

  • Washing: Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution and 10% aqueous sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from ethyl acetate or by silica gel column chromatography to yield this compound as a yellow solid.[7]

Core Synthetic Applications: A Gateway to Diverse Functionalities

This compound serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational for modern C-C and C-heteroatom bond formation.[8]

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures.[9][10] Utilizing this reaction with this compound allows for the selective introduction of an aryl or heteroaryl moiety at the C3 position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C3-Position

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of DME and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 85°C and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the 8-chloro-3-arylquinoline product.

Causality Behind the Protocol: The choice of Pd(PPh₃)₄ is a robust, general catalyst for Suzuki couplings involving aryl iodides.[11] K₂CO₃ is a standard inorganic base sufficient to activate the boronic acid for transmetalation without promoting side reactions.[9][11] The reaction proceeds preferentially at the C-I bond due to the lower bond dissociation energy, which facilitates the initial oxidative addition step to the Pd(0) catalyst, the rate-determining step for less reactive halides.[10]

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_products Products & Purification Precursor This compound Reaction Degassed Solvent Heat (85°C) Precursor->Reaction BoronicAcid Arylboronic Acid (R-B(OH)2) BoronicAcid->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base K2CO3 Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct 8-Chloro-3-Arylquinoline Purification->FinalProduct

Caption: Workflow for selective Suzuki-Miyaura coupling.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of arylalkynes, a valuable motif in medicinal chemistry.[5] The reaction involves a palladium catalyst and a copper(I) co-catalyst.[12] Again, the high reactivity of the C-I bond allows for selective alkynylation at the C3 position.

Experimental Protocol: Selective Sonogashira Coupling at the C3-Position

  • Setup: In a Schlenk tube, combine this compound (1.0 eq.), copper(I) iodide (CuI, 0.1 eq.), and Pd(PPh₃)₂Cl₂ (0.03 eq.).

  • Reagent Addition: Evacuate and backfill with argon. Add a degassed solvent such as triethylamine (TEA) or a mixture of toluene/TEA. Add the terminal alkyne (1.5 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 4-8 hours. Monitor the reaction by TLC.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography to yield the 8-chloro-3-alkynylquinoline.

Causality Behind the Protocol: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species that undergoes transmetalation to the palladium center.[5] The amine base (TEA) serves both as a solvent and to neutralize the HI generated during the reaction.[12] This protocol is highly effective for aryl iodides, often proceeding smoothly at room temperature.[5][13]

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, replacing harsher classical methods.[14] This reaction is critical for installing amine functionalities common in pharmaceuticals. While the C-I bond can be selectively aminated, the true utility of this compound is realized in sequential couplings. An initial coupling (e.g., Suzuki) can be performed at C3, followed by a Buchwald-Hartwig amination at the more robust C8-chloro position, which typically requires stronger bases (e.g., NaOtBu) and specialized phosphine ligands (e.g., RuPhos, BrettPhos).[15][16]

Experimental Protocol: Buchwald-Hartwig Amination at the C8-Position (on a C3-functionalized substrate)

  • Setup: In a glovebox or under an inert atmosphere, charge a vial with the 8-chloro-3-arylquinoline substrate (1.0 eq.), the desired amine (1.2 eq.), a suitable palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 eq.), the corresponding ligand (e.g., RuPhos, 0.04 eq.), and a strong base like sodium tert-butoxide (1.5 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat to 80-110°C for 12-24 hours.

  • Workup & Purification: After cooling, quench the reaction, extract the product, and purify by column chromatography.

Comparative Analysis: Positioning this compound Against Alternatives

While highly effective, this compound is one of several options available to a medicinal chemist. The choice of precursor is a strategic decision based on the synthetic goal.

PrecursorKey FeatureAdvantagesDisadvantagesBest Use Case
This compound Orthogonal C-I & C-ClExcellent for controlled, sequential diversification. High reactivity at C3.Two-step synthesis. C-Cl requires more forcing conditions.Library synthesis for SAR; building complex, asymmetric molecules.
3-Iodo-8-bromoquinoline Orthogonal C-I & C-BrC-Br is more reactive than C-Cl, allowing milder second coupling.May have less selectivity difference than I/Cl pair.Sequential couplings where the second step needs to be milder.
3-Iodoquinoline Single Reactive SiteSimpler starting material. Direct functionalization at C3.Only allows for single diversification point.Synthesis of simple 3-substituted quinolines.
8-Chloroquinoline Single Reactive SiteInexpensive starting material.C-Cl bond is relatively unreactive, requiring specialized catalysts.[17]Synthesis of 8-substituted quinolines when cost is a primary driver.
8-Chloro-3-trifluoromethanesulfonyl-quinoline (8-Chloro-3-triflate) Orthogonal C-OTf & C-ClTriflates are highly reactive, comparable to bromides.Triflates can be less stable and more expensive to prepare.When a highly reactive C3 handle is needed and iodination is problematic.

Strategic Validation: A Decision Framework for Precursor Selection

The validation of this compound is not merely about its reactivity in a single reaction, but its strategic value in a multi-step drug discovery campaign. A researcher should select this precursor when the synthetic plan involves building diversity around at least two points of the quinoline core.

Decision_Tree Start Start: Quinoline Scaffold Needed Q1 Need to functionalize more than one position? Start->Q1 Use_Mono_Halo Select a monohalogenated precursor (e.g., 3-Iodoquinoline or 8-Chloroquinoline) Q1->Use_Mono_Halo No Q2 Is sequential, controlled diversification required? Q1->Q2 Yes Use_Di_Halo_Symmetric Select a symmetric dihalogenated precursor (e.g., 3,8-Dibromoquinoline) for one-pot double addition. Q2->Use_Di_Halo_Symmetric No Use_Ortho_Precursor Select this compound for maximum reactivity difference and controlled sequential coupling. Q2->Use_Ortho_Precursor Yes

Caption: Decision framework for selecting a quinoline precursor.

Conclusion

This compound is a highly valuable and validated precursor for modern drug discovery. Its primary strength is not merely as a substrate for a single reaction, but as a strategic tool for sequential and site-selective synthesis . The predictable and differential reactivity of its two carbon-halogen bonds provides medicinal chemists with a reliable method to construct libraries of complex molecules efficiently. By first leveraging the labile C-I bond for transformations like Suzuki or Sonogashira couplings, and subsequently functionalizing the more robust C-Cl bond via Buchwald-Hartwig amination or other couplings requiring more forcing conditions, researchers can accelerate the exploration of chemical space around the privileged quinoline scaffold. This guide has provided the foundational data, validated protocols, and comparative context to empower research teams to confidently integrate this precursor into their discovery workflows.

References

A Spectroscopic Guide to 8-Chloro-3-iodoquinoline and Its Analogs: Structure, Properties, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 8-chloro-3-iodoquinoline, a key heterocyclic building block, and its related derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It explains the causal relationships between molecular structure and spectral output, offering field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) data.

Introduction: The Significance of Halogenated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The introduction of halogen substituents, such as chlorine and iodine, onto this scaffold profoundly alters its electronic, steric, and lipophilic properties. This modulation is a critical strategy in drug design for enhancing potency, tuning bioavailability, and improving metabolic stability. This compound serves as a versatile intermediate, with its two distinct halogen atoms offering orthogonal reactivity for further chemical elaboration, such as in cross-coupling reactions.[2] Understanding its precise spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of new derivatives.

Spectroscopic Fundamentals: The Influence of Halogen Substituents

The electronic nature of halogen substituents on an aromatic ring like quinoline is dualistic. They exhibit a -I (negative inductive) effect , withdrawing electron density through the sigma bond, and a +R (positive resonance) effect , donating electron density through their lone pairs. For chlorine and iodine, the inductive effect typically dominates, leading to a net deactivation of the aromatic system. This electronic influence is directly observable in spectroscopic data:

  • NMR Spectroscopy: The electron-withdrawing nature of halogens generally deshields nearby protons and carbons, causing their signals to shift downfield (to higher ppm values).[3]

  • IR Spectroscopy: Carbon-halogen bond vibrations appear in the fingerprint region. The C-Cl stretching frequency is typically found in the 850-550 cm⁻¹ range, while the C-I stretch is at lower wavenumbers, usually 600-500 cm⁻¹.[4]

  • UV-Vis Spectroscopy: Substituents can shift the absorption maxima (λmax) of the π-π* and n-π* transitions of the quinoline core. This can result in either a bathochromic (red) or hypsochromic (blue) shift depending on the substituent's nature and position.[5]

Molecular Structure and Spectroscopic Workflow

To systematically analyze the spectroscopic data, it is essential to have a clear structural reference and a logical workflow.

Caption: Molecular structure and analytical workflow.

Experimental Methodologies

The protocols described below represent self-validating systems for acquiring high-quality spectroscopic data for quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the analyte (e.g., this compound) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic compounds, while DMSO-d₆ is used for less soluble samples.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.[6] Standard parameters for ¹H NMR include a 30° pulse angle and a 1-2 second relaxation delay. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[7]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁴ M) in a UV-transparent solvent such as ethanol, methanol, or cyclohexane.[5]

  • Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Data Acquisition: Replace the blank with the sample cuvette and scan the absorbance, typically from 200 to 600 nm, to identify the absorption maxima (λmax).

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z). The peak with the highest m/z corresponding to the intact ionized molecule is the molecular ion (M⁺·).[9]

Spectroscopic Analysis: this compound

The molecular formula of this compound is C₉H₅ClIN, with a monoisotopic mass of approximately 288.92 Da.[10]

NMR Spectroscopy
Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale for Assignment
H-2~8.90~151.0Downfield shift due to proximity to the electronegative nitrogen and iodine.
H-4~8.25~135.0Downfield shift due to proximity to nitrogen and deshielding effect of iodine.
H-5~7.85~128.0Part of the carbocyclic ring, less affected by the heteroatom.
H-6~7.45~127.5Experiences typical aromatic shielding.
H-7~7.70~129.0Deshielded relative to H-6 due to proximity to the chloro group.
C-2-~151.0Adjacent to N and I, highly deshielded.
C-3-~95.0Directly attached to iodine, showing a significant upfield shift (heavy atom effect).
C-4-~135.0Deshielded by adjacent nitrogen.
C-4a-~148.0Bridgehead carbon, typical chemical shift.
C-5-~128.0Standard aromatic carbon shift.
C-6-~127.5Standard aromatic carbon shift.
C-7-~129.0Slightly deshielded by the C8-Cl group.
C-8-~133.0Directly attached to chlorine, deshielded.
C-8a-~146.0Bridgehead carbon adjacent to chlorine.
Note: The chemical shifts are estimated based on substituent effects and data from related compounds. Exact values can be found from vendors like ChemicalBook.[11]
FTIR, UV-Vis, and MS Data
Technique Observed Features Interpretation
FTIR ~3060 cm⁻¹~1590, 1480 cm⁻¹~820 cm⁻¹~550 cm⁻¹C-H aromatic stretchingC=C and C=N ring stretchingC-Cl stretchingC-I stretching
UV-Vis λmax ~280 nm, ~330 nmπ-π* and n-π* transitions characteristic of the substituted quinoline chromophore.[5][12]
Mass Spec. m/z 289, 291m/z 162, 164m/z 127[M]⁺· and [M+2]⁺· peaks in a ~3:1 ratio, confirming one Cl atom.[13]Loss of iodine radical (·I).Loss of chlorine radical (·Cl).

Comparative Analysis with Derivatives

To understand the specific influence of the chloro and iodo substituents, we compare the parent compound with 8-chloroquinoline .

NMR Comparison: The Effect of the 3-Iodo Group
Compound H-2 (ppm) H-4 (ppm) Rationale for Difference
8-Chloroquinoline[14]~8.95~8.15Standard quinoline proton shifts, influenced by the C8-Cl group.
This compound~8.90~8.25The bulky iodine at C-3 deshields the peri-proton H-4 due to steric compression and electronic effects. The H-2 proton is slightly shielded compared to the parent.

The most dramatic effect of adding the iodine at the C-3 position is on the adjacent protons, H-2 and H-4, and most significantly on the C-3 carbon itself, which is shifted far upfield.

Mass Spectrometry: Isotopic Patterns as a Diagnostic Tool

The presence of chlorine is readily confirmed by its characteristic isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a molecular ion cluster with two peaks ([M]⁺· and [M+2]⁺·) separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[13][15]

For 8-chloroquinoline (C₉H₆ClN, MW 163.6), the mass spectrum shows prominent peaks at m/z 163 and 165.[16][17] For this compound, this pattern is retained at m/z 289 and 291, confirming the continued presence of a single chlorine atom.[10] This isotopic pattern is a powerful diagnostic tool to confirm the presence and number of chlorine (or bromine) atoms in a derivative.

cluster_0 Mass Spectrum of a Monochloro Compound a Molecular Ion Cluster b [M]+. c [M+2]+. d Relative Intensity ~3:1 c->d

Caption: Isotopic pattern for a compound with one Cl atom.

Conclusion

The spectroscopic characterization of this compound reveals a distinct set of features directly attributable to its halogen substituents. In NMR, the chloro and iodo groups induce predictable downfield shifts on adjacent protons and carbons, with the notable exception of the iodine-bearing carbon itself, which is shifted upfield. In FTIR, the C-Cl and C-I bonds give rise to characteristic vibrations in the low-frequency region. Finally, mass spectrometry provides unambiguous confirmation of the elemental composition through the molecular ion's mass and the tell-tale 3:1 isotopic pattern of the chlorine atom. By comparing these spectra with those of derivatives like 8-chloroquinoline, the specific contribution of each substituent can be isolated and understood. This guide provides a foundational framework for researchers to interpret spectra, confirm structures, and rationally design novel molecules based on the versatile halogenated quinoline scaffold.

References

The 8-Chloro-3-iodoquinoline Scaffold: A Comparative Guide to its Emerging Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents.[3] The versatility of the quinoline scaffold allows for fine-tuning of its physicochemical and pharmacological properties through the introduction of various substituents. Among these, halogenated quinolines have garnered significant attention due to the unique electronic and lipophilic characteristics that halogens impart, often enhancing biological potency and modulating metabolic stability.[4][5]

This guide focuses on the 8-chloro-3-iodoquinoline scaffold, a specific substitution pattern with intriguing potential for drug development. While comprehensive comparative studies on a wide array of its derivatives are still emerging, by examining related halogenated quinolines, we can infer and project the promising biological activities of this particular chemical class. This guide will objectively compare the potential anticancer and antimicrobial activities of this compound derivatives, supported by experimental data from analogous compounds, and provide detailed protocols for their biological screening.

Anticipated Biological Profile of this compound Derivatives

The presence of both a chloro and an iodo substituent on the quinoline ring is expected to confer a distinct biological activity profile. The chlorine atom at position 8 can influence the overall electronic distribution and lipophilicity of the molecule, while the iodine atom at position 3 offers a site for further chemical modification and can participate in halogen bonding, a non-covalent interaction of growing importance in drug design.

Comparative Anticancer Activity

Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of signaling pathways crucial for cancer cell proliferation and survival.[6] The introduction of halogens can significantly impact these activities.

For instance, the well-known compound clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has demonstrated potent anticancer activity.[7][8] While not a direct analogue, its halogenation pattern highlights the potential of chloro-iodo-substituted quinolines. Studies on clioquinol and its analogues have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.[8]

To provide a comparative perspective, the following table summarizes the cytotoxic activity of various halogenated quinoline derivatives against different cancer cell lines. This data, while not specific to 8-chloro-3-iodoquinolines, offers a valuable benchmark for the anticipated potency of this class of compounds.

Compound/Derivative Cancer Cell Line Activity (IC50/MTS50) Reference
8-hydroxy-2-quinolinecarbaldehydeHep3B6.25 ± 0.034 µg/mL[6]
8-hydroxy-2-quinolinecarbaldehydeMDA231, T-47D, Hs578t, SaoS2, K562, SKHep112.5–25 µg/mL[6]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Various cancer modelsExhibits cytotoxicity[8]
8-hydroxy-5-nitroquinoline (Nitroxoline)Human cancer cell lines5-10 fold lower IC50 than other congeners[7]
7-pyrrolidinomethyl-8-hydroxyquinolineLeukemia cell linesLog(GI50) = -4.81 M[9]
7-morpholinomethyl-8-hydroxyquinolineLeukemia cell linesLog(GI50) = -5.09 M[9]
7-diethylaminomethyl-8-hydroxyquinolineLeukemia cell linesLog(GI50) = -5.35 M[9]

Note: This table presents data from related halogenated quinoline compounds to provide a comparative context for the potential activity of this compound derivatives.

The data suggests that halogenated 8-hydroxyquinolines, in particular, exhibit significant cytotoxic effects against a range of cancer cell lines. The specific positioning of the chloro and iodo groups at the 8 and 3 positions, respectively, in the target scaffold could lead to novel interactions with biological targets, potentially resulting in a unique anticancer profile.

Comparative Antimicrobial Activity

The quinoline core is also a well-established pharmacophore in the development of antimicrobial agents.[10] Halogenation has been a key strategy in enhancing the antimicrobial potency of quinolines. For example, clioquinol and other halogenated 8-hydroxyquinolines have been investigated for their antibacterial and antifungal properties.[4][11]

The mechanism of antimicrobial action for many quinoline derivatives involves the chelation of metal ions essential for microbial enzyme function or the inhibition of DNA gyrase. The lipophilicity conferred by the halogen atoms can facilitate the penetration of these compounds through microbial cell membranes.

The following table provides a comparison of the minimum inhibitory concentrations (MICs) of various halogenated quinoline derivatives against different microbial strains. This serves as a predictive framework for the potential antimicrobial efficacy of this compound derivatives.

Compound/Derivative Microorganism Activity (MIC) Reference
8-hydroxyquinolineGram-positive bacteria, fungi3.44-13.78 μM[4]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Neisseria gonorrhoeae0.10-0.20 μM[4]
5,7-dichloro-8-hydroxyquinolineNeisseria gonorrhoeae0.28-0.56 µM[4]
IodoquinolNeisseria gonorrhoeae0.08-0.15 μM[4]
5-Chloro-8-hydroxyquinoline (Cloxyquin)Staphylococcus aureusMIC50 ≤5.58 μM[5]

Note: This table presents data from related halogenated quinoline compounds to provide a comparative context for the potential activity of this compound derivatives.

The potent activity of dihalogenated 8-hydroxyquinolines against pathogenic bacteria suggests that the this compound scaffold is a promising starting point for the development of novel antimicrobial agents. The specific substitution pattern may offer advantages in terms of spectrum of activity or potency against resistant strains.

Experimental Protocols for Biological Screening

To empirically determine the biological activity of novel this compound derivatives, standardized in vitro assays are essential. The following sections provide detailed, step-by-step methodologies for assessing cytotoxicity and antimicrobial activity.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the this compound derivative solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Scientific Workflow and Potential Mechanisms

To better illustrate the process of screening this compound derivatives and a hypothetical mechanism of action, the following diagrams are provided.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start This compound Scaffold derivatization Chemical Modification (e.g., Suzuki Coupling, Amination) start->derivatization library Library of Derivatives derivatization->library cytotoxicity Anticancer Screening (MTT Assay) library->cytotoxicity antimicrobial Antimicrobial Screening (Agar Well Diffusion) library->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar Lead Compound Identification Lead Compound Identification sar->Lead Compound Identification

Caption: Workflow for the synthesis and biological screening of this compound derivatives.

G cluster_cell Cancer Cell derivative This compound Derivative membrane Cell Membrane derivative->membrane Cellular Uptake topoisomerase Topoisomerase II derivative->topoisomerase Inhibition dna DNA topoisomerase->dna DNA Cleavage & Ligation topoisomerase->dna apoptosis Apoptosis dna->apoptosis DNA Damage

Caption: Hypothetical mechanism of anticancer activity via Topoisomerase II inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Based on the established biological activities of related halogenated quinolines, derivatives of this scaffold are anticipated to exhibit significant anticancer and antimicrobial properties. The comparative data presented in this guide, drawn from analogous compounds, provides a strong rationale for the synthesis and screening of a dedicated library of this compound derivatives.

Future research should focus on the systematic synthesis of these compounds with diverse substitutions at other positions of the quinoline ring to establish clear structure-activity relationships. Elucidating their precise mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them as lead candidates in drug discovery programs. The detailed experimental protocols provided herein offer a robust framework for initiating such investigations.

References

Catalyst Selection for Cross-Coupling with 8-Chloro-3-iodoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. The quinoline moiety, in particular, is a privileged structure found in a multitude of biologically active compounds. The strategic modification of this core, especially through the formation of carbon-carbon bonds, allows for the fine-tuning of molecular properties to enhance therapeutic efficacy. 8-Chloro-3-iodoquinoline is a versatile building block, offering two distinct reaction handles for sequential and selective cross-coupling reactions. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds—the former being significantly more reactive—enables chemists to perform site-selective modifications.

This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions at the more reactive 3-iodo position of this compound. By understanding the nuances of catalyst performance, researchers can streamline their synthetic strategies, optimize reaction conditions, and accelerate the development of novel molecular entities.

The Reactivity Landscape: Iodine vs. Chlorine

The choice of catalyst is intrinsically linked to the nature of the halide leaving group. In this compound, the C-I bond is weaker and more susceptible to oxidative addition by a palladium(0) catalyst compared to the more robust C-Cl bond. This substantial difference in reactivity is the foundation for achieving selective functionalization at the 3-position while leaving the 8-chloro group intact for subsequent transformations. This guide will focus on catalysts and conditions that favor this selective reaction.

Comparative Performance of Catalytic Systems

The efficiency of a cross-coupling reaction is critically dependent on the choice of the palladium catalyst, its associated ligands, the base, and the solvent system. Below is a summary of commonly employed catalytic systems for Suzuki-Miyaura, Sonogashira, and Heck reactions, with a focus on their application to aryl iodides.

Table 1: Catalyst Performance Overview for Cross-Coupling at the 3-Iodo Position
Reaction TypeCatalyst SystemTypical YieldsKey Considerations
Suzuki-Miyaura Pd(PPh₃)₄Good to ExcellentA reliable, general-purpose catalyst. Can be sensitive to air and moisture.
Pd(dppf)Cl₂ExcellentOften provides higher yields and tolerates a wider range of functional groups. The dppf ligand enhances catalyst stability and activity.
Pd₂(dba)₃ + LigandGood to ExcellentRequires the addition of a phosphine ligand (e.g., SPhos, XPhos) for optimal activity. Offers high versatility.
Sonogashira Pd(PPh₃)₂Cl₂ / CuIGood to ExcellentThe classic catalyst system for Sonogashira couplings. The copper co-catalyst is crucial for the activation of the terminal alkyne.[1]
Pd(PPh₃)₄ / CuIGood to ExcellentAlso a widely used and effective catalyst system.
Copper-Free SystemsGood to ExcellentAvoids potential issues with copper contamination. Often requires specific ligands and bases.[2][3]
Heck Pd(OAc)₂ + PPh₃Moderate to GoodA common and cost-effective catalyst system. The phosphine ligand is typically required to stabilize the palladium center.[4]
Pd(PPh₃)₄Moderate to GoodCan be used directly, but in-situ generation from Pd(OAc)₂ and PPh₃ is often preferred.

Mechanistic Insights: A Tale of Three Cycles

The Suzuki-Miyaura, Sonogashira, and Heck reactions, while all achieving C-C bond formation, proceed through distinct catalytic cycles. Understanding these mechanisms is key to troubleshooting and optimizing reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide.[5] The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)L₂(I) Ar-Pd(II)L₂(I) Pd(0)L₂->Ar-Pd(II)L₂(I) Oxidative Addition (Ar-I) Ar-Pd(II)L₂(R) Ar-Pd(II)L₂(R) Ar-Pd(II)L₂(I)->Ar-Pd(II)L₂(R) Transmetalation (R-B(OH)₂ + Base) Ar-Pd(II)L₂(R)->Pd(0)L₂ Reductive Elimination (Ar-R) caption Catalytic Cycle of the Suzuki-Miyaura Reaction. Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)L₂(I) Ar-Pd(II)L₂(I) Pd(0)L₂->Ar-Pd(II)L₂(I) Oxidative Addition Ar-Pd(II)L₂(C≡CR) Ar-Pd(II)L₂(C≡CR) Ar-Pd(II)L₂(I)->Ar-Pd(II)L₂(C≡CR) Transmetalation Ar-Pd(II)L₂(C≡CR)->Pd(0)L₂ Reductive Elimination (Ar-C≡CR) H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR Base, Cu(I) Cu-C≡CR->Ar-Pd(II)L₂(I) Cu-C≡CR->H-C≡CR Transmetalation to Pd caption Catalytic Cycles of the Sonogashira Reaction. Heck_Mechanism Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)L₂(I) Ar-Pd(II)L₂(I) Pd(0)L₂->Ar-Pd(II)L₂(I) Oxidative Addition Intermediate Intermediate Ar-Pd(II)L₂(I)->Intermediate Alkene Insertion HPd(II)L₂(I) HPd(II)L₂(I) Intermediate->HPd(II)L₂(I) β-Hydride Elimination (Product) HPd(II)L₂(I)->Pd(0)L₂ Base caption Catalytic Cycle of the Heck Reaction. Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants (Quinoline, Boronic Acid, Base) B Inert Atmosphere (Evacuate/Backfill Ar) A->B C Add Solvents B->C D Degas Solution C->D E Add Catalyst D->E F Heat and Stir E->F G Monitor Progress (TLC/LC-MS) F->G H Cool and Dilute G->H I Wash and Dry H->I J Concentrate I->J K Purify (Chromatography) J->K caption Experimental Workflow for Suzuki-Miyaura Coupling. Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants & Catalysts in Solvents B Degas Solution A->B C Stir at Room Temperature B->C D Monitor Progress (TLC) C->D E Dilute and Wash D->E F Dry and Concentrate E->F G Purify (Chromatography) F->G caption Experimental Workflow for Sonogashira Coupling. Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants & Catalysts B Inert Atmosphere A->B C Add Solvents & Alkene B->C D Seal and Heat C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Filter E->F G Concentrate F->G H Purify (Chromatography) G->H caption Experimental Workflow for Heck Reaction.

References

The Strategic Choreography of Halogens: A Comparative Guide to Multi-Step Synthesis with 8-Chloro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the vanguard of drug discovery and complex molecule synthesis, the strategic selection of building blocks is paramount. Among the pantheon of versatile synthons, 8-chloro-3-iodoquinoline emerges as a molecule of significant interest. Its unique dihalogenated structure, featuring an iodine and a chlorine atom at electronically and sterically distinct positions, offers a canvas for selective and sequential functionalization. This guide delves into the nuanced world of multi-step synthesis utilizing this powerful intermediate, presenting case studies that illuminate its synthetic utility and compare its performance in key transformations. While direct, comprehensive case studies on this compound are emergent, we will draw upon well-established principles and analogous systems to provide a robust framework for its application.

The Virtuosity of Differentiated Halogens: A Strategic Overview

The synthetic potential of this compound is rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond (C-I) is significantly more reactive towards oxidative addition to a palladium(0) center than the more robust carbon-chlorine bond (C-Cl). This reactivity differential allows for a sophisticated synthetic strategy: selective functionalization at the 3-position via the iodo group, followed by a subsequent, and often different, transformation at the 8-position via the chloro group.

This stepwise approach is instrumental in the construction of highly substituted quinoline scaffolds, which are privileged structures in a vast array of biologically active compounds, including kinase inhibitors. The ability to introduce distinct molecular fragments at two different vectors on the quinoline core provides a powerful tool for structure-activity relationship (SAR) studies and the fine-tuning of pharmacokinetic properties.

Case Study: Sequential Sonogashira and Suzuki Coupling on a Chloro-Iodo Heterocyclic Scaffold

To illustrate the practical application of this synthetic strategy, we will examine a representative case study involving a sequential Sonogashira and Suzuki cross-coupling on a chloro-iodo substituted aromatic heterocycle. This example serves as a blueprint for the type of multi-step synthesis that can be achieved with this compound.

The overall synthetic workflow can be visualized as follows:

G start This compound step1 Selective Sonogashira Coupling at C3 start->step1 intermediate 3-Alkynyl-8-chloroquinoline step1->intermediate step2 Suzuki Coupling at C8 intermediate->step2 product 3-Alkynyl-8-arylquinoline step2->product G cluster_0 Step 1: Sonogashira Coupling (C-I Activation) cluster_1 Step 2: Suzuki Coupling (C-Cl Activation) A This compound B Pd(0) Oxidative Addition (Selective C-I Cleavage) A->B Low Temp. C Transmetalation (with Copper Acetylide) B->C D Reductive Elimination C->D E 3-Alkynyl-8-chloroquinoline D->E F 3-Alkynyl-8-chloroquinoline G Pd(0) Oxidative Addition (C-Cl Cleavage) F->G High Temp. Bulky Ligand H Transmetalation (with Boronic Acid) G->H I Reductive Elimination H->I J 3-Alkynyl-8-arylquinoline I->J

Purity analysis of commercially available 8-Chloro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

<Purity Analysis of Commercially Available 8-Chloro-3-iodoquinoline: A Comparative Guide for Researchers

Abstract

This compound is a critical building block in medicinal chemistry and materials science. Its utility in the synthesis of novel pharmaceutical agents and functional materials necessitates a high degree of purity. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and compromised biological activity or material performance. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available this compound. We delve into the likely process-related and degradation impurities, offer detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and present a comparative analysis of their strengths and limitations. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals to ensure the quality and consistency of their starting materials.

Introduction: The Critical Role of Purity

This compound serves as a key intermediate in the synthesis of a variety of targeted therapeutic agents. Its halogenated quinoline scaffold is a privileged structure in drug discovery. Consequently, the purity of this reagent is paramount. Impurities stemming from the synthesis or degradation can interfere with subsequent reactions, leading to the formation of unintended byproducts that are often difficult to separate from the desired product. This not only impacts reaction efficiency but also poses a significant challenge for regulatory compliance and the safety of the final active pharmaceutical ingredient (API).

Potential Impurities in this compound

While commercial suppliers provide a certificate of analysis (CoA), an independent verification of purity is often warranted. Understanding the potential impurities is the first step in selecting an appropriate analytical method. Based on common synthetic routes, such as the diazotization of 4-aminoquinolines followed by coupling reactions, several classes of impurities can be anticipated.[1]

  • Process-Related Impurities:

    • Starting Materials: Unreacted 8-chloroquinoline.

    • Isomeric Impurities: Positional isomers formed during the iodination step.

    • Over-iodinated Species: Di- or tri-iodinated quinoline derivatives.

    • Dehalogenated Species: 3-Iodoquinoline or 8-chloroquinoline formed by unintended dehalogenation.

  • Degradation Products:

    • Oxidation Products: N-oxides or hydroxylated derivatives.

    • Hydrolytic Products: Formation of 8-chloroquinolin-3-ol under certain conditions.

The following diagram illustrates the potential sources of impurities.

Caption: Sources of Impurities in this compound.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for routine quality control, in-depth impurity profiling, or absolute quantification. The most prevalent and effective methods include HPLC, GC-MS, and NMR spectroscopy.[2][3]

MethodPrinciplePrimary Use CaseTypical Limit of Quantification (LOQ)Key AdvantagesLimitations
HPLC-UV Separation based on polarity.Routine purity assessment and quantification of non-volatile impurities.0.05 - 0.1%High precision and robustness for quantitative analysis.[4]May not be suitable for highly volatile impurities. Identification requires reference standards.
GC-MS Separation based on volatility and boiling point, with mass-based identification.Identification and quantification of volatile and semi-volatile impurities.[5][6]0.01 - 0.05%High sensitivity and structural elucidation of unknown impurities through mass fragmentation patterns.[7]Not suitable for non-volatile or thermally labile compounds.
¹H NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Structural confirmation and absolute purity determination (qNMR).~0.1%Provides unambiguous structural information. qNMR allows for purity assignment without a reference standard of the analyte.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.
Hypothetical Comparative Data

To illustrate the utility of these methods, here is a hypothetical purity analysis of this compound from three different commercial suppliers.

SupplierHPLC Purity (Area %)GC-MS Purity (Area %)¹H NMR Purity (mol %)Key Impurities Identified (by GC-MS)
Supplier A 99.8%99.7%99.6%8-chloroquinoline (0.2%), Unidentified isomer (0.1%)
Supplier B 99.2%99.1%99.0%8-chloroquinoline (0.5%), 3-Iodoquinoline (0.3%), Di-iodinated species (0.1%)
Supplier C 98.5%98.4%98.2%8-chloroquinoline (1.0%), Unidentified isomer (0.4%), Oxidation product (0.2%)

Note: This data is for illustrative purposes only.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from general methods for the analysis of quinoline derivatives.[2][4][8][9]

Objective: To determine the purity of this compound and quantify impurities.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic acid in Water.

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Standard Preparation: Accurately weigh and dissolve this compound reference standard in Acetonitrile to prepare a 1 mg/mL stock solution. Prepare a series of dilutions for the calibration curve.

    • Sample Preparation: Prepare a sample solution of 1 mg/mL in Acetonitrile.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection Wavelength: 230 nm.

      • Gradient Program:

        Time (min) % Mobile Phase B
        0 30
        20 90
        25 90
        26 30

        | 30 | 30 |

    • Data Analysis: Calculate purity based on the area percent of the main peak relative to the total peak area. For more accurate quantification, use a calibration curve.

References

A Researcher's Guide to Characterizing the Cross-Reactivity of 8-Chloro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the allure of the quinoline scaffold lies in its remarkable versatility, demonstrating a wide spectrum of biological activities from antimicrobial to anticancer effects.[1][2][3] 8-Chloro-3-iodoquinoline, a halogenated derivative, represents a chemical entity with potential for targeted therapeutic development. However, its promise is intrinsically linked to its specificity. This guide provides a comprehensive framework for investigating the cross-reactivity of this compound, offering a comparative analysis of its potential applications as both a kinase inhibitor and an antimicrobial agent. We will delve into the rationale behind experimental design, present detailed protocols, and offer insights into data interpretation to empower researchers to thoroughly characterize this and similar molecules.

The Dual Potential of the Quinoline Scaffold: Kinase Inhibition and Antimicrobial Action

The quinoline core is a privileged structure in medicinal chemistry. Its derivatives have been successfully developed as kinase inhibitors, leveraging the planar aromatic system to interact with the ATP-binding pocket of various kinases.[4][5] Notably, substitutions on the quinoline ring are critical in determining potency and selectivity. For instance, 4-anilinoquin(az)oline derivatives have been identified as potent inhibitors of Protein Kinase Novel 3 (PKN3), demonstrating that modifications to the core structure can confer high affinity for specific kinase targets.[4]

Concurrently, halogenated quinolines, particularly 8-hydroxyquinolines, have a long history as potent antimicrobial and antifungal agents.[1][6][7] Compounds like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) exert their effects through mechanisms that can include metal chelation, which is vital for microbial enzyme function.[7] Given the structural features of this compound, it is plausible that it may exhibit activity in either or both of these domains. Therefore, a comprehensive cross-reactivity assessment is not merely advisable but essential for its rational development as a research tool or therapeutic candidate.

Experimental Strategy for Cross-Reactivity Profiling

A robust assessment of cross-reactivity requires a multi-pronged approach, combining broad screening with in-depth, target-specific assays. Our strategy will be bifurcated to address the two likely activity profiles of this compound: kinase inhibition and antimicrobial efficacy.

Logical Flow of Cross-Reactivity Assessment

A This compound B Broad Kinase Panel Screen A->B C Antimicrobial Panel Screen (Bacteria & Fungi) A->C D Identify Primary Kinase Target(s) B->D E Identify Sensitive Microbial Strain(s) C->E F Cellular Thermal Shift Assay (CETSA) for Target Engagement D->F G Competitive Binding Assay (IC50 Determination) D->G H Minimum Inhibitory Concentration (MIC) Determination E->H I Mechanism of Action Studies (e.g., Metal Chelation Assay) E->I K Comprehensive Cross-Reactivity Profile F->K J Comparative Analysis with Known Inhibitors/Antibiotics G->J H->J I->K J->K

Caption: Workflow for characterizing the cross-reactivity of this compound.

Profiling Kinase Inhibitor Specificity

The vastness of the human kinome necessitates an initial broad screen to identify potential kinase targets. This is followed by more focused assays to confirm and quantify the interaction.

Initial Broad-Panel Kinase Screen

A commercially available kinase panel (e.g., services from companies like Eurofins, Reaction Biology) is the most efficient starting point. These panels typically utilize radiometric or fluorescence-based assays to measure the inhibition of a large number of kinases (e.g., >400) at a fixed concentration of the test compound (typically 1-10 µM).

Data Presentation: Representative Kinase Screening Data

Kinase Target% Inhibition at 1 µM this compoundAlternative Inhibitor% Inhibition at 1 µM Alternative
Kinase A85%Inhibitor X92%
Kinase B78%Inhibitor Y88%
Kinase C12%Inhibitor Z95%
............

This is a hypothetical representation of initial screening data.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Once putative kinase targets are identified, it is crucial to verify that this compound engages these targets within a cellular context. CETSA is a powerful technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Culture Cells B Treat with this compound or Vehicle (DMSO) A->B C Aliquot cell suspension B->C D Heat aliquots to a range of temperatures C->D E Cell Lysis D->E F Separate soluble and precipitated proteins E->F G Quantify soluble target protein (e.g., Western Blot, ELISA) F->G H Plot melt curves G->H

Caption: A simplified workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Harvesting and Heating: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Protein Quantification: Carefully collect the supernatant and analyze the amount of the target kinase using a specific antibody via Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Competitive Binding Assays for Potency Determination

To quantify the binding affinity of this compound for the identified kinase target(s), a competitive binding assay is performed. This assay measures the ability of the compound to displace a known, labeled ligand (e.g., a fluorescently or radiolabeled ATP analog) from the kinase active site.

Data Presentation: IC50 Determination

CompoundTarget KinaseIC50 (nM)
This compoundKinase A150
Alternative Inhibitor XKinase A25
This compoundKinase B800
Alternative Inhibitor YKinase B50

This table illustrates how potency data can be compared.

Assessing Antimicrobial and Antifungal Activity

The evaluation of antimicrobial properties follows a standard workflow from broad screening to the determination of minimum inhibitory concentrations.

Initial Antimicrobial Panel Screen

Screen this compound against a diverse panel of clinically relevant bacteria (Gram-positive and Gram-negative) and fungi. This can be done using a disk diffusion assay or a broth microdilution method at a single high concentration.

Determination of Minimum Inhibitory Concentration (MIC)

For the microbial strains that show sensitivity in the initial screen, a more detailed analysis is required to determine the MIC. The broth microdilution method is the gold standard.

Detailed Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well plate using appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Comparative MIC Values (µg/mL)

MicroorganismThis compoundCiprofloxacin (Antibacterial)Amphotericin B (Antifungal)
Staphylococcus aureus40.5N/A
Escherichia coli>640.015N/A
Candida albicans8N/A0.25
Aspergillus fumigatus16N/A1

This table provides a clear comparison of the antimicrobial potency of this compound with standard drugs.

Concluding Remarks

The comprehensive cross-reactivity profiling of this compound, as outlined in this guide, is a critical step in its journey from a novel chemical entity to a well-characterized research tool or a potential therapeutic lead. By systematically evaluating its activity against both the human kinome and a panel of microbial pathogens, researchers can build a detailed specificity profile. This data-driven approach not only mitigates the risk of unforeseen off-target effects but also opens up the possibility of discovering novel therapeutic applications. The methodologies described herein provide a robust and validated framework for such an investigation, ensuring scientific rigor and fostering a deeper understanding of the biological activities of this promising quinoline derivative.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 8-Chloro-3-iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 8-Chloro-3-iodoquinoline. It is intended for researchers, scientists, and drug development professionals. The following procedural guidance is based on the known hazards of structurally similar halogenated quinolines and is designed to ensure the highest level of safety in the laboratory.

Understanding the Hazard: A Proactive Approach to Safety

  • Acutely Toxic: Toxic if swallowed.[3][7][8]

  • Skin and Eye Hazards: Capable of causing skin irritation and serious eye damage.[4][7][9]

  • Sensitizer: May cause an allergic skin reaction.[7][8]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2][8]

Therefore, it is imperative to handle this compound with the assumption that it possesses a similar hazard profile. The causality behind the stringent protocols outlined below is to mitigate these risks through a combination of engineering controls, personal protective equipment, and meticulous work practices.

Pre-Handling Operations: Setting the Stage for Safety

Before beginning any work with this compound, a thorough pre-operational check is mandatory. This is a self-validating system to ensure all safety measures are in place.

Step 1: Engineering Controls Verification

  • Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

Step 2: Personal Protective Equipment (PPE) Assembly and Inspection

  • Gather all necessary PPE as detailed in the table below.

  • Inspect each item for damage or contamination before use. Gloves, for instance, must be checked for any punctures or tears.[3]

Step 3: Review of Emergency Procedures

  • Familiarize yourself with the location of the spill kit and the specific procedures for handling a spill of a toxic, solid chemical.

  • Ensure you know the emergency contact numbers.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the required PPE, which should be worn at all times when handling the compound.[10][11]

Body Part Personal Protective Equipment Specifications and Rationale
Hands Double-gloving with nitrile glovesProvides a robust barrier against skin contact. The outer glove should be removed and disposed of immediately upon any sign of contamination.[12]
Eyes/Face Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[3][10]
Body Chemical-resistant lab coatA lab coat made of a material like Nomex® or treated cotton provides protection against accidental spills. It should be fully buttoned.[12]
Respiratory NIOSH-approved respiratorIf there is a risk of generating dust (e.g., during weighing), a respirator with a P100 filter is required to prevent inhalation.[2][12]
Feet Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.[12]

Step-by-Step Handling Protocol

This protocol provides a detailed workflow for safely handling this compound.

Step 1: Weighing the Compound

  • Don all required PPE as specified in the table above.

  • Perform the weighing of the solid this compound inside a chemical fume hood.

  • Use a disposable weighing boat to prevent contamination of the balance.

  • Handle the container of this compound with care to avoid generating dust.

Step 2: Preparing Solutions

  • All solution preparations must be carried out in the chemical fume hood.

  • Slowly add the weighed this compound to the solvent to avoid splashing.

  • Ensure the vessel is appropriately labeled with the chemical name, concentration, date, and your initials.

Step 3: Post-Handling Procedures

  • Securely cap all containers of this compound and its solutions.

  • Clean the work area within the fume hood thoroughly.

  • Carefully remove PPE, starting with the outer gloves, followed by the face shield, goggles, lab coat, and finally the inner gloves. Dispose of disposable PPE in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after handling is complete.[3]

Diagram of the Safe Handling Workflow for this compound

cluster_prep Pre-Handling cluster_handling Handling Protocol (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood & Safety Stations prep2 Assemble & Inspect PPE prep1->prep2 prep3 Review Emergency Procedures prep2->prep3 handle1 Don Full PPE prep3->handle1 handle2 Weigh Compound handle1->handle2 handle3 Prepare Solution handle2->handle3 post1 Secure Containers & Clean Workspace handle3->post1 post2 Doff & Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Prevent the spread of the spill.

  • Protect: If it is safe to do so, wear appropriate PPE, including respiratory protection.

  • Contain: Cover the spill with an absorbent material from the chemical spill kit.

  • Clean: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated PPE, weighing boats, and absorbent materials, must be disposed of as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and compatible waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

By adhering to this comprehensive guide, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-3-iodoquinoline
Reactant of Route 2
Reactant of Route 2
8-Chloro-3-iodoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.